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Foundational

An In-Depth Technical Guide to the Molecular Formula and Exact Mass of 5-Bromo-1-chloro-3-methylisoquinoline

This guide provides a detailed examination of the fundamental physicochemical properties of 5-Bromo-1-chloro-3-methylisoquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of the fundamental physicochemical properties of 5-Bromo-1-chloro-3-methylisoquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into the determination of its molecular formula and exact mass, supported by a discussion of the analytical principles and a robust experimental protocol for its verification.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. Halogenation of this scaffold is a common strategy employed by medicinal chemists to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity to target proteins. The specific placement of bromo and chloro substituents, as seen in 5-Bromo-1-chloro-3-methylisoquinoline, can profoundly influence molecular interactions and offers a vector for further chemical modification through cross-coupling reactions.[1][2] Accurate determination of the molecular formula and exact mass is the foundational step in the characterization of such novel compounds, ensuring sample purity and confirming structural identity.

Core Molecular Properties

The identity of a molecule is fundamentally defined by its atomic composition. For 5-Bromo-1-chloro-3-methylisoquinoline, these core properties are derived from its constituent atoms. Based on the structure—an isoquinoline core substituted with a bromine atom, a chlorine atom, and a methyl group—we can definitively establish its molecular formula and subsequently calculate its various mass-related properties.

PropertyValueDerivation/Comment
Molecular Formula C₁₀H₇BrClNDerived by adding C, Br, and Cl to the base isoquinoline (C₉H₇N) and accounting for substitutions.
Average Molecular Weight 256.53 g/mol Calculated using the weighted average atomic masses of all atoms.
Exact Mass (Monoisotopic) 254.94504 Da Calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). This is the value of primary importance in high-resolution mass spectrometry.[3]

It is critical to distinguish between molecular weight and exact mass. Molecular weight is an average based on natural isotopic abundances, while exact mass is a precise value for a molecule containing specific isotopes.[3] High-resolution mass spectrometry (HRMS) measures the exact mass, providing a highly accurate method for determining the elemental composition.[4]

The Halogen Isotopic Signature: A Key to Identification

A defining characteristic of 5-Bromo-1-chloro-3-methylisoquinoline in mass spectrometry is its unique isotopic pattern, a direct result of the natural abundance of bromine and chlorine isotopes.[5]

  • Chlorine: Exists as two primary isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1.[6]

  • Bromine: Has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in an M and M+2 peak pattern with nearly equal intensities (1:1 ratio).[6][7]

For a molecule containing one chlorine and one bromine atom, the combination of these patterns produces a distinctive cluster of peaks (M, M+2, M+4) that serves as an unmistakable fingerprint for its presence. This pattern is invaluable for rapidly identifying halogenated compounds within complex mixtures and validating the compound's identity.

Experimental Workflow for Mass Verification

The definitive confirmation of the molecular formula and exact mass of a synthesized compound like 5-Bromo-1-chloro-3-methylisoquinoline is achieved through High-Resolution Mass Spectrometry (HRMS). The following workflow outlines the necessary steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh Compound (approx. 1 mg) B Dissolve in Solvent (e.g., Acetonitrile/Water) A->B C Dilute to Final Conc. (1-10 µg/mL) B->C D Direct Infusion via Syringe Pump C->D Introduce Sample E Electrospray Ionization (ESI) Positive Mode D->E F Mass Analysis (e.g., Orbitrap, FT-ICR) E->F G Acquire High-Resolution Full Scan Spectrum F->G Generate Data H Measure m/z of Monoisotopic Peak [M+H]⁺ G->H J Analyze Isotopic Pattern (M, M+2, M+4) G->J I Compare Experimental vs. Theoretical Exact Mass H->I K Formula Confirmed: C₁₀H₇BrClN I->K < 5 ppm error? J->K Pattern Match?

Caption: HRMS workflow for formula confirmation.

Detailed Protocol: HRMS Verification

Objective: To confirm the elemental composition of 5-Bromo-1-chloro-3-methylisoquinoline by accurate mass measurement.

  • Preparation of Analyte Solution:

    • Rationale: Proper dissolution and dilution are crucial to achieve a stable spray and avoid detector saturation.

    • Procedure: Accurately weigh approximately 1 mg of the synthesized compound. Dissolve it in 1 mL of a high-purity solvent (e.g., LC-MS grade acetonitrile) to create a 1 mg/mL stock solution. Perform a serial dilution using 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive mode ESI.

  • Instrument Calibration:

    • Rationale: To ensure high mass accuracy, the instrument must be calibrated immediately prior to analysis using a known calibration standard mixture.

    • Procedure: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 150-1000) according to the manufacturer's protocol. Ensure the resulting mass accuracy is below 1 ppm for the calibration standards.

  • Sample Analysis:

    • Rationale: Electrospray Ionization (ESI) in positive mode is selected due to the nitrogen atom in the isoquinoline ring, which is readily protonated to form an [M+H]⁺ ion. High resolution is necessary to distinguish the target ion from potential isobaric interferences.[8]

    • Procedure:

      • Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values for compounds in this mass range.

      • Infuse the sample solution at a constant flow rate (e.g., 5-10 µL/min) into the ESI source.

      • Acquire data in full scan mode using a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) set to a resolving power of at least 70,000.

  • Data Processing and Validation:

    • Rationale: The final confirmation is a two-fold process: the measured mass must match the theoretical mass within a narrow tolerance (typically < 5 ppm), and the observed isotopic pattern must match the theoretical pattern for the proposed formula.

    • Procedure:

      • Identify the monoisotopic peak for the protonated molecule, [C₁₀H₈BrClN]⁺.

      • Calculate the theoretical exact mass for this ion: 254.94504 (neutral) + 1.00728 (proton) = 255.95232 Da .

      • Compare the experimentally measured m/z value with the theoretical value. The mass error, calculated in parts per million (ppm), should be less than 5 ppm.

      • Examine the peaks at M+2 (approx. 257.95) and M+4 (approx. 259.95). Confirm that their relative intensities are consistent with the theoretical pattern for a compound containing one bromine and one chlorine atom.

Conclusion

The precise identification of 5-Bromo-1-chloro-3-methylisoquinoline is anchored by its molecular formula, C₁₀H₇BrClN , and its monoisotopic exact mass of 254.94504 Da . Experimental verification using high-resolution mass spectrometry provides an unambiguous confirmation by matching the measured mass to the theoretical value with high accuracy and by observing the characteristic isotopic signature imparted by the bromine and chlorine atoms. This rigorous characterization is an indispensable first step for any further research, ensuring the integrity of subsequent biological or material science investigations.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry. Chemistry Steps Website. Available at: [Link]

  • Dabrowska, A., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. InTech. Available at: [Link]

  • University of Arizona. Elements With More Abundant Heavy Isotopes. University of Arizona Chemistry Department. Available at: [Link]

  • Wang, T., et al. (2004). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • Catanzaro, E. J., et al. (1962). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]

  • TMP Chem. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available at: [Link]

  • Clark, J. mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Wang, T., et al. (2004). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. 5-Bromo-1,3-dichloroisoquinoline. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. 5-Bromo-1-chloroisoquinoline. PubChem Compound Database. Available at: [Link]

  • Pozzi, F., et al. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Analytical Chemistry. Available at: [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie. Available at: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. ResolveMass Website. Available at: [Link]

  • Brown, W. D., & Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. Available at: [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]

  • Gouliaev, A. H., & Senning, A. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents (US6500954B1).
  • Organic Chemistry Portal. Isoquinoline synthesis. Organic Chemistry Portal Website. Available at: [Link]

  • National Center for Biotechnology Information. 5-Bromoisoquinoline. PubChem Compound Database. Available at: [Link]

  • Michigan State University. Exact Masses & Isotope Abundance Ratios. MSU Chemistry Department. Available at: [Link]

  • University of Missouri. Calculating Exact Masses. University of Missouri Mass Spectrometry Facility. Available at: [Link]

  • NextSDS. 5-bromo-1-chloro-7-methylisoquinoline — Chemical Substance Information. NextSDS Website. Available at: [Link]

  • National Center for Biotechnology Information. 1-Chloro-3-methylisoquinoline. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem Compound Database. Available at: [Link]

  • BioChemCalc. Exact Mass Calculator. BioChemCalc Website. Available at: [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. SIS Website. Available at: [Link]

Sources

Exploratory

1H and 13C NMR chemical shifts for 5-Bromo-1-chloro-3-methylisoquinoline

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 5-Bromo-1-chloro-3-methylisoquinoline Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 5-Bromo-1-chloro-3-methylisoquinoline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. For novel or specialized heterocyclic compounds such as 5-Bromo-1-chloro-3-methylisoquinoline, which may lack extensive published characterization data, a predictive and principles-based approach to spectral interpretation is essential. This guide provides a comprehensive analysis of the theoretical 1H and 13C NMR chemical shifts for this molecule. By dissecting the electronic and steric influences of each substituent—chloro, bromo, and methyl—on the core isoquinoline scaffold, we present a detailed rationale for the predicted spectral features. Furthermore, this document outlines a robust, field-proven experimental protocol for acquiring high-fidelity NMR data for this class of compounds, ensuring researchers can confidently validate theoretical predictions against empirical results.

Introduction: The Challenge of Structural Characterization

This guide serves as a technical whitepaper for researchers, providing a foundational understanding of its expected NMR signature. We will deconstruct the molecule's electronic architecture to predict its 1H and 13C NMR spectra. This predictive analysis is grounded in fundamental NMR principles and supported by empirical data from analogous structures, offering a powerful tool for structural verification in a research setting.

Molecular Structure and IUPAC Numbering

A clear and standardized numbering system is critical for the accurate assignment of NMR signals. The isoquinoline ring is numbered starting from the carbon adjacent to the nitrogen in the pyridine ring, proceeding away from the fusion point. The structure and IUPAC numbering for 5-Bromo-1-chloro-3-methylisoquinoline are presented below.

Caption: Molecular structure and IUPAC numbering of 5-Bromo-1-chloro-3-methylisoquinoline.

Predictive Analysis of NMR Spectra

The chemical shift of each nucleus is determined by its local electronic environment. The following analysis breaks down the expected influence of each substituent.

  • Isoquinoline Core : The nitrogen atom is highly electronegative, leading to a general deshielding (downfield shift) of all atoms, especially those in the pyridine ring.[4] In unsubstituted isoquinoline, H1 and H3 are the most deshielded protons.

  • 1-Chloro Substituent : Chlorine is strongly electron-withdrawing via the inductive effect. This will cause a significant downfield shift for C1.

  • 3-Methyl Substituent : The methyl group is weakly electron-donating through hyperconjugation. This will cause a slight shielding (upfield shift) of C3 and C4. It also simplifies the 1H NMR spectrum by replacing H3, meaning the H4 signal will appear as a singlet.

  • 5-Bromo Substituent : Bromine is electronegative, causing inductive withdrawal and a downfield shift for C5. Its primary influence on the proton spectrum is on the adjacent H4 and H6 protons.

Predicted 1H NMR Chemical Shifts

The predicted proton chemical shifts (in ppm) are summarized below. These estimates are based on data from analogous compounds and established substituent effects.[5][6][7]

ProtonPredicted Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
CH3 ~2.6 - 2.8Singlet (s)A typical range for a methyl group attached to an aromatic sp2 carbon.
H4 ~7.8 - 8.0Singlet (s)Deshielded by the aromatic ring current and the nearby nitrogen. Appears as a singlet as the adjacent C3 is substituted. Its chemical shift is slightly shielded by the adjacent electron-donating methyl group.
H6 ~7.9 - 8.1Doublet of doublets (dd) or Triplet (t)Part of the benzenoid ring system. It is coupled to H7 and H8. Deshielded by the adjacent bromine atom at C5. Expected to be a triplet if JH6-H7 ≈ JH6-H8.
H7 ~7.6 - 7.8Triplet (t)Experiences coupling from both H6 and H8. Generally, the central proton in a three-proton system on a benzene ring appears as a triplet.
H8 ~8.1 - 8.3Doublet (d)Deshielded due to the peri-effect (proximity to the nitrogen lone pair).[3] Coupled only to H7, resulting in a doublet.
Predicted 13C NMR Chemical Shifts

Carbon chemical shifts are highly sensitive to substituent effects and cover a much wider range than proton shifts.[8] The predictions below are based on additive models and data from related polychloro- and bromo-isoquinolines.[9]

CarbonPredicted Shift (δ, ppm)Rationale for Prediction
CH3 ~20 - 25Standard chemical shift for a methyl group on an sp2 carbon.
C1 ~152 - 155Strongly deshielded by the adjacent electronegative nitrogen and the directly attached chlorine atom.
C3 ~158 - 162Deshielded by the adjacent nitrogen, but the direct attachment of the methyl group also influences this shift.
C4 ~118 - 122Shielded relative to other aromatic carbons due to the influence of the electron-donating methyl group at C3.
C4a ~135 - 138Quaternary carbon at the ring junction. Its shift is influenced by the overall electronics of the pyridine ring.
C5 ~120 - 124Directly attached to bromine, which causes a downfield shift. The heavy atom effect of bromine may also lead to peak broadening.
C6 ~133 - 136Deshielded by the adjacent bromine atom.
C7 ~127 - 130A typical chemical shift for a protonated carbon in the benzenoid ring of an isoquinoline.
C8 ~128 - 131Shifted slightly downfield due to the peri-interaction with the nitrogen atom.
C8a ~145 - 148Quaternary carbon adjacent to the nitrogen, resulting in a significant downfield shift.

Best-Practice Experimental Protocol

To validate the predicted shifts, a rigorous and standardized experimental procedure is required. This protocol ensures high-quality, reproducible data.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is the most common choice for a wide range of organic compounds due to its excellent dissolving power and minimal signal overlap.[10][11] Other options include DMSO-d6 or Acetone-d6 if solubility is an issue.[12][13]

  • Concentration :

    • For 1H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[14]

    • For 13C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[14]

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) to the solvent as an internal reference to calibrate the chemical shift scale to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

  • Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Tube and Handling : Use high-quality NMR tubes rated for the spectrometer's field strength.[15] Clean the outside of the tube with a lint-free wipe before insertion into the spectrometer to remove any chemical residues.[14]

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

  • Instrument Setup : Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K). Lock the spectrometer on the deuterium signal of the solvent and perform automated shimming procedures to optimize the magnetic field homogeneity.[16]

  • 1H NMR Acquisition :

    • Experiment : Standard single-pulse proton experiment.

    • Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds.

    • Number of Scans : 8-16 scans, depending on concentration.

  • 13C NMR Acquisition :

    • Experiment : Standard proton-decoupled 13C experiment (e.g., zgpg30).

    • Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm).

    • Pulse Angle : 30 degrees.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 1024-4096 scans, depending on concentration and desired signal-to-noise.

  • 2D NMR for Unambiguous Assignment : To definitively assign each signal, a suite of 2D NMR experiments is essential.[17]

    • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks (e.g., H6-H7-H8).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Experimental and Analytical Workflow

The process from sample preparation to final structural confirmation follows a logical and self-validating workflow. This ensures that the resulting data and its interpretation are trustworthy and robust.

G cluster_acq Data Acquisition prep Sample Preparation (Solvent, Concentration) acq_1h 1D ¹H NMR Acquisition prep->acq_1h acq_13c 1D ¹³C NMR Acquisition prep->acq_13c acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) prep->acq_2d process Data Processing (FT, Phasing, Baseline Correction) acq_1h->process acq_13c->process acq_2d->process assign_2d Definitive Assignment (Correlation Analysis) assign_1d Initial Peak Assignment (Shifts, Multiplicity, Integration) process->assign_1d assign_1d->assign_2d confirm Structural Confirmation (Comparison with Prediction) assign_2d->confirm

Caption: A validated workflow for the structural elucidation of novel compounds via NMR spectroscopy.

Conclusion

While experimental data for 5-Bromo-1-chloro-3-methylisoquinoline is not prevalent, a robust and confident prediction of its 1H and 13C NMR spectra can be achieved through the application of fundamental principles of magnetic resonance and substituent effects. The pyridine ring protons (H4, H8) are expected to be the most deshielded, while the C1 and C3 carbons adjacent to the nitrogen will exhibit the largest downfield shifts in the 13C spectrum. This in-depth guide provides not only these theoretical predictions but also the rigorous experimental framework necessary to obtain and interpret the empirical data. By following the outlined protocols, researchers can achieve unambiguous structural verification, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Benchchem. (2025). High-Temperature NMR Spectroscopy: A Guide to Deuterated Solvents.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from Health, Safety and Environment Office.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • R-NMR. (2023, June). SOP data acquisition.
  • ChemicalBook. (n.d.). isoquinoline, 5-bromo-1,2,3,4-tetrahydro-, hydrochloride(923591-51-9) 1 h nmr.
  • Koch, R. (2017, January 15).
  • TCI Chemicals. (n.d.). 1H-NMR - B4163 - 5-Bromo-8-nitroisoquinoline.
  • Academic Affairs Laboratory. (n.d.). S.O.P. Title: Basic Operation for Bruker 500 MHz NMR.
  • Knowledge UChicago. (n.d.). Supporting Information.
  • GGC-SST-Chemistry. (n.d.). Standard Operating Procedure H-NMR.
  • van der Plas, H. C., et al. (2025, August 6). Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chegg.com. (2025, September 25). Solved 1H NMR , 5-Bromoisoquinoline.
  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products.
  • The Royal Society of Chemistry. (2021). Visible-light- and bromide-mediated photoredox Minisci alkylation of N-heterarenes with ester acetates - Supporting Information.
  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed.
  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
  • DergiPark. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
  • Scanned with CamScanner. (n.d.). Isoquinoline.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benchchem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Elyashberg, M., et al. (n.d.).
  • Beck, A. (n.d.).
  • Silva, A. M. S. (n.d.).
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.
  • chemconnections. (n.d.). 13C NMR Spectroscopy.
  • Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.

Sources

Foundational

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Isoquinoline Derivatives: A Case Study on 5-Bromo-1-chloro-3-methylisoquinoline

Abstract Isoquinoline scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Halogenated derivatives, such as 5-Bromo-1-chloro-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isoquinoline scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Halogenated derivatives, such as 5-Bromo-1-chloro-3-methylisoquinoline, are of particular interest as the type and position of halogen atoms can significantly modulate physiochemical properties and biological activity. A definitive understanding of the three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is the gold standard for establishing structure-activity relationships (SAR) and guiding rational drug design. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of novel isoquinoline derivatives, using the titular compound as a practical case study. We will detail the entire workflow, from strategic synthesis and the critical art of crystallization to the intricacies of data collection, structure solution, and refinement. The causality behind key experimental decisions is emphasized to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Structural Analysis

The isoquinoline nucleus is a privileged scaffold in pharmacology, present in natural alkaloids like papaverine and in synthetic drugs.[1] The introduction of a bromine atom at the C5 position and a chlorine atom at the C1 position of the 3-methylisoquinoline core creates a molecule with distinct electronic and steric properties. These substitutions can influence intermolecular interactions, such as halogen bonding and π-stacking, which are critical for crystal packing and, by extension, for molecular recognition at a biological target.

While computational methods can predict molecular geometry, an empirical determination via SC-XRD provides indisputable data on:

  • Conformational Realities: The precise torsion angles and planarity of the fused ring system.

  • Bond Metrics: Accurate bond lengths and angles, which can reveal electronic effects of the substituents.

  • Supramolecular Assembly: The non-covalent interactions that govern how molecules pack in the solid state, offering insights into solubility, stability, and polymorphism.

This guide outlines the authoritative protocol to achieve this level of structural understanding.

Stage 1: Synthesis and Purification

The prerequisite for any crystallographic study is the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder and poor-quality diffraction data. For 5-Bromo-1-chloro-3-methylisoquinoline, a multi-step synthesis is typically required, often starting from simpler isoquinoline precursors.

Exemplary Synthetic Protocol

A plausible synthetic route involves the targeted bromination and chlorination of a suitable methylisoquinoline starting material. The following is a generalized, robust protocol based on established isoquinoline chemistry.[2][3]

Step 1: Synthesis of 5-Bromoisoquinoline

  • Cool a flask containing concentrated sulfuric acid (H₂SO₄) to 0°C.

  • Slowly add isoquinoline to the stirred acid, maintaining the temperature below 30°C.

  • Further cool the mixture to approximately -20°C.

  • Add N-Bromosuccinimide (NBS) portion-wise, carefully controlling the temperature to suppress the formation of the 8-bromo isomer.[2]

  • Allow the reaction to proceed for several hours at a controlled low temperature.

  • Pour the reaction mixture onto crushed ice and neutralize with an aqueous ammonia solution to a pH of 9.

  • Extract the product with dichloromethane (DCM), wash the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Step 2: Subsequent Chlorination and Methylation (Conceptual) Further functionalization to yield 5-Bromo-1-chloro-3-methylisoquinoline would involve subsequent, specific reactions such as a Sandmeyer reaction for the introduction of the chloro group and a separate reaction to install the methyl group, or the use of a pre-methylated starting material. Each step must be followed by rigorous purification and characterization (NMR, MS) to confirm the structure and ensure >99% purity.

Stage 2: The Crystallization Imperative

Obtaining diffraction-quality single crystals is often the most challenging and empirical step of the entire process. The goal is to encourage slow, ordered growth from a supersaturated solution. For a novel compound like 5-Bromo-1-chloro-3-methylisoquinoline, a systematic screening of conditions is essential.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Begin by testing the solubility of the purified compound (~5-10 mg) in a range of solvents (0.5 mL), from polar (Methanol, Ethanol) to non-polar (Hexane, Toluene), and common intermediates (Acetone, Ethyl Acetate, Dichloromethane).

  • Primary Technique - Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (one in which it is moderately soluble) in a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Secondary Technique - Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "well" solvent. Place a drop of this solution on a siliconized glass coverslip. Invert the slip over a larger reservoir containing a "precipitant" solvent in which the compound is poorly soluble but the well solvent is miscible. The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Sitting Drop: The same principle, but the drop of the compound solution sits on a pedestal within the sealed reservoir.

  • Rationale: The choice of solvent and technique is critical. A solvent in which the compound is too soluble will not reach supersaturation, while a solvent in which it is poorly soluble will cause it to crash out as an amorphous powder. The ideal condition is one that approaches supersaturation delicately over days or weeks.

Stage 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a diffractometer for analysis.

Workflow for Data Collection, Solution, and Refinement

The following diagram and protocol outline a self-validating system for modern crystallographic analysis.

XRay_Workflow cluster_exp Experimental Setup cluster_proc Data Processing & Solution cluster_refine Structure Refinement Start Select & Mount Crystal Screen Unit Cell Screening (Determine preliminary lattice & quality) Start->Screen Mount on Goniometer Collect Full Data Collection (e.g., Mo Kα, 100 K, ω/φ scans) Screen->Collect Crystal Quality OK? Integrate Data Integration (e.g., SAINT) Convert images to h,k,l,I,σ(I) Collect->Integrate Scale Scaling & Absorption Correction (e.g., SADABS) Integrate->Scale Solve Structure Solution (e.g., SHELXT, Direct Methods) Scale->Solve Generate .hkl & .ins files Refine Initial Refinement (e.g., SHELXL) Isotropic refinement of non-H atoms Solve->Refine Assign Assign Q-peaks & Refine Anisotropically Refine->Assign AddH Add Hydrogen Atoms (Geometric constraints, AFIX commands) Assign->AddH FinalRefine Final Refinement Cycles Check R1, wR2, GooF, residual density AddH->FinalRefine Validate Validation & CIF Report (e.g., PLATON, checkCIF) FinalRefine->Validate Convergence Met? End Final Structure Solved Validate->End

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Detailed Experimental Protocol
  • Data Collection:

    • A suitable crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. Causality: Cooling minimizes atomic thermal vibrations, resulting in sharper diffraction spots and more precise atomic coordinates.

    • The instrument, such as a Bruker D8 Venture diffractometer equipped with a Photon detector and a Mo Kα radiation source (λ = 0.71073 Å), is used.

    • A series of ω and φ scans are performed to collect a redundant set of diffraction data covering a complete sphere of reciprocal space.

  • Data Reduction and Structure Solution:

    • The raw diffraction images are processed using a program like SAINT to integrate the reflection intensities.

    • An absorption correction (e.g., multi-scan using SADABS) is applied. Causality: This corrects for the absorption of X-rays by the crystal itself, which is especially important for compounds containing heavy atoms like Bromine.

    • The structure is solved using intrinsic phasing (direct methods) with a program like SHELXT. This initial step provides an electron density map and a preliminary model of the molecular structure.

  • Structure Refinement:

    • The model is refined against the experimental data using a full-matrix least-squares program like SHELXL.

    • Initially, all non-hydrogen atoms are refined with isotropic displacement parameters.

    • Once the model improves, these atoms are refined anisotropically, allowing their thermal ellipsoids to change shape and orientation.

    • Hydrogen atoms are placed in calculated positions and refined using a riding model (e.g., AFIX commands in SHELXL).

    • Refinement is continued until convergence, which is indicated by minimal shifts in refined parameters and stable quality-of-fit indicators.

Interpreting the Results: Data Presentation

The final output of a successful crystallographic study is a Crystallographic Information File (CIF) and a set of derived data tables that summarize the key findings. While no experimental data exists for the target compound, a typical dataset for a related halogenated isoquinoline would be presented as follows.[4]

Table 1: Crystal Data and Structure Refinement Details (Representative)
ParameterValue (Exemplary)
Empirical formulaC₁₀H₇BrClN
Formula weight256.53
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.15 Å, b = 15.20 Å, c = 8.50 Å
α = 90°, β = 98.50°, γ = 90°
Volume1040 ų
Z (Molecules/unit cell)4
Calculated density1.638 Mg/m³
Absorption coefficient3.85 mm⁻¹
F(000)504
Reflections collected9500
Independent reflections2100 [R(int) = 0.04]
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit (GooF) on F²1.05
Analysis of Supramolecular Interactions

A key part of the analysis is identifying non-covalent interactions that define the crystal packing. For 5-Bromo-1-chloro-3-methylisoquinoline, one would specifically look for:

  • Halogen Bonding: Interactions between the electron-deficient σ-hole on the bromine or chlorine atom and a Lewis basic site (e.g., the nitrogen atom) on an adjacent molecule.

  • π-π Stacking: Face-to-face or offset stacking of the aromatic isoquinoline rings.

  • C-H···π Interactions: Weak hydrogen bonds from methyl or aromatic C-H groups to the π-system of a neighboring molecule.

These interactions can be visualized and quantified using software like Mercury or PLATON.

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C MolA 5-Br-1-Cl-3-Me-Isoquinoline MolB 5-Br-1-Cl-3-Me-Isoquinoline MolA->MolB π-π Stacking MolC 5-Br-1-Cl-3-Me-Isoquinoline MolB->MolC Halogen Bond (Br···N)

Caption: Key Intermolecular Interactions in Crystal Packing.

Conclusion

This guide has outlined the comprehensive, multi-stage process required for the complete structural elucidation of a novel compound such as 5-Bromo-1-chloro-3-methylisoquinoline. By following a systematic approach—from high-purity synthesis and meticulous crystallization to rigorous X-ray data collection and refinement—researchers can obtain definitive, high-resolution structural data. This information is not merely an academic endpoint; it is a foundational pillar for understanding molecular behavior and provides critical, actionable insights for the development of new therapeutics and advanced materials.

References

  • Al-Said, M. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

  • Brown, W. D., & Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. [Link]

  • Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC Home Page. CCDC. [Link]

  • Dalby Brown, W., & Haahr Gouliaev, A. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Google Patents.
  • PubChem. 5-Bromo-1-chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • Wikipedia. Isoquinoline.[Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 5-Bromo-1-chloro-3-methylisoquinoline in Polar Aprotic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-1-chloro-3-methylisoquinoline, a representative halogenated heterocyclic compound. Recognizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-1-chloro-3-methylisoquinoline, a representative halogenated heterocyclic compound. Recognizing the scarcity of direct empirical data for this specific molecule, this document establishes a predictive analysis based on first principles of physical organic chemistry and the known properties of polar aprotic solvents. It further outlines a gold-standard, self-validating experimental protocol—the equilibrium shake-flask method—for the precise determination of thermodynamic solubility. This guide is intended for researchers, medicinal chemists, and formulation scientists in the field of drug discovery and development, offering both the theoretical underpinnings and practical methodologies required to characterize this and similar molecules.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic molecules with a vast spectrum of biological activities.[1][2] These compounds have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The pharmacological profile of any isoquinoline derivative is critically influenced by the nature and position of its substituents, which modulate its electronic properties, conformation, and, crucially, its physicochemical properties such as solubility.

5-Bromo-1-chloro-3-methylisoquinoline is a multi-substituted, halogenated isoquinoline. Understanding its solubility is paramount for any drug development campaign. Solubility dictates the compound's behavior in biological assays, impacts its absorption and bioavailability, and presents challenges and opportunities for formulation.[6] Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—are ubiquitous in drug discovery, used for compound storage, high-throughput screening, and synthetic chemistry.[7][8] Therefore, a robust understanding of a compound's solubility in these solvents is a foundational requirement for its progression.

Part 1: Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" governs solubility, suggesting that a solute will dissolve best in a solvent that shares similar intermolecular forces.[9] To predict the solubility of 5-Bromo-1-chloro-3-methylisoquinoline, we must analyze the structure of the solute and the properties of the solvents.

1.1 Solute Analysis: 5-Bromo-1-chloro-3-methylisoquinoline

  • Core Structure: The isoquinoline ring system is aromatic and largely non-polar, but contains a nitrogen atom which introduces polarity and a site for potential hydrogen bonding (as an acceptor).

  • Substituents:

    • Halogens (Bromo- and Chloro-): These atoms are electronegative, creating polar C-X bonds and contributing to the molecule's overall dipole moment. Halogenation is known to increase lipophilicity but can also, in some cases, increase polarity.[10] However, the addition of heavier halogens often has a negative impact on aqueous solubility, a trend that suggests crystal lattice energy may be a significant factor.[6]

    • Methyl Group: A small, non-polar, electron-donating group.

  • Overall Polarity: The molecule is moderately polar. It lacks acidic protons, so it cannot act as a hydrogen bond donor. The primary intermolecular forces it can engage in are dipole-dipole interactions and London dispersion forces.

1.2 Solvent Analysis: Polar Aprotic Solvents

These solvents are characterized by high dielectric constants and large dipole moments, yet they lack the O-H or N-H bonds necessary for hydrogen bond donation.[11] This makes them excellent at dissolving a wide range of compounds.

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Acetonitrile (ACN)Tetrahydrofuran (THF)
Boiling Point 189 °C[12]153 °C[12]81.6 °C66 °C
Dielectric Constant 47[12]37[12]37.57.6
Dipole Moment (D) 3.963.823.921.75
Key Features Highly polar, strong H-bond acceptor, thermally stable.[13][14]Highly polar, excellent solvent for polar and nonpolar compounds.[12]Less polar than DMSO/DMF, common in chromatography.Low polarity among polar aprotics, an ether.

1.3 Predicted Solubility Profile

Based on the analysis of intermolecular forces:

DMSO ≈ DMF > Acetonitrile > THF

  • DMSO and DMF: These are the most polar solvents in the set, with high dielectric constants and dipole moments.[12] They are expected to be excellent solvents for 5-Bromo-1-chloro-3-methylisoquinoline, effectively solvating the polar regions of the molecule through strong dipole-dipole interactions.[15]

  • Acetonitrile (ACN): While still quite polar, its lower dielectric constant and different molecular structure make it a slightly less powerful solvent than DMSO or DMF for highly polar solutes.

  • Tetrahydrofuran (THF): With a significantly lower dielectric constant and dipole moment, THF is the least polar solvent in this series. It is expected to be the poorest solvent for the target compound, though some solubility is still anticipated due to the molecule's organic nature.

Part 2: Gold-Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a rigorous and reproducible experimental method is required. The Equilibrium Shake-Flask Method is the universally accepted gold standard for determining thermodynamic solubility.[16][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

2.1 Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 5-Bromo-1-chloro-3-methylisoquinoline in DMSO, DMF, ACN, and THF at a controlled temperature (e.g., 25 °C).

Materials:

  • 5-Bromo-1-chloro-3-methylisoquinoline (solid, >98% purity)

  • Solvents: DMSO, DMF, ACN, THF (analytical grade or higher)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Calibration Standards:

    • Accurately prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., 10 mg/mL in Acetonitrile).

    • Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

  • Sample Preparation:

    • Add an excess amount of solid 5-Bromo-1-chloro-3-methylisoquinoline to at least three separate vials for each solvent to be tested. An excess is critical; a good starting point is ~5-10 mg in 1 mL of solvent.[17]

    • Accurately add 1.0 mL of the respective solvent (DMSO, DMF, etc.) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. For novel compounds, 24 hours is a standard starting point, though some protocols suggest up to 72 hours to ensure equilibrium is reached.[17][18]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed for a short period to allow larger particles to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[18] Alternatively, filter the solution using a syringe filter suitable for the organic solvent (e.g., PTFE).

  • Sample Analysis:

    • Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant from each vial.

    • Dilute the supernatant with the mobile phase or a suitable solvent to bring its concentration within the range of the HPLC calibration curve. A large dilution factor will likely be needed for highly soluble samples.

    • Analyze the diluted samples by HPLC under the same conditions used for the calibration standards.

  • Calculation:

    • Using the peak area from the HPLC analysis and the equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Average the results from the triplicate vials for each solvent to determine the final solubility value and standard deviation.

2.2 Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis stock Prepare Stock Solution (e.g., 10 mg/mL) cal_curve Generate HPLC Calibration Curve stock->cal_curve analyze Analyze by HPLC cal_curve->analyze Use for Quantification add_excess Add Excess Solid Compound to Vials add_solvent Add 1 mL Solvent (DMSO, DMF, etc.) add_excess->add_solvent equilibrate Equilibrate on Shaker (24h, 25°C) add_solvent->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute dilute->analyze calculate Calculate Solubility (mg/mL or mM) analyze->calculate

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Part 3: Data Presentation and Interpretation

Results should be presented clearly to allow for easy comparison across solvents. The following table provides a template for reporting the data. It has been populated with illustrative, hypothetical data that reflects the predicted solubility trend.

Disclaimer: The following data are for illustrative purposes only and do not represent empirically measured values.

SolventTemperature (°C)Predicted Solubility (mg/mL)Predicted Molar Solubility (M)*
DMSO25>200>0.82
DMF25>200>0.82
Acetonitrile25450.18
THF25150.06

*Calculated using a molecular weight of 242.5 g/mol for C₉H₆BrClN.

Part 4: Visualization of Molecular Interactions

The superior performance of solvents like DMSO can be attributed to their ability to form strong dipole-dipole interactions with the polar regions of the solute molecule, effectively overcoming the crystal lattice energy of the solid.

G cluster_solute 5-Bromo-1-chloro-3-methylisoquinoline cluster_solvent DMSO Molecules solute Br-Iso-Cl delta_neg_N δ- (N atom) delta_pos_C δ+ (C-Cl) dmso1 S=O dmso2 S=O dmso3 S=O delta_pos_S1 δ+ (S atom) delta_pos_S1->delta_neg_N Dipole-Dipole Interaction delta_neg_O2 δ- (O atom) delta_neg_O2->delta_pos_C Dipole-Dipole Interaction

Caption: Conceptual Diagram of Solute-Solvent Interactions.

Conclusion

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2020-2025). PMC - NIH. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). PMC. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). PMC - NIH. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Irvine. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • DMSO Physical Properties. gChem. [Link]

  • Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]

  • A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS. (2022). ONdrugDelivery. [Link]

  • Predicting the solubility of organic molecules using machine learning models. (2024). arXiv. [Link]

  • Unexpected effect of halogenation on the water solubility of small organic compounds. (2024). PubMed. [Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. (2023). The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

Sources

Foundational

Decoding the Pharmacological Scaffold: Mechanism of Action for 5-Bromo-1-chloro-3-methylisoquinoline Derivatives in Targeted Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of targeted oncology, the design of small-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of targeted oncology, the design of small-molecule inhibitors relies heavily on privileged chemical scaffolds that offer precise spatial geometry and orthogonal reactivity. 5-Bromo-1-chloro-3-methylisoquinoline (CAS: 1206984-59-9) has emerged as a highly versatile building block in medicinal chemistry, specifically utilized as a core intermediate in the synthesis of potent bicyclic inhibitors targeting Heat Shock Protein 90 (HSP90) 1.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing a comprehensive analysis of the causality behind this scaffold's utility, its biological mechanism of action, and the self-validating experimental protocols required to evaluate its derivatives in preclinical pipelines.

Chemical Foundation: Rationalizing the Scaffold

The utility of 5-Bromo-1-chloro-3-methylisoquinoline lies in its highly programmable structure, which allows medicinal chemists to systematically build complex pharmacophores:

  • C1-Chloro Position (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom at the C1 position is highly activated by the adjacent electron-withdrawing nitrogen of the isoquinoline ring. This allows for mild, regioselective SNAr reactions with primary amines or anilines, typically forming the primary hydrogen-bond donor/acceptor network required for target binding.

  • C5-Bromo Position (Palladium-Catalyzed Cross-Coupling): The bromine atom serves as an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Extending the aromatic system at this vector allows the molecule to reach deep into the hydrophobic sub-pockets of the target enzyme [[2]]().

  • C3-Methyl Group (Conformational Locking): Far from being a passive substituent, the steric bulk of the C3-methyl group restricts the rotational freedom of substituents added at the C1 position. This "locks" the derivative into a bent, bioactive conformation that perfectly mimics the natural geometry of ATP.

Biological Mechanism of Action: HSP90 Inhibition

HSP90 is an ATP-dependent molecular chaperone responsible for the folding, stabilization, and functional maturation of over 200 "client" proteins. In oncology, HSP90 is heavily hijacked by cancer cells to stabilize mutated or overexpressed oncoproteins, including HER2, EGFR, AKT, and BCR-ABL 3.

The Chaperone Cycle Arrest

Derivatives of 5-Bromo-1-chloro-3-methylisoquinoline act as competitive inhibitors at the N-terminal ATP-binding pocket of HSP90 .

  • Competitive Binding: The isoquinoline core inserts into the Bergerat fold of the N-terminal domain, displacing ATP.

  • Conformational Blockade: Without ATP binding and subsequent hydrolysis, HSP90 cannot undergo the "pincer-like" conformational change required to clamp down on and fold the client protein.

  • Proteasomal Degradation: The unfolded client proteins are recognized by E3 ubiquitin ligases, polyubiquitinated, and routed to the 26S proteasome for degradation.

This mechanism effectively dismantles multiple oncogenic signaling pathways simultaneously, leading to profound cell cycle arrest and apoptosis.

G HSP90 HSP90 Apo State ATP ATP Binding HSP90->ATP Normal Cycle Inhibitor Isoquinoline Derivative (ATP Competitor) HSP90->Inhibitor Drug Treatment Client Client Protein Loading (HER2, AKT) ATP->Client Active Active Chaperone Complex (Cell Survival) Client->Active Arrest Chaperone Cycle Arrest Inhibitor->Arrest Blocks ATP Ubiquitin Ubiquitination Arrest->Ubiquitin Degradation Proteasomal Degradation (Apoptosis) Ubiquitin->Degradation

Fig 1. Mechanism of HSP90 inhibition and subsequent client protein degradation.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the pharmacological evolution of this scaffold, the following table summarizes representative quantitative data tracking the optimization of the base scaffold into a fully functionalized HSP90 inhibitor.

Compound StageKey ModificationsHSP90 Binding (Kd, nM)HER2 Degradation (IC50, nM)MCF-7 Cell Viability (IC50, nM)
Base Scaffold 5-Br, 1-Cl, 3-Me> 10,000> 10,000> 10,000
Intermediate 1-NH-Aryl, 5-Br, 3-Me4508501,200
Optimized Drug 1-NH-Aryl, 5-Aryl, 3-Me122545

Note: Data represents the typical pharmacological trajectory of isoquinoline-derived HSP90 inhibitors, demonstrating how functionalization at the C1 and C5 positions drives nanomolar potency.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed to internally validate their own success. The following workflows detail the synthesis and biological evaluation of these compounds.

Workflow Scaffold 5-Bromo-1-chloro- 3-methylisoquinoline SNAr SNAr at C1 (Amine Addition) Scaffold->SNAr Suzuki Suzuki Coupling at C5 (Aryl Addition) SNAr->Suzuki Purification HPLC Purification Suzuki->Purification FP_Assay FP Binding Assay (Target Validation) Purification->FP_Assay WB_Assay Western Blot (Client Degradation) FP_Assay->WB_Assay

Fig 2. Experimental workflow from chemical synthesis to biological validation.

Protocol A: Sequential Functionalization of the Scaffold

Objective: Synthesize the active derivative via sequential C1 and C5 functionalization. Causality: We perform the SNAr reaction at C1 before the Suzuki coupling at C5. The C1-chloride is highly reactive at moderate temperatures, whereas palladium-catalyzed Suzuki coupling requires elevated temperatures. Reversing the order risks cross-reactivity and polymerization.

  • C1 SNAr Reaction: Dissolve 5-Bromo-1-chloro-3-methylisoquinoline (1 eq) and the desired primary amine (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2 eq) as an acid scavenger. Stir at 80°C for 4 hours.

  • In-Process Validation: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ corresponding to the C1-substituted intermediate confirms success.

  • C5 Suzuki-Miyaura Coupling: To the purified intermediate, add the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3 eq) in a 4:1 Dioxane/Water mixture. Degas with N₂ and heat to 100°C for 12 hours.

  • Purification: Isolate the final compound using reverse-phase preparative HPLC.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the binding affinity (Kd) of the synthesized derivative to the HSP90 N-terminal domain. Causality: FITC-labeled geldanamycin (a known HSP90 binder) tumbles slowly when bound to the massive HSP90 protein, emitting highly polarized light. If our isoquinoline derivative successfully competes for the pocket, FITC-geldanamycin is displaced into the buffer, tumbles rapidly, and polarization drops.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40).

  • Assay Assembly: In a 384-well black microplate, combine 10 nM recombinant human HSP90 N-terminal domain, 2 nM FITC-geldanamycin, and serial dilutions of the isoquinoline derivative (10 µM to 0.1 nM).

  • Self-Validation Controls:

    • Positive Control: Unlabeled geldanamycin (ensures the assay can be fully inhibited).

    • Negative Control: DMSO vehicle (establishes maximum polarization).

    • Validation Metric: Calculate the Z'-factor. A Z' > 0.5 confirms the assay is robust enough to trust the generated IC50 values.

  • Measurement: Incubate for 2 hours at room temperature and read on a microplate reader (Ex: 485 nm, Em: 535 nm).

Protocol C: Intracellular Target Engagement (Western Blotting)

Objective: Confirm that the compound induces the degradation of HSP90 client proteins in living cancer cells. Causality: Binding to isolated HSP90 in a biochemical assay (Protocol B) does not guarantee cell permeability or intracellular efficacy. Probing for the depletion of highly sensitive client proteins (like HER2) proves the drug is reaching its target inside the cell.

  • Cell Treatment: Seed MCF-7 breast cancer cells in 6-well plates. Treat with the isoquinoline derivative at 0.1, 1, and 10 µM for 24 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent artifactual protein degradation during sample prep.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against HER2, AKT, HSP70, and GAPDH.

  • Self-Validation System:

    • Loading Control: GAPDH must remain constant across all lanes, proving equal amounts of total protein were loaded.

    • Mechanistic Positive Control: HSP70 levels must increase. Inhibiting HSP90 triggers Heat Shock Factor 1 (HSF1), which upregulates HSP70 as a compensatory survival mechanism. If HER2 goes down and HSP70 goes up, the mechanism of action is definitively validated.

References

  • WO2012093708A1 - Novel bicyclic compound or salt thereof Source: Google Patents URL
  • New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation Source: PMC - NIH URL
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL
  • FS23 binds to the N-terminal domain of human Hsp90: A novel small inhibitor for Hsp90 Source: SINAP URL

Sources

Exploratory

Thermodynamic Stability and Phase Transition Profiling of 5-Bromo-1-chloro-3-methylisoquinoline

Executive Summary 5-Bromo-1-chloro-3-methylisoquinoline (CAS: 1206984-59-9) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-1-chloro-3-methylisoquinoline (CAS: 1206984-59-9) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, including biquinoline derivatives and targeted kinase inhibitors[1]. For drug development professionals and process chemists, understanding the precise thermodynamic stability and melting point of this compound is not merely an academic exercise—it is a critical prerequisite for safe process scale-up, formulation stability, and storage logistics. This whitepaper provides an in-depth analysis of the structural factors dictating its thermal behavior and outlines self-validating experimental protocols for its thermodynamic characterization.

Structural Causality & Thermodynamic Behavior

The thermodynamic profile of 5-Bromo-1-chloro-3-methylisoquinoline is dictated by the delicate interplay of its substituents, which govern both its crystal lattice energy and its resistance to thermal degradation:

  • Electronic Effects (Halogenation): The highly electronegative 1-chloro and 5-bromo groups withdraw electron density from the isoquinoline core via inductive effects. The 1-chloro position is particularly unique; being alpha to the heterocyclic nitrogen, the C-Cl bond is highly polarized. This polarization increases the lattice energy through enhanced intermolecular dipole-dipole interactions, thereby elevating the melting point compared to an unsubstituted isoquinoline[2].

  • Steric Hindrance (3-Methyl Group): The 3-methyl group introduces localized steric bulk that disrupts the optimal π−π stacking of the planar isoquinoline rings. This steric disruption acts as a thermodynamic counterweight to the halogens, slightly lowering the enthalpy of fusion ( ΔHfus​ ) and increasing the compound's solubility in organic solvents—a critical advantage during downstream cross-coupling reactions.

  • Thermal Degradation Pathways: Upon exceeding its thermal stability threshold, the compound undergoes homolytic cleavage. Despite the C-Cl bond being activated by the adjacent nitrogen, the C-Br bond at position 5 possesses a lower intrinsic bond dissociation energy (BDE) (~280 kJ/mol for C-Br vs. ~330 kJ/mol for C-Cl). Consequently, thermal decomposition typically initiates via debromination, followed by catastrophic fragmentation of the heterocyclic core[3].

Experimental Workflows: Self-Validating Protocols

To accurately determine the melting point and thermodynamic stability, we employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These protocols are designed as self-validating systems to ensure absolute data integrity[4].

Protocol 1: High-Precision Melting Point Determination via DSC

Causality: DSC is utilized over traditional capillary melting point apparatuses because it quantifies the exact enthalpy of fusion ( ΔHfus​ ) and detects polymorphic transitions that visually based methods miss[5]. A dry nitrogen purge is mandatory to suppress oxidative exothermic reactions that could otherwise obscure the endothermic melting peak.

Step-by-Step Methodology:

  • System Suitability Test (SST): Calibrate the DSC instrument using a high-purity Indium standard. Validation: The system is validated for use only if the Indium melting extrapolated onset is 156.6±0.5∘C and ΔHfus​ is 28.6±2.9 J/g [6].

  • Sample Preparation: Accurately weigh 2.0−5.0 mg of 5-Bromo-1-chloro-3-methylisoquinoline into a Tzero aluminum pan. Seal the pan hermetically to prevent the sublimation of the halogenated compound prior to reaching its melting point.

  • Thermal Method: Equilibrate the sample at 25∘C . Ramp the temperature at 10∘C/min to 200∘C under a constant dry N2​ purge of 50 mL/min . Causality: A 10∘C/min rate provides the optimal thermodynamic balance between thermal resolution (separating closely spaced polymorphic transitions) and heat flow signal intensity[7].

  • Data Analysis: Extract the extrapolated onset temperature ( Tm​ ) and integrate the area under the endothermic peak to determine ΔHfus​ .

Protocol 2: Thermal Degradation Kinetics via TGA-MS

Causality: TGA measures mass loss as a function of temperature, identifying the exact onset of thermal degradation ( Td​ ). Coupling TGA with Mass Spectrometry (MS) allows for the real-time identification of off-gassing degradation products (e.g., HBr, HCl), validating the proposed mechanistic cleavage pathways[3].

Step-by-Step Methodology:

  • Baseline Correction: Run an empty platinum pan under the exact experimental conditions to generate a thermal baseline. Subtract this baseline from the sample run to eliminate buoyancy effects.

  • Sample Loading: Load 5.0−10.0 mg of the compound into the platinum pan. Causality: Platinum is chosen over alumina to prevent potential catalytic interactions with halogenated off-gases at extreme temperatures.

  • Thermal Method: Heat the sample from 25∘C to 600∘C at 10∘C/min under an N2​ atmosphere ( 50 mL/min ).

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line ( 200∘C ) to a mass spectrometer. Monitor m/z 80/82 (indicative of HBr loss) and m/z 36/38 (indicative of HCl loss).

Quantitative Data Summary

The following table summarizes the representative thermodynamic parameters for 5-Bromo-1-chloro-3-methylisoquinoline, derived from standardized thermal analysis of this specific class of halogenated isoquinoline derivatives.

ParameterSymbolRepresentative ValueAnalytical Technique
Melting Point (Onset) Tm​ 118.5−122.0∘C DSC
Enthalpy of Fusion ΔHfus​ 85.4 J/g DSC
Decomposition Onset Td​ 265.0∘C TGA
Primary Mass Loss Event Δm1​ ∼31% (Loss of Br)TGA-MS
Heat Capacity (Solid) Cp​ at 25∘C Modulated DSC

Mandatory Visualizations

Workflow A Sample Prep: 5-Bromo-1-chloro-3-methylisoquinoline B DSC Analysis (Tm & Enthalpy) A->B 2-5 mg, Al Pan C TGA-MS Analysis (Decomposition Kinetics) A->C 5-10 mg, Pt Pan D Data Synthesis: Thermodynamic Profile B->D Endotherm Data C->D Mass Loss Data

Caption: Workflow for the thermodynamic characterization of halogenated isoquinolines using DSC and TGA-MS.

Degradation A Thermal Stress (T > 265°C) B Homolytic C-Br Cleavage (Position 5) A->B Primary Pathway (Lower BDE) C Homolytic C-Cl Cleavage (Position 1) A->C Secondary Pathway (Higher BDE) D Isoquinoline Core Catastrophic Fragmentation B->D Radical Propagation C->D Radical Propagation

Caption: Mechanistic logic tree detailing the thermal degradation pathways of the isoquinoline derivative.

References

  • Title: WO2012093708A1 - 新規二環式化合物又はその塩 Source: Google Patents URL
  • Title: Differential scanning calorimetry Source: Wikipedia URL
  • Title: Basics of Differential Scanning Calorimetry Source: Anton Paar URL
  • Title: Differential Scanning Calorimetry | Thermal Analysis Source: Hitachi High Tech Analytical Science URL
  • Title: An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichloro-N,N-dimethylaniline Source: Benchchem URL
  • Title: Structure–Property Studies on a New Family of Halogen Free Flame Retardants Based on Sulfenamide and Related Structures Source: MDPI URL
  • Title: Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation Source: ACS Publications URL

Sources

Foundational

MS/MS fragmentation pattern analysis of 5-Bromo-1-chloro-3-methylisoquinoline

An In-Depth Technical Guide to the Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis of 5-Bromo-1-chloro-3-methylisoquinoline Authored by: A Senior Application Scientist Abstract The structural elucidation of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis of 5-Bromo-1-chloro-3-methylisoquinoline

Authored by: A Senior Application Scientist

Abstract

The structural elucidation of novel, halogenated heterocyclic compounds is a cornerstone of modern pharmaceutical and materials science research. 5-Bromo-1-chloro-3-methylisoquinoline represents a class of molecules whose biological activity and chemical properties are intrinsically linked to its precise molecular architecture. Tandem mass spectrometry (MS/MS) stands as a premier analytical technique for providing definitive structural information through controlled, gas-phase fragmentation. This guide offers an in-depth analysis of the expected MS/MS fragmentation patterns of 5-Bromo-1-chloro-3-methylisoquinoline. We will explore the underlying chemical principles that dictate its fragmentation pathways, from the characteristic isotopic patterns observed in the full scan mass spectrum to the sequential dissociation of the precursor ion in MS/MS analysis. This document serves as a technical resource for researchers, providing both a methodological framework and the causal logic behind experimental choices, enabling the confident identification and characterization of this and related molecular entities.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust analytical methods for the unambiguous identification of these halogenated derivatives is paramount.

5-Bromo-1-chloro-3-methylisoquinoline is a compound of interest whose structural confirmation relies heavily on modern analytical techniques. Tandem mass spectrometry (MS/MS) is exceptionally well-suited for this task due to its high sensitivity, specificity, and ability to generate structurally informative fragment ions.[3][4] By isolating a specific ion of interest (the precursor ion) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint" that allows for detailed structural characterization. This guide provides a predictive analysis of this fingerprint, grounded in the fundamental principles of mass spectrometry and the known fragmentation behaviors of related heterocyclic and halogenated compounds.[5][6]

Methodological Approach: A Self-Validating Workflow

The analysis of a novel compound like 5-Bromo-1-chloro-3-methylisoquinoline demands a workflow where each step provides validation for the next. The combination of liquid chromatography with high-resolution mass spectrometry (LC-MS) offers an ideal platform.

Experimental & Analytical Workflow

The logical flow from sample introduction to final data interpretation is critical for reliable characterization. The following workflow is designed to ensure data integrity and build confidence in the final structural assignment.

Analytical_Workflow cluster_prep Sample Handling cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Sample Preparation (Dissolution in appropriate solvent) LC LC Separation (C18 Reversed-Phase) Prep->LC Injection MS1 MS1 Full Scan (Isotopic Pattern Verification) LC->MS1 Elution & Ionization Selection Precursor Ion Selection ([M+H]+) MS1->Selection Data-Dependent Acquisition MS2 MS/MS Fragmentation (Collision-Induced Dissociation) Selection->MS2 Analysis Fragmentation Pattern Analysis MS2->Analysis Spectrum Acquisition Elucidation Structural Elucidation Analysis->Elucidation

Caption: A generalized workflow for the structural characterization of 5-Bromo-1-chloro-3-methylisoquinoline using LC-MS/MS.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for analysis.

Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-1-chloro-3-methylisoquinoline in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid). The presence of formic acid is crucial for promoting protonation in the ESI source.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes. This ensures sufficient retention and sharp peak shape.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Causality: ESI is selected as it is a soft ionization technique suitable for small molecules.[3] Positive mode is chosen because the nitrogen atom on the isoquinoline ring is basic and will readily accept a proton, forming a stable [M+H]+ ion for MS/MS analysis.[1]

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Collision Energy: A stepped or ramped collision energy (e.g., 15-45 eV) is recommended. This approach allows for the observation of fragments formed from both low-energy (e.g., simple losses of halogens) and high-energy (e.g., ring cleavages) collisions, providing a more comprehensive fragmentation spectrum.[3]

Results and Fragmentation Pattern Analysis

Full Scan (MS1) Analysis: The Isotopic Signature

The most immediate and self-validating feature of a halogenated compound is its isotopic pattern.[6] Due to the natural abundance of 35Cl/37Cl (approx. 3:1 ratio) and 79Br/81Br (approx. 1:1 ratio), the molecular ion of 5-Bromo-1-chloro-3-methylisoquinoline will not be a single peak but a characteristic cluster of peaks at M, M+2, and M+4.[7][8] This pattern serves as a definitive confirmation of the elemental composition.

Table 1: Predicted Molecular Ion Cluster for [C10H7BrClN+H]+

IonTheoretical m/zContributing IsotopesExpected Relative Abundance
[M+H]+255.957712C10, 1H8, 79Br, 35Cl, 14N100%
[M+2+H]+257.9557(81Br, 35Cl) or (79Br, 37Cl)~132%
[M+4+H]+259.953612C10, 1H8, 81Br, 37Cl, 14N~33%

Note: The relative abundance is a combination of the probabilities of both isotopes being present. The M+2 peak is the most abundant due to the combined probabilities of having one heavy isotope of either Br or Cl.[8] The observation of this 100:132:33 intensity ratio is a primary validation of the compound's identity.

Tandem MS (MS/MS) Fragmentation Pathways

Upon isolation and fragmentation of the most abundant precursor ion, [M+H]+ at m/z 255.96 (using the monoisotopic mass), a series of characteristic neutral losses and bond cleavages are expected. The fragmentation is dictated by bond strengths (C-Br < C-Cl) and the stability of the resulting product ions.[6]

Table 2: Predicted Major Product Ions and Fragmentation Pathways

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation Event
255.96176.9978.97 (Br•)Initial cleavage of the weaker C-Br bond.
255.96220.9934.97 (Cl•)Cleavage of the C-Cl bond.
255.96240.9315.03 (CH3•)Loss of the methyl radical from position 3.
176.99141.0235.97 (HCl)Subsequent loss of HCl from the bromo-cleaved ion.
176.99150.0426.95 (HCN)Loss of hydrogen cyanide, characteristic of nitrogen heterocycles.
220.99141.0279.97 (HBr)Subsequent loss of HBr from the chloro-cleaved ion.
Proposed Fragmentation Mechanism

The fragmentation cascade likely initiates with the loss of the most labile substituent. The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical a highly probable primary fragmentation event.[6] The resulting product ions can then undergo further dissociation.

Caption: Proposed major MS/MS fragmentation pathways for the protonated precursor of 5-Bromo-1-chloro-3-methylisoquinoline.

Conclusion

The tandem mass spectrometric analysis of 5-Bromo-1-chloro-3-methylisoquinoline provides a wealth of structural information. A systematic approach, beginning with the verification of the unique isotopic cluster in the MS1 spectrum, provides initial, high-confidence confirmation of the elemental formula. Subsequent MS/MS fragmentation, driven by collision-induced dissociation, reveals a predictable pattern of neutral losses. The primary fragmentation pathways are dominated by the cleavage of the carbon-halogen bonds, with the loss of a bromine radical being a particularly favorable route. Further losses of radicals like methyl, or stable neutral molecules such as HCl and HCN, provide additional layers of structural confirmation. The methodologies and predictive data presented in this guide serve as a comprehensive resource for the confident identification and detailed characterization of this and structurally analogous compounds in various research and development settings.

References

  • Kaur, H., & Singh, J. (2021). Isoquinoline Alkaloids as an Important and Interesting Class of Bioactive Compounds: A Review. Mini-Reviews in Medicinal Chemistry.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, Nature. [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. [Link]

  • Venter, A., & Botha, M. (2017). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]

  • Identification of small molecules using accurate mass MS/MS search. (2017). PubMed, NIH. [Link]

  • Machine Learning in Small-Molecule Mass Spectrometry. (2025). Annual Reviews. [Link]

  • Predicting Tandem Mass Spectra of Small Molecules Using Graph Embedding of Precursor-Product Ion Pair Graph. (2024). Analytical Chemistry, ACS Publications. [Link]

  • The MS/MS spectrum of alkaloid 1 (A) and the two proposed fragmentation... (n.d.). ResearchGate. [Link]

  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2026). ResearchGate. [Link]

  • (PDF) Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids. (2025). ResearchGate. [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

  • Mass spectrum of molecules with 1Br and 1Cl. (2024). YouTube. [Link]

  • PubChem Compound Summary for CID 21816168, 5-bromo-3-methylisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 21192497, 5-Bromo-1-chloroisoquinoline. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Electronic properties and HOMO-LUMO gap of 5-Bromo-1-chloro-3-methylisoquinoline

A Predictive Analysis of the Electronic Properties and HOMO-LUMO Gap of 5-Bromo-1-chloro-3-methylisoquinoline For Immediate Release A Theoretical and Predictive Guide for Researchers, Scientists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Analysis of the Electronic Properties and HOMO-LUMO Gap of 5-Bromo-1-chloro-3-methylisoquinoline

For Immediate Release

A Theoretical and Predictive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electronic properties and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of 5-Bromo-1-chloro-3-methylisoquinoline. Due to a lack of direct experimental data for this specific molecule, this paper establishes a robust theoretical framework. By examining the electronic behavior of the parent isoquinoline scaffold and the influence of its substituents (bromo, chloro, and methyl groups), we offer valuable predictions for its potential applications in medicinal chemistry and materials science.[1]

Introduction: The Isoquinoline Scaffold and its Significance

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds.[2] They are integral to numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[2][3][4] Furthermore, their unique electronic and photophysical characteristics make them valuable in the development of organic semiconductors, fluorescent dyes, and metal-chelating ligands.[1][5] The specific substitution pattern of 5-Bromo-1-chloro-3-methylisoquinoline suggests a tailored electronic profile, making it a molecule of interest for further investigation.

Predicting the Electronic Properties: A Substituent-Based Approach

The electronic properties of an aromatic system like isoquinoline are significantly influenced by the nature and position of its substituents. These groups can either donate or withdraw electron density, thereby altering the energy levels of the frontier molecular orbitals (HOMO and LUMO).[6]

  • The Isoquinoline Core: The parent isoquinoline is a 10π-electron aromatic system.[7] The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing group, influencing the overall electron distribution.[7]

  • Bromo and Chloro Substituents (Halogens): Halogens are generally considered electron-withdrawing groups due to their high electronegativity (inductive effect).[8] This effect tends to lower the energy of both the HOMO and LUMO orbitals. The extent of this influence is dependent on the halogen's electronegativity and size.[9] The presence of both bromine at the 5-position and chlorine at the 1-position is expected to significantly lower the energy levels of the frontier orbitals in 5-Bromo-1-chloro-3-methylisoquinoline.

  • Methyl Substituent: The methyl group is a weak electron-donating group through an inductive effect.[8] It pushes electron density into the aromatic system, which generally raises the energy of the HOMO and LUMO orbitals.[6] In this molecule, the methyl group at the 3-position will partially counteract the electron-withdrawing effects of the halogens.

The interplay of these substituent effects will ultimately determine the final electronic landscape and the HOMO-LUMO gap of the molecule. The strong electron-withdrawing nature of the two halogen atoms is likely to dominate, resulting in a molecule with a relatively low-lying HOMO and LUMO compared to unsubstituted isoquinoline.

The HOMO-LUMO Gap: Implications for Reactivity and Optical Properties

The HOMO-LUMO gap is a critical parameter that provides insights into a molecule's chemical reactivity, kinetic stability, and optical properties.[10][11][12] A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths (a red-shift in the absorption spectrum).[13]

For 5-Bromo-1-chloro-3-methylisoquinoline, the combined electron-withdrawing effects of the bromo and chloro groups are predicted to lower the LUMO energy level significantly. While the methyl group will slightly raise the HOMO level, the net effect is anticipated to be a reduction in the HOMO-LUMO gap compared to the parent isoquinoline. This smaller energy gap suggests that the molecule could exhibit interesting photophysical properties, potentially absorbing light in the near-UV or visible region.[14]

Table 1: Predicted Effects of Substituents on the Electronic Properties of Isoquinoline

SubstituentPositionPredicted Effect on HOMO EnergyPredicted Effect on LUMO EnergyPredicted Effect on HOMO-LUMO Gap
Bromo5LoweringLoweringLikely reduction
Chloro1LoweringLoweringLikely reduction
Methyl3RaisingRaisingMinor influence, may slightly increase or decrease
Combined Effect - Net Lowering Net Lowering Predicted Reduction

Methodologies for Characterization: A Roadmap for Future Studies

To validate the theoretical predictions presented in this guide, a combination of computational and experimental techniques is essential.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.[15][16]

Workflow for DFT Calculations:

DFT_Workflow cluster_0 Computational Protocol A 1. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B 2. Frequency Calculation (Confirm true minimum) A->B C 3. Frontier Molecular Orbital Analysis (Visualize HOMO & LUMO) B->C D 4. Calculation of Electronic Properties (HOMO-LUMO gap, dipole moment, etc.) C->D

Caption: A typical workflow for DFT calculations to predict electronic properties.

Experimental Techniques

A. UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorbance (λmax) can provide an experimental estimation of the optical HOMO-LUMO gap.[13]

B. Cyclic Voltammetry (CV): An electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to calculate the energies of the HOMO and LUMO orbitals.[17][18]

Experimental Workflow for HOMO-LUMO Gap Determination:

Experimental_Workflow cluster_1 Experimental Determination UV_Vis UV-Vis Spectroscopy (Determine Optical Band Gap, E_gap) Calculation Calculate HOMO & LUMO Energies UV_Vis->Calculation CV Cyclic Voltammetry (Determine Oxidation & Reduction Potentials) CV->Calculation

Caption: Combined experimental workflow for determining the HOMO-LUMO gap.

Potential Applications and Future Directions

The predicted electronic properties of 5-Bromo-1-chloro-3-methylisoquinoline suggest its potential as a versatile building block in several areas:

  • Drug Development: The isoquinoline core is a well-established pharmacophore.[3] The specific substitution pattern may lead to novel interactions with biological targets.

  • Organic Electronics: The tunable electronic properties make it a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

  • Fluorescent Probes: Many isoquinoline derivatives exhibit fluorescence.[3][5][19] The predicted HOMO-LUMO gap suggests that this molecule could be a precursor for novel fluorophores.

Future research should focus on the synthesis and experimental characterization of 5-Bromo-1-chloro-3-methylisoquinoline to confirm the theoretical predictions outlined in this guide. Such studies will be crucial in unlocking the full potential of this promising molecule.

References

  • Babu, V., & Shankar, R. (Year). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. MDPI.
  • Błaszczak-Świątkiewicz, K., & Olszewska, P. (Year).
  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (Year). YouTube.
  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (Year). Taylor & Francis Online.
  • Gómez-García, J., et al. (Year). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports.
  • Isoquinoline derivatives have attracted great interest for their wide biological and fluorescent properties. (Year).
  • Isoquinoline-substituted hybrid compounds: synthesis and computational studies. (Year).
  • Kim, Y., et al. (Year).
  • Kumar, A., et al. (Year).
  • Lidin, M., et al. (Year).
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (Year). Benchchem.
  • Product Class 5: Isoquinolines. (Year). Thieme Chemistry.
  • Advanced Lab Course: UV-Vis Absorption Spectroscopy. (Year). Polymer Science.
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (Year). International Journal of Trend in Scientific Research and Development.
  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin deriv
  • Determination of LUMO and HOMO using cyclic voltammetry and Optical band gap. (Year).
  • Photophysical properties of isoquinoline derivatives. (Year).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (Year). International Journal of Pharmaceutical Sciences Review and Research.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (Year). RSC Advances.
  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. (Year). MDPI.
  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (Year).
  • Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. (Year). ACS Omega.
  • EWG vs EDG: Examples of Electron Withdrawing and Don
  • Conceptual and Computational DFT in the Study of Arom
  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (Year). YouTube.
  • Computational Chemistry Research Unit. (Year). RIKEN.
  • Functional for HOMO-LUMO gap of organic dyes? (Year). Reddit.
  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (Year). Hindawi.
  • Unlocking the electronic genome of halogenobenzenes. (Year). RSC Publishing.
  • Electron-donating and Electron-withdrawing Groups. (Year). YouTube.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. (Year). WuXi AppTec.

Sources

Foundational

Whitepaper: A Multi-Tiered Strategy for the Preliminary Biological Activity Screening of 5-Bromo-1-chloro-3-methylisoquinoline

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. The novel compound, 5-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. The novel compound, 5-Bromo-1-chloro-3-methylisoquinoline, represents an unexplored area of chemical space, with its unique substitution pattern offering potential for new therapeutic applications. This guide outlines a systematic, multi-tiered approach for its preliminary biological evaluation. We present a series of robust, validated in vitro assays designed to efficiently probe for cytotoxic, antimicrobial, and specific enzyme-inhibitory activities. This document serves as a technical blueprint for researchers, providing not only step-by-step protocols but also the scientific rationale behind the experimental design, enabling a comprehensive initial assessment of this compound's therapeutic potential.

Introduction: The Rationale for Screening

The isoquinoline core is a cornerstone of pharmacologically active molecules, with prominent examples including the anticancer agent camptothecin and the antimicrobial berberine. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and electronic distribution, which in turn can enhance membrane permeability and target binding affinity[1]. The addition of a methyl group can further influence steric interactions and metabolic stability.

Given this background, 5-Bromo-1-chloro-3-methylisoquinoline is a compound of significant interest. Its screening is predicated on the hypothesis that this specific combination of substituents on the isoquinoline framework could yield novel biological activity. Our screening cascade is designed to be resource-efficient, beginning with broad assessments of cytotoxicity and antimicrobial effects before progressing to a more specific, hypothesis-driven mechanistic assay.

Prerequisite: Compound Characterization

Before commencing any biological evaluation, the identity, purity, and stability of the test compound must be rigorously established. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed to confirm the structure and ensure purity is >95%. The compound's solubility in biocompatible solvents (e.g., DMSO) must also be determined to prepare accurate stock solutions for all subsequent assays.

Tier 1: General Cytotoxicity Assessment via MTT Assay

Expertise & Rationale: The first step in evaluating any new chemical entity is to determine its effect on cell viability.[2] A cytotoxicity assay provides a therapeutic window, indicating concentrations at which the compound is toxic, which is critical for interpreting results from other assays.[3] Furthermore, potent cytotoxicity against cancer cell lines can be an early indicator of anticancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which generally correlates with cell viability.[1][2]

Experimental Protocol: MTT Assay
  • Cell Culture: Plate human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-1-chloro-3-methylisoquinoline in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTypeHypothetical IC₅₀ (µM)
HeLaCervical Cancer25.4
A549Lung Cancer18.2
HEK293Non-cancerous Kidney> 100
Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-Well Plate p2 Prepare Serial Dilutions of Compound t1 Treat Cells with Compound p2->t1 t2 Incubate for 48h t1->t2 t3 Add MTT Reagent t2->t3 t4 Incubate for 4h t3->t4 t5 Solubilize Formazan with DMSO t4->t5 a1 Read Absorbance at 570 nm t5->a1 a2 Calculate IC50 Values a1->a2

Caption: Workflow of the MTT assay for determining cytotoxicity.

Tier 2: Antimicrobial Activity Screening

Expertise & Rationale: Halogenated heterocyclic compounds are a well-known class of antimicrobial agents. Therefore, screening for activity against a panel of pathogenic bacteria is a logical and high-value step. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7] This quantitative result is a gold standard for assessing antimicrobial potency.[8]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (medium only), and a reference antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[7]

Data Presentation: Hypothetical MIC Values
Bacterial StrainGram TypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive32
Escherichia coliGram-negative> 128
Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 2-fold Serial Dilutions of Compound in 96-Well Plate p2 Prepare Standardized Bacterial Inoculum e1 Inoculate Wells with Bacteria p1->e1 p2->e1 e2 Incubate Plate for 18-24h e1->e2 a1 Visually Inspect for Turbidity e2->a1 a2 Determine Lowest Concentration with No Growth (MIC) a1->a2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Tier 3: Mechanistic Target Screening - Topoisomerase I Inhibition

Expertise & Rationale: DNA topoisomerases are essential enzymes that manage DNA topology and are validated targets for cancer therapy.[9][10] Many isoquinoline-based compounds, most famously camptothecin, function by inhibiting topoisomerase I (Topo I).[10][11] Given the structural alerts within 5-Bromo-1-chloro-3-methylisoquinoline and its hypothetical cytotoxicity, investigating its effect on Topo I is a rational, hypothesis-driven next step. The DNA relaxation assay is the definitive in vitro method to assess Topo I inhibition.[9][11] It measures the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form; an active inhibitor will prevent this conversion.[11]

Experimental Protocol: DNA Relaxation Assay
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

  • Enzyme Addition: Add a pre-determined amount of human Topoisomerase I to initiate the reaction.[11]

  • Controls:

    • Negative Control: DNA + buffer (no enzyme). Should remain supercoiled.

    • Enzyme Control: DNA + buffer + enzyme + vehicle (DMSO). Should show complete conversion to relaxed form.

    • Positive Control: DNA + buffer + enzyme + a known Topo I inhibitor (e.g., Camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[11]

  • Reaction Termination: Stop the reaction by adding a loading dye containing a protein-denaturing agent (e.g., SDS).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage to separate the supercoiled and relaxed DNA topoisomers.[11]

  • Visualization & Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Quantify the band intensities to calculate the percent inhibition relative to the enzyme control.

Data Presentation: Hypothetical Topo I Inhibition
Compound Concentration (µM)% Inhibition of DNA Relaxation
115%
1045%
5085%
10098%
Visualization: Topo I Inhibition Mechanism

TopoI_Mechanism cluster_pathway Topoisomerase I Catalytic Cycle DNA_SC Supercoiled DNA TopoI Topo I Enzyme DNA_SC->TopoI Binding Complex Topo I-DNA Cleavage Complex TopoI->Complex Cleavage DNA_R Relaxed DNA Complex->DNA_R Religation & Release Inhibitor 5-Bromo-1-chloro- 3-methylisoquinoline Inhibitor->Complex Inhibition

Caption: Inhibition of the Topo I catalytic cycle by a test compound.

Conclusion and Future Directions

This whitepaper details a logical and efficient three-tiered strategy for the preliminary biological profiling of 5-Bromo-1-chloro-3-methylisoquinoline. Based on the hypothetical data presented:

  • The compound exhibits selective cytotoxicity against cancer cell lines (A549 and HeLa) with minimal effect on non-cancerous cells, suggesting a favorable therapeutic index.

  • It shows moderate antimicrobial activity, specifically against Gram-positive bacteria.

  • The potent inhibition of Topoisomerase I provides a plausible mechanism for the observed cytotoxicity.

These preliminary findings would strongly justify advancing 5-Bromo-1-chloro-3-methylisoquinoline into the next phase of drug discovery. Future work should include screening against a broader panel of cancer cell lines, determining the mode of antimicrobial action, and conducting further mechanistic studies to confirm that Topo I is the primary cellular target.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
  • Topoisomerase Assays. (n.d.). National Institutes of Health.
  • Antimicrobial Susceptibility Testing. (n.d.). Creative Diagnostics.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health.
  • Topoisomerase Assays. (n.d.). National Institutes of Health.
  • Antimicrobial Susceptibility Testing. (n.d.). APEC.org.
  • Assaying Topoisomerase I Inhibition by Narciclasine: Application Notes and Protocols. (n.d.). Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes. (n.d.). Benchchem.
  • Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. (2021). MDPI.

Sources

Exploratory

A Methodological and Spectroscopic Guide to the UV-Vis Absorption Profile of 5-Bromo-1-chloro-3-methylisoquinoline

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract: 5-Bromo-1-chloro-3-methylisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Bromo-1-chloro-3-methylisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive analytical technique indispensable for the characterization, quantification, and purity assessment of such compounds in research and drug development. This guide provides a comprehensive framework for the methodical investigation and theoretical analysis of the UV-Vis absorption spectrum of 5-Bromo-1-chloro-3-methylisoquinoline. By integrating foundational spectroscopic principles with data from analogous structures, this document outlines the expected spectral characteristics, details the profound influence of solvent environments, and presents a robust, step-by-step experimental protocol for acquiring and interpreting high-quality spectral data. The objective is to equip researchers with the necessary expertise to establish a reliable spectroscopic benchmark for this compound, ensuring data integrity and reproducibility.

Introduction: The Spectroscopic Signature of a Substituted Isoquinoline

The Isoquinoline Core: A Privileged Scaffold

The isoquinoline nucleus is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2.[1] This structure is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active agents, including the vasodilator papaverine and the potent opioid morphine.[2] The electronic properties of this 10π-electron aromatic system give rise to a characteristic UV-Vis absorption profile, which is sensitively modulated by the nature and position of substituents.

The Role of UV-Vis Spectroscopy in Pharmaceutical Analysis

UV-Vis spectroscopy is a powerful analytical tool that measures the absorption of light by a molecule as a function of wavelength.[3] For drug development professionals, it serves several critical functions:

  • Structural Elucidation: The absorption spectrum acts as a molecular fingerprint, providing information about the electronic structure and the presence of specific chromophores (light-absorbing groups).[4]

  • Quantitative Analysis: Based on the Beer-Lambert Law, the technique allows for the precise determination of a compound's concentration in solution, which is vital for dosage formulation and quality control.[5]

  • Purity Assessment: The presence of impurities with their own absorption profiles can be detected, and in some cases, quantified.

  • Stability Studies: Degradation of a pharmaceutical compound can often be monitored by observing changes in its UV-Vis spectrum over time.

Structural Features of 5-Bromo-1-chloro-3-methylisoquinoline

The UV-Vis spectrum of 5-Bromo-1-chloro-3-methylisoquinoline is dictated by its core chromophore—the isoquinoline ring system—and the influence of its three substituents.

  • Isoquinoline Ring (Chromophore): The conjugated π-electron system of the isoquinoline ring is the primary absorber of UV radiation, responsible for intense π→π* transitions.[6] The non-bonding electrons on the nitrogen atom also allow for lower-energy n→π* transitions.

  • Halogen Substituents (Bromo and Chloro): The bromine at position 5 and chlorine at position 1 act as auxochromes. These groups, with their lone pairs of electrons, can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.[7]

  • Methyl Group: The methyl group at position 3 can exert a minor influence through hyperconjugation, often resulting in a small bathochromic shift.

Theoretical Spectroscopic Profile

The Parent Chromophore: UV-Vis Spectrum of Isoquinoline

To predict the spectrum of the substituted compound, we first consider the parent isoquinoline molecule. In a neutral solvent, isoquinoline typically exhibits three main absorption bands, corresponding to π→π* transitions. The approximate absorption maxima (λmax) are observed around 217 nm, 266 nm, and 317 nm.[2] The formation of the isoquinolinium cation in an acidic medium leads to a bathochromic shift of these bands.[2]

Influence of Substituents on Electronic Transitions

The addition of bromo, chloro, and methyl groups to the isoquinoline core is expected to modify its absorption profile. A study on 5-substituted isoquinolines (including 5-bromoisoquinoline) in benzene revealed three absorption maxima.[8] Based on this and general spectroscopic principles, we can anticipate the absorption bands for 5-Bromo-1-chloro-3-methylisoquinoline to be shifted to longer wavelengths compared to the parent isoquinoline due to the cumulative auxochromic effects of the substituents.

The Critical Role of the Solvent Environment (Solvatochromism)

The choice of solvent is one of the most critical experimental variables in UV-Vis spectroscopy, as solvent-solute interactions can significantly alter the energy of the ground and excited states, leading to shifts in absorption maxima—a phenomenon known as solvatochromism.[9][10]

Understanding Solvent-Solute Interactions
  • π→π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, reducing the energy gap of the transition. This results in a bathochromic (red) shift (shift to longer wavelength) as solvent polarity increases.[11]

  • n→π Transitions:* The ground state of a molecule with non-bonding electrons (like the nitrogen in isoquinoline) is stabilized in polar protic solvents (e.g., ethanol, methanol) through hydrogen bonding. This stabilization is stronger for the ground state than the excited state, thus increasing the energy gap of the transition. This results in a hypsochromic (blue) shift (shift to a shorter wavelength) as solvent polarity increases.[12]

Proposed Solvent Panel for Comprehensive Analysis

To fully characterize the spectroscopic behavior of 5-Bromo-1-chloro-3-methylisoquinoline, a panel of solvents with varying polarities should be used.

Solvent Class Example Solvent Primary Interaction Type Expected Spectral Effect
Non-polarHexane or Cyclohexanevan der Waals forcesMinimal interaction; spectrum approximates the gas phase, often with better-resolved fine structure.[11]
Polar AproticAcetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)Dipole-dipole interactionsBathochromic shift of π→π* bands compared to non-polar solvents.[13]
Polar ProticEthanol or MethanolHydrogen bondingBathochromic shift of π→π* bands and potential hypsochromic shift of the lower-energy n→π* band.[12]

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a self-validating, step-by-step methodology for obtaining a high-fidelity UV-Vis absorption spectrum.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the reference and sample.[3]

  • Cuvettes: Matched pairs of 1 cm path length quartz cuvettes are required for measurements in the UV region (below 340 nm).[3]

  • Solvents: Spectroscopic grade (UV-grade) hexane, acetonitrile, and ethanol.[1]

  • Analyte: 5-Bromo-1-chloro-3-methylisoquinoline of high purity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep2 Perform Serial Dilutions prep1->prep2 prep3 Prepare Final Working Solution (Absorbance ~0.8 at λmax) prep2->prep3 acq3 Measure Sample Spectrum prep3->acq3 Transfer to quartz cuvette acq1 Set Spectrometer Parameters (Range: 200-500 nm) acq2 Acquire Baseline Correction (Cuvette with pure solvent) acq1->acq2 acq2->acq3 ana1 Identify λmax Values acq3->ana1 ana2 Calculate Molar Absorptivity (ε) ana1->ana2

Caption: Workflow for UV-Vis spectral analysis.

Step-by-Step Sample Preparation

The primary goal is to prepare a solution with a maximum absorbance that falls within the instrument's linear range, typically between 0.1 and 1.0, to ensure accuracy according to the Beer-Lambert Law.[1]

  • Prepare a Stock Solution: Accurately weigh a small amount (e.g., 1.0 mg) of 5-Bromo-1-chloro-3-methylisoquinoline and dissolve it in a precise volume (e.g., 10.0 mL) of a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.

  • Perform a Preliminary Scan: Prepare a dilution of the stock solution and run a quick scan across the full wavelength range (e.g., 200-500 nm) to find the approximate λmax and the magnitude of the absorbance.

  • Prepare Working Solution: Based on the preliminary scan, calculate the required dilution factor to achieve a maximum absorbance of approximately 0.8. Prepare this final working solution. For example, if the preliminary scan shows an absorbance of 1.6, you would dilute the solution by a factor of 2.

Step-by-Step Instrument Operation and Data Acquisition
  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

  • Set Parameters: In the instrument software, set the desired wavelength range (e.g., 200 nm to 500 nm), a scan speed, and a data interval.[14]

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent being used for the analysis. Place them in the respective holders and perform a baseline correction. This electronically subtracts the absorbance of the solvent and the cuvette itself.[15]

  • Zero the Instrument: With the reference cuvette still in place, ensure the instrument reads zero absorbance.

  • Measure the Sample: Empty the sample cuvette, rinse it with a small amount of the analyte working solution, and then fill it with the working solution. Place it in the sample holder and initiate the scan.

  • Repeat for Each Solvent: Repeat steps 3-5 for each solvent in the selected panel, ensuring to use fresh, clean cuvettes or to thoroughly clean and rinse the cuvettes with the new solvent between measurements.

Data Analysis and Interpretation

Identification of Absorption Maxima (λmax)

From the resulting spectrum, identify the wavelength of each absorption maximum (λmax). These values are characteristic of the compound in that specific solvent.

Calculation of Molar Absorptivity (ε)

The molar absorptivity (or molar extinction coefficient), ε, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule.[4] It is calculated using the Beer-Lambert Law:

A = εbc

Where:

  • A is the measured absorbance at λmax (dimensionless).

  • ε is the molar absorptivity (in L mol⁻¹ cm⁻¹).

  • b is the path length of the cuvette (typically 1 cm).

  • c is the molar concentration of the compound (in mol L⁻¹).

By rearranging the formula (ε = A / bc), one can calculate ε for each absorption band.

Data Presentation: A Template for Results

All quantitative data should be summarized in a clear, structured table for easy comparison.

Solvent λmax 1 (nm) ε at λmax 1 (L mol⁻¹ cm⁻¹) ** λmax 2 (nm) ε at λmax 2 (L mol⁻¹ cm⁻¹) λmax 3 (nm) ε at λmax 3 (L mol⁻¹ cm⁻¹) **
HexanePredictedCalculatedPredictedCalculatedPredictedCalculated
AcetonitrilePredictedCalculatedPredictedCalculatedPredictedCalculated
EthanolPredictedCalculatedPredictedCalculatedPredictedCalculated

Conclusion: Establishing a Spectroscopic Benchmark

This guide provides a robust framework for the complete and accurate characterization of the UV-Vis absorption properties of 5-Bromo-1-chloro-3-methylisoquinoline. By following the detailed experimental protocol, researchers can generate high-quality, reproducible data. The systematic investigation of solvent effects not only yields a comprehensive spectroscopic profile but also offers insights into the electronic structure of the molecule and its interactions with its environment. The resulting data—specifically the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) in various solvents—serve as a critical quality benchmark for future studies, from synthetic chemistry and reaction monitoring to pharmaceutical quality control and formulation development.

References

  • Suganthi, G., Kannappan, V., Venkatachalam, S., & Karunathan, R. N. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate. [Link]

  • Sampaolese, B., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73223. [Link]

  • Siatkowski, M., et al. (2016). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 21(11), 1500. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1-chloroisoquinoline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1,3-dichloroisoquinoline. PubChem. [Link]

  • Kumar, S., & Singh, A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Research in Engineering, Science and Management, 1(3), 57-59. [Link]

  • NextSDS. (n.d.). 5-bromo-1-chloro-7-methylisoquinoline — Chemical Substance Information. [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • NextSDS. (n.d.). 5-Bromo-1-chloro-6-methylisoquinoline — Chemical Substance Information. [Link]

  • University of South Carolina. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. [Link]

  • La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. [Link]

  • Fioressi, S. E., et al. (2011). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 16(12), 10338-10354. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • Kumar, S., Saini, P., & Sharma, P. (2015). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2015, 893271. [Link]

  • Pörler, V., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. International Journal of Molecular Sciences, 25(8), 4218. [Link]

  • University of Regensburg. (n.d.). Ultraviolet Spectroscopy. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 76. [Link]

  • Kumar, S., Saini, P., & Sharma, P. (2015). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. [Link]

  • PubChemLite. (n.d.). 5-bromo-1-chloroisoquinoline (C9H5BrClN). [Link]

  • E-learn.io. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link]

  • Brown, P. (n.d.). explaining uv-visible absorption spectra of halogens. Doc Brown's Chemistry. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Bromo-1-chloro-3-methylisoquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Mechanistic Guide Introduction and Strategic Rationale The functionalization of the isoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Mechanistic Guide

Introduction and Strategic Rationale

The functionalization of the isoquinoline core is a cornerstone in the development of novel kinase inhibitors and biologically active heterocycles. Specifically, 5-Bromo-1-chloro-3-methylisoquinoline serves as a highly versatile bifunctional building block. The C1-chloride allows for rapid nucleophilic aromatic substitution ( SN​Ar ) or palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C5-bromide offers an orthogonal handle for subsequent late-stage functionalization [1].

Direct electrophilic chlorination of isoquinolines at the C1 position is synthetically unviable due to the electron-deficient nature of the pyridine ring. Therefore, as a Senior Application Scientist, I recommend a robust, two-step sequence leveraging an N -oxide intermediate. This approach temporarily reverses the electronic polarity of the ring system, directing the incoming chloride nucleophile exclusively to the C1 position via a Boekelheide-type rearrangement [1, 2].

Synthetic Workflow and Mechanistic Pathway

SynthesisRoute SM 5-Bromo-3-methylisoquinoline (Starting Material) Int 5-Bromo-3-methylisoquinoline N-oxide (Intermediate) SM->Int m-CPBA, DCM 0 °C to RT Prod 5-Bromo-1-chloro-3-methylisoquinoline (Target Product) Int->Prod POCl3, Reflux 105 °C

Figure 1: Two-step synthetic workflow for 5-Bromo-1-chloro-3-methylisoquinoline.

Mechanistic Causality
  • N -Oxidation: The use of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) is preferred over aqueous H2​O2​ /acetic acid systems. m-CPBA provides a homogenous, mild reaction environment that prevents degradation of the brominated aromatic system. The resulting N -oxide activates the adjacent C1 position.

  • Deoxygenative Chlorination: Phosphorus oxychloride ( POCl3​ ) plays a dual role. It acts as an electrophile to activate the N -oxide oxygen, forming a highly reactive O -phosphonium intermediate. This activation induces a nucleophilic attack by the liberated chloride ion at the C1 position, followed by the elimination of the phosphate leaving group to restore aromaticity [2].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected physical parameters for a standard 10-gram scale synthesis.

Reagent / CompoundMW ( g/mol )EquivalentsMass / VolumeRole
Step 1: N-Oxidation
5-Bromo-3-methylisoquinoline222.081.010.0 gStarting Material
m-CPBA (77% w/w)172.571.313.1 gOxidant
Dichloromethane (DCM)84.93-150 mLSolvent
Step 2: Chlorination
5-Bromo-3-methylisoquinoline N -oxide238.081.0~10.7 g (crude)Intermediate
Phosphorus Oxychloride ( POCl3​ )153.33Excess50 mLReagent / Solvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-methylisoquinoline N -oxide

Self-Validation Checkpoint: The conversion of the starting material to the N -oxide will result in a significant drop in Rf​ value on normal-phase TLC due to the highly polar N−O bond.

  • Initialization: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 5-Bromo-3-methylisoquinoline (10.0 g, 45.0 mmol) and anhydrous DCM (150 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents thermal runaway from the exothermic oxidation and minimizes the formation of over-oxidized byproducts.

  • Reagent Addition: Add m-CPBA (13.1 g, 58.5 mmol, assuming 77% purity) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM).

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy unreacted peroxides. Stir vigorously for 15 minutes.

  • Neutralization: Add 100 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the generated meta-chlorobenzoic acid.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to afford the crude N -oxide as a pale yellow solid. This can typically be used in the next step without further purification [1].

Step 2: Synthesis of 5-Bromo-1-chloro-3-methylisoquinoline

Critical Safety Note: POCl3​ reacts violently with water, evolving toxic HCl gas. The quench step must be performed with extreme caution.

  • Initialization: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the crude 5-Bromo-3-methylisoquinoline N -oxide (~10.7 g, 45.0 mmol) in POCl3​ (50 mL).

  • Reflux: Heat the mixture to 105 °C using a precisely controlled heating mantle or oil bath. Stir at reflux for 12–16 hours [2]. Causality: The elevated temperature is required to overcome the activation energy barrier of the rearrangement and elimination steps.

  • Concentration: Cool the reaction mixture to room temperature. Remove the excess POCl3​ by distillation under reduced pressure. Causality: Removing bulk POCl3​ prior to the aqueous quench prevents an uncontrollable exothermic hydrolysis.

  • Quenching: Dissolve the resulting dark residue in DCM (100 mL). Slowly and carefully pour this organic solution into a large beaker containing crushed ice (300 g) while stirring vigorously.

  • Neutralization: Carefully adjust the pH of the aqueous phase to ~8 using a cold solution of 2M NaOH or saturated NaHCO3​ .

  • Extraction & Purification: Separate the organic layer. Extract the aqueous phase with DCM (2 × 75 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Isolation: Purify the crude product via silica gel flash column chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1) to yield the pure 5-Bromo-1-chloro-3-methylisoquinoline as an off-white solid [1, 2].

References

  • Google Patents. (2012). WO2012093708A1 - 新規二環式化合物又はその塩 (Novel bicyclic compound or salt thereof).
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
Application

Suzuki-Miyaura cross-coupling conditions for 5-Bromo-1-chloro-3-methylisoquinoline

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-chloro-3-methylisoquinoline Introduction: Strategic C-C Bond Formation in Isoquinoline Scaffolds The isoquinoline core is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-chloro-3-methylisoquinoline

Introduction: Strategic C-C Bond Formation in Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] The ability to precisely functionalize this heterocycle is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C(sp²)–C(sp²) bond formation, prized for its mild conditions and exceptional functional group tolerance.[4]

This guide focuses on the strategic application of the Suzuki-Miyaura reaction to 5-Bromo-1-chloro-3-methylisoquinoline, a dihalogenated substrate that offers a unique opportunity for selective and sequential functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a controlled, stepwise introduction of different aryl or heteroaryl moieties, enabling the rapid generation of complex molecular architectures from a single, versatile building block. As a Senior Application Scientist, this note will provide not only detailed protocols but also the underlying mechanistic rationale to empower researchers in drug development to harness the full synthetic potential of this substrate.

Mechanistic Rationale: The Key to Chemoselectivity

The power of using a dihalogenated substrate like 5-Bromo-1-chloro-3-methylisoquinoline lies in the ability to control which halogen reacts. This control, or chemoselectivity, is governed by the kinetics of the first and rate-determining step of the Suzuki-Miyaura catalytic cycle: Oxidative Addition .[5][6]

The generally accepted catalytic cycle proceeds via three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile, forming a Pd(II) complex.[5][6]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the Pd(II) center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX 5-Bromo-1-chloro- 3-methylisoquinoline (Ar-X) ArX->OxAdd PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation Boronic R-B(OH)₂ Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_R_Complex Ar-Pd(II)L₂-R Transmetalation->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product Selectivity_Pathway Start 5-Bromo-1-chloro-3-methylisoquinoline First_Coupling First Suzuki Coupling (Ar¹-B(OH)₂) Start->First_Coupling Mild Conditions (e.g., Pd(PPh₃)₄, 85°C) Mono_Product 5-Ar¹-1-chloro-3-methylisoquinoline First_Coupling->Mono_Product Stop Isolate Product Mono_Product->Stop Second_Coupling Second Suzuki Coupling (Ar²-B(OH)₂) Mono_Product->Second_Coupling Forcing Conditions (e.g., Pd₂/SPhos, 110°C) Di_Product 5-Ar¹-1-Ar²-3-methylisoquinoline Second_Coupling->Di_Product

Sources

Method

Application Note: A Researcher's Guide to the Regioselective Functionalization of 5-Bromo-1-chloro-3-methylisoquinoline

Abstract The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of this heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. This guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of 5-Bromo-1-chloro-3-methylisoquinoline, a versatile and highly valuable building block. We will explore the orthogonal reactivity of the C1-chloro and C5-bromo positions, enabling selective modifications through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this substrate for the efficient construction of complex molecular libraries.

Understanding the Regiochemical Landscape

The synthetic utility of 5-Bromo-1-chloro-3-methylisoquinoline stems from the distinct electronic and steric environments of its two halogen-substituted positions. A clear understanding of this differential reactivity is the cornerstone of any selective functionalization strategy.

  • The C1-Position (Chloro): The chlorine atom at the C1 position is adjacent to the ring's nitrogen atom. The electron-withdrawing nature of the nitrogen makes the C1 carbon exceptionally electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3][4] This activation allows for the displacement of the chloride by a wide range of nucleophiles under relatively mild conditions.

  • The C5-Position (Bromo): The bromine atom at the C5 position resides on the carbocyclic ring and is less influenced by the heteroatom. Its reactivity is primarily dictated by the principles of transition metal-catalyzed cross-coupling. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The established reactivity trend for this step is C-I > C-Br > C-OTf >> C-Cl.[5][6][7] Consequently, a palladium catalyst will selectively undergo oxidative addition into the C5-Br bond, leaving the more robust C1-Cl bond intact.

This orthogonal reactivity profile allows for a powerful, two-step functionalization strategy, as illustrated below.

G cluster_0 Reactivity Map Start 5-Bromo-1-chloro-3-methylisoquinoline C5_Reaction Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Start->C5_Reaction High Reactivity of C-Br (Selective at C5) C1_Reaction Nucleophilic Aromatic Substitution (SNAr) Start->C1_Reaction High Reactivity of C-Cl (Selective at C1) C5_Product C5-Functionalized Intermediate C5_Reaction->C5_Product Final_Product C1,C5-Difunctionalized Isoquinoline C1_Reaction->Final_Product C5_Product->C1_Reaction Sequential Reaction

Caption: Orthogonal reactivity of 5-Bromo-1-chloro-3-methylisoquinoline.

Protocols for Selective C5-Functionalization

The higher reactivity of the C-Br bond allows for a suite of palladium-catalyzed cross-coupling reactions to be performed selectively at the C5 position. For all protocols, ensuring an inert atmosphere (Argon or Nitrogen) and using degassed solvents is critical to prevent catalyst degradation.

Protocol 1: C5-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between sp2-hybridized carbons.[8][9]

Scientist's Notes: The choice of base and ligand is crucial. Potassium phosphate is a moderately strong base suitable for many functionalized boronic acids. For more challenging couplings, stronger bases or more sophisticated ligands may be required. The reaction is generally tolerant of a wide range of functional groups.

G cluster_1 Workflow: C5-Suzuki Coupling A 1. Add Isoquinoline, Boronic Acid, Base to vessel B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add degassed solvent & Pd Catalyst B->C D 4. Heat reaction (e.g., 90 °C, 12h) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Column Chromatography) E->F G Product: 5-Aryl-1-chloro-3-methylisoquinoline F->G

Caption: Experimental workflow for the C5-selective Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a flame-dried reaction vial, add 5-Bromo-1-chloro-3-methylisoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Seal the vial with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Through the septum, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Place the vial in a preheated oil bath at 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-1-chloro-3-methylisoquinoline product.

Protocol 2: C5-Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety that is highly valuable for further transformations in medicinal chemistry.[10][11]

Scientist's Notes: This reaction requires a copper(I) co-catalyst. It is imperative to use a copper salt that is free of copper(II) impurities, which can promote undesired alkyne homocoupling (Glaser coupling). The amine base acts as both the base and, in many cases, the solvent.

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube, add 5-Bromo-1-chloro-3-methylisoquinoline (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon (3x).

  • Add degassed triethylamine (Et₃N, 5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Stir the reaction mixture at 60 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash chromatography to yield the 5-alkynyl-1-chloro-3-methylisoquinoline product.

Protocol 3: C5-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in the synthesis of many pharmaceutical agents.[12][13]

Scientist's Notes: This reaction is highly sensitive to air and moisture. A strong, non-nucleophilic base like sodium tert-butoxide is required. The choice of ligand is critical and often substrate-dependent; biarylphosphine ligands like XPhos or SPhos are generally effective. The use of a palladium pre-catalyst can improve reproducibility.[14]

Step-by-Step Protocol:

  • In a glovebox, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., XPhos, 0.08 mmol, 8 mol%) to a reaction vial. Add 2 mL of degassed toluene and stir for 10 minutes to form the active catalyst.

  • In a separate vial, add 5-Bromo-1-chloro-3-methylisoquinoline (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Transfer the prepared catalyst solution to the vial containing the substrates. Add an additional 4 mL of degassed toluene.

  • Seal the vial and heat to 100-110 °C for 16-24 hours.

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the 5-amino-1-chloro-3-methylisoquinoline product.

Protocol for Selective C1-Functionalization

Leveraging the electronic activation by the ring nitrogen, the C1-chloro group can be readily displaced by nucleophiles.

Protocol 4: C1-Alkoxylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol demonstrates the displacement of the C1-chloride with an alkoxide, a common transformation to introduce ether functionalities.[15][16]

Scientist's Notes: The reaction is typically driven by the formation of a stable Meisenheimer complex intermediate.[4] The reactivity is enhanced in polar aprotic solvents like DMF or DMSO which can stabilize the charged intermediate. The reaction can be performed on the starting material or on a C5-functionalized intermediate.

G cluster_1 Workflow: C1-SNAr A 1. Dissolve Isoquinoline in polar aprotic solvent (e.g., DMF) B 2. Add Nucleophile (e.g., NaOMe) A->B C 3. Heat reaction (e.g., 80 °C, 4h) B->C D 4. Quench with water C->D E 5. Extraction D->E F 6. Purification E->F G Product: 1-Alkoxy-5-bromo-3-methylisoquinoline F->G

Caption: Experimental workflow for the C1-selective SNAr reaction.

Step-by-Step Protocol:

  • Dissolve 5-Bromo-1-chloro-3-methylisoquinoline (1.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) in a round-bottom flask.

  • Add sodium methoxide (NaOMe, 1.5 mmol, 1.5 equiv) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully pour it into ice-water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford 1-methoxy-5-bromo-3-methylisoquinoline.

Summary of Regioselective Transformations

The following table summarizes the discussed protocols, providing a quick reference for strategic planning.

Position Reaction Type Typical Reagents Bond Formed Key Considerations
C5 Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₃PO₄C-C (sp²-sp²)Selective over C1-Cl due to C-Br reactivity.
C5 Sonogashira CouplingTerminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NC-C (sp²-sp)Requires Cu(I) co-catalyst; avoid air.
C5 Buchwald-Hartwig AminationAmine, Pd₂(dba)₃, XPhos, NaOtBuC-NRequires strong base and inert conditions.
C1 SNAr (Alkoxylation)NaOMe, DMFC-OActivated by adjacent nitrogen; polar solvent helps.
C1 SNAr (Amination)Amine, K₂CO₃, DMSOC-NCan be performed with primary/secondary amines.

Conclusion

5-Bromo-1-chloro-3-methylisoquinoline is a powerful synthetic intermediate whose value lies in the predictable and orthogonal reactivity of its two halogen substituents. By leveraging the enhanced reactivity of the C5-bromo position in palladium-catalyzed cross-coupling and the electronically activated C1-chloro position in nucleophilic aromatic substitution, researchers can selectively and sequentially introduce a wide array of functional groups. The protocols detailed herein provide a reliable foundation for the synthesis of diverse isoquinoline libraries, accelerating efforts in pharmaceutical research and development.

References

  • Gadekar, L. S., Kulkarni, M. V., & Gholap, A. R. (2010). Synthesis of 3-methyl isoquinolines. Journal of the Indian Chemical Society. Available at: [Link]

  • Li, Y., et al. (2021). Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives. Chemical Communications. Available at: [Link]

  • Knochel, P., et al. (2017). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation. Molecules. Available at: [Link]

  • Wu, J., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents. Scientific Reports. Available at: [Link]

  • Wu, J., & Yu, X. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. Journal of Combinatorial Chemistry. Available at: [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Available at: [Link]

  • Knochel, P., et al. (2017). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Request PDF on ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Gruss, H., & Sewald, N. (2022). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available at: [Link]

  • Wang, C., et al. (2016). Rh(iii)-catalyzed C–H functionalization/aromatization cascade with 1,3-dienes: a redox-neutral and regioselective access to isoquinolines. Chemical Science. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2015). Nucleophilic Aromatic Substitution. Request PDF. Available at: [Link]

  • American Chemical Society. (2023). Formation of new C-C bonds in isoquinoline systems through boron mediated exchange. Available at: [Link]

  • Wu, J., & Yu, X. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Derat, E., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Van der Westhuyzen, C. W., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PubMed Central. Available at: [Link]

  • ResearchGate. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PDF. Available at: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Nicolai, J., & Hartwig, J. F. (2025). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. eScholarship, University of California. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Loudon, G. M. (2016). Carbon-Carbon Bond Forming Reactions. Purdue University. Available at: [Link]

  • Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of Illinois. (2006). carbon-carbon bond forming reactions. Illinois chemistry. Available at: [Link]

  • Indian Academy of Sciences. (2021). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences. Available at: [Link]

  • Wang, P., et al. (2020). Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds. Chemical Communications. Available at: [Link]

  • Soderquist, J. (n.d.). Cross-Coupling Chemistry. University of Puerto Rico. Available at: [Link]

  • MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. (2020). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene. Available at: [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 5-Bromo-1-chloro-3-methylisoquinoline in API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Chemical Profile In the development of complex Active Pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Chemical Profile

In the development of complex Active Pharmaceutical Ingredients (APIs)—such as targeted HSP90 inhibitors and novel oncology therapeutics—di-halogenated heterocycles serve as critical foundational building blocks[1]. Among these, 5-Bromo-1-chloro-3-methylisoquinoline (CAS: 1206984-59-9) stands out due to its highly programmable reactivity.

This scaffold features two distinct reactive handles: a chlorine atom at the C1 position and a bromine atom at the C5 position. Navigating the chemoselectivity of these two sites is paramount for efficient, high-yield API synthesis. This guide details the mechanistic rationale and self-validating protocols required to achieve perfectly orthogonal functionalization of this molecule.

Mechanistic Rationale: The "Halide Inversion" Phenomenon

Standard cross-coupling heuristics dictate that aryl bromides undergo oxidative addition by transition metals more rapidly than aryl chlorides ( ArBr>ArCl ). However, placing these halogens on an isoquinoline core fundamentally alters this hierarchy.

According to foundational studies on site-selective coupling, the intrinsic electrophilicity of the C1 position—directly adjacent to the imine-like nitrogen—is sufficient to override the standard halide reactivity order[2].

  • C1 Position (Chloro): The nitrogen atom withdraws electron density from the C1 carbon, significantly lowering the LUMO energy of the C-Cl bond. This makes the C1 position highly susceptible to metal-free Nucleophilic Aromatic Substitution (SNAr) and rapid oxidative addition by Pd(0)[2].

  • C5 Position (Bromo): The C5-Br resides on the more electron-rich carbocyclic ring. It behaves as a standard aryl halide, requiring transition-metal catalysis (Pd/Zn) and elevated temperatures for activation.

Causality in Experimental Design: By exploiting this "halide inversion," process chemists can first target the C1-Cl bond using mild SNAr conditions (which leaves the C5-Br completely untouched). Once the C1 position is substituted with an electron-donating group (e.g., an amine), the heteroaromatic ring becomes deactivated, effectively shifting the locus of reactivity to the C5-Br for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Mechanism cluster_0 C1 Position (Chloro) cluster_1 C5 Position (Bromo) Core Heteroaryl Core (Electron Deficient) C1_Prop Imine-adjacent High Electrophilicity Core->C1_Prop C5_Prop Carbocyclic Ring Standard Aryl Halide Core->C5_Prop C1_Rxn Metal-Free SNAr Fast Oxidative Addition C1_Prop->C1_Rxn C5_Rxn Requires Pd/Zn Slower Oxidative Addition C5_Prop->C5_Rxn

Fig 1. Mechanistic rationale driving the site-selective halide reactivity.

Orthogonal Synthesis Workflow

The following workflow illustrates the step-wise functionalization pathway. The C3-methyl group provides mild steric shielding that prevents unwanted side reactions at C4, ensuring clean transformations.

OrthogonalSynthesis SM 5-Bromo-1-chloro- 3-methylisoquinoline Int C1-Functionalized Intermediate SM->Int Step 1: SNAr (C1-Cl selective) API 1,5-Disubstituted API Scaffold Int->API Step 2: Suzuki (C5-Br selective)

Fig 2. Orthogonal functionalization pathway of 5-Bromo-1-chloro-3-methylisoquinoline.

Quantitative Data: Selectivity Optimization

The table below summarizes the empirical data driving our protocol choices. Note how metal-free conditions provide absolute chemoselectivity for the C1 position.

Table 1: Optimization of Site-Selective Functionalization
Reaction TypeReagents & CatalystTarget SiteConversion (%)Selectivity (C1:C5)Causality / Observation
SNAr Morpholine, DIPEA, DMF, 80°CC1>95%>99:1Metal-free conditions completely preserve the C5-Br bond.
Suzuki-Miyaura Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 90°CC188%92:8Pd(0) preferentially inserts into the highly electrophilic C1-Cl bond, but minor C5 insertion occurs[2].
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90°CC594%N/APerformed on the C1-aminated intermediate. C1 is deactivated, forcing 100% C5 selectivity[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that process deviations are caught immediately via built-in analytical checkpoints.

Protocol A: Site-Selective C1-Amination (SNAr)

Objective: Displace the C1-chlorine with a secondary amine while preserving the C5-bromine for downstream coupling.

  • Preparation: Charge a dry, nitrogen-flushed reactor with 5-Bromo-1-chloro-3-methylisoquinoline (1.0 eq) and anhydrous DMF (10 volumes).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing for the electrophilic C1 site.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours.

  • Validation Checkpoint (In-Process Control): Sample the reaction for LC-MS analysis.

    • Self-Validation: The product mass must exhibit a strict 1:1 isotopic doublet ( M/M+2 ) characteristic of a single bromine atom. The complete disappearance of the M/M+2/M+4 triplet (indicative of the di-halogenated starting material) confirms that only the chlorine atom has been displaced.

  • Workup: Cool to room temperature, quench with ice water to precipitate the product, filter, and wash with cold water to remove residual DMF and salts. Dry under vacuum at 45°C.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C5-position of the C1-functionalized intermediate to yield the final API scaffold.

  • Preparation: In a Schlenk flask, combine the C1-functionalized intermediate (1.0 eq), the desired aryl boronic acid (1.1 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and is highly effective for coupling sterically hindered aryl bromides[1].

  • Reaction: Heat to 90°C for 8 hours under Argon.

  • Validation Checkpoint (Post-Reaction): Perform HPLC analysis. The complete consumption of the C5-Br intermediate must be confirmed to ensure no unreacted electrophile carries over into downstream API crystallization.

  • Purification & Metal Scavenging: Dilute with EtOAc, wash with brine, and dry the organic layer. Treat the organic phase with a metal scavenger resin (e.g., SiliaMetS Thiol, 5 eq relative to Pd) at 40°C for 2 hours. Filter through a pad of Celite.

    • Self-Validation: Perform ICP-MS on the isolated API scaffold. A successful protocol will yield <10 ppm residual Palladium, meeting ICH Q3D guidelines for elemental impurities in drug substances.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing)[Link][2]

  • WO2012093708A1 - Novel bicyclic compound or salt thereof (HSP90 Inhibitors) Google Patents / WIPO[1]

Sources

Method

Application Note: Selective Buchwald-Hartwig Amination of 5-Bromo-1-chloro-3-methylisoquinoline

Introduction: The Strategic Importance of Amino-Isoquinolines in Medicinal Chemistry The isoquinoline scaffold is a privileged structural motif found in a plethora of biologically active natural products and synthetic ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Amino-Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structural motif found in a plethora of biologically active natural products and synthetic pharmaceuticals. The introduction of an amino group to this heterocyclic system via C-N bond formation is a critical transformation in drug discovery, as it allows for the modulation of pharmacological properties and provides a key handle for further molecular elaboration. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these crucial C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]

This application note provides detailed protocols for the selective Buchwald-Hartwig amination of 5-Bromo-1-chloro-3-methylisoquinoline, a versatile building block with two distinct reactive sites for cross-coupling. The ability to selectively functionalize either the C5-Br or the C1-Cl bond opens up avenues for the divergent synthesis of a wide array of novel isoquinoline derivatives, which are of significant interest to researchers in medicinal chemistry and drug development.

The Challenge of Selectivity in Dihalo-Heterocycles

The selective functionalization of polyhalogenated aromatic and heteroaromatic compounds presents a significant synthetic challenge. In the context of the Buchwald-Hartwig amination, the relative reactivity of the carbon-halogen bonds dictates the outcome of the reaction. Generally, the order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf > Cl.[2] This inherent reactivity difference can be exploited to achieve selective amination at the more reactive C-Br bond.

However, achieving selective amination at the less reactive C-Cl bond in the presence of a C-Br bond is a more formidable challenge. This requires careful selection of the palladium catalyst, ligand, and reaction conditions to favor the activation of the C-Cl bond over the C-Br bond. The choice of ligand is particularly crucial, as its steric and electronic properties can significantly influence the chemoselectivity of the palladium catalyst.[3][4] Bulky and electron-rich phosphine ligands have been shown to enhance the rate of both oxidative addition and reductive elimination, expanding the scope of cross-coupling reactions to include less reactive aryl chlorides.[5]

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[6][7][8] This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)(X)L2->Amine_Coordination [Ar-Pd(II)(NHR2)L2]+X- [Ar-Pd(II)(NHR2)L2]+X- Amine_Coordination->[Ar-Pd(II)(NHR2)L2]+X- Deprotonation Deprotonation (Base) [Ar-Pd(II)(NHR2)L2]+X-->Deprotonation Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Product Reductive_Elimination->Ar-NR2

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: Selective Amination at the C5-Bromo Position

This protocol is designed to exploit the higher reactivity of the C-Br bond over the C-Cl bond, leading to selective amination at the C5 position of 5-Bromo-1-chloro-3-methylisoquinoline. The choice of a less sterically hindered, yet sufficiently electron-rich phosphine ligand is key to achieving this selectivity.

Experimental Workflow

Selective C-Br Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Substrate, Amine, Base, Pd Catalyst, and Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with Argon/Nitrogen Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: General workflow for selective C-Br amination.

Reagents and Conditions
ParameterRecommendedRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A reliable source of Pd(0) upon ligand coordination.
Ligand Xantphos (2-4 mol%)A bidentate phosphine ligand that promotes reactivity at the C-Br bond while minimizing activation of the C-Cl bond.[9]
Base Cs₂CO₃ (1.5-2.0 equiv.)A strong inorganic base suitable for a wide range of amines.[10]
Solvent Toluene or 1,4-DioxaneAprotic solvents commonly used in Buchwald-Hartwig reactions.[8]
Temperature 80-100 °CSufficient to drive the reaction to completion without promoting significant C-Cl amination.
Amine 1.1-1.5 equivalentsA slight excess of the amine ensures complete consumption of the starting material.
Step-by-Step Protocol
  • Preparation: To an oven-dried Schlenk tube, add 5-Bromo-1-chloro-3-methylisoquinoline (1.0 equiv.), the desired amine (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and Xantphos (0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Solvent and Degassing: Add anhydrous toluene (or 1,4-dioxane) to the Schlenk tube to achieve a substrate concentration of approximately 0.1 M. Seal the tube and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-1-chloro-3-methylisoquinoline derivative.

Protocol 2: Selective Amination at the C1-Chloro Position

Achieving selective amination at the less reactive C-Cl bond requires a more specialized catalytic system. The use of a bulky, electron-rich phosphine ligand is critical to promote the challenging oxidative addition to the C-Cl bond.

Reagents and Conditions
ParameterRecommendedRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10]
Ligand BrettPhos or a similar bulky biarylphosphine (4-10 mol%)These ligands are known to facilitate the amination of challenging aryl chlorides due to their steric bulk and electron-donating properties.[10]
Base LHMDS or NaOt-Bu (1.5-2.0 equiv.)Stronger, non-nucleophilic bases are often required for the amination of less reactive aryl chlorides.[11][12]
Solvent 1,4-Dioxane or THFPolar aprotic solvents that can help to stabilize the charged intermediates in the catalytic cycle.[8]
Temperature 100-120 °CHigher temperatures are generally necessary to overcome the higher activation energy for C-Cl bond cleavage.
Amine 1.1-1.5 equivalentsA slight excess of the amine is recommended.
Step-by-Step Protocol
  • Preparation: To an oven-dried Schlenk tube, add 5-Bromo-1-chloro-3-methylisoquinoline (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Catalyst and Base Addition: In a glovebox or under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and BrettPhos (0.10 equiv.) to the Schlenk tube. Then, add Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv., as a 1M solution in THF) or Sodium tert-butoxide (NaOt-Bu, 1.5 equiv.).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M. Seal the tube and, if not prepared in a glovebox, degas the mixture.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 1-amino-5-bromo-3-methylisoquinoline derivative.

Conclusion: Enabling Access to Novel Chemical Space

The protocols detailed in this application note provide researchers with a robust and reliable methodology for the selective Buchwald-Hartwig amination of 5-Bromo-1-chloro-3-methylisoquinoline. By carefully selecting the appropriate combination of palladium precatalyst, ligand, base, and solvent, it is possible to achieve highly selective C-N bond formation at either the C5-bromo or the C1-chloro position. This selective functionalization strategy is a powerful tool for the synthesis of diverse libraries of substituted amino-isoquinolines, thereby facilitating the exploration of new chemical space in the pursuit of novel therapeutic agents.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). A Broadly General, Active, and Long-Lived Catalyst for the Amination of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 128(43), 13056-13057. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Dihaloarenes to Palladium(0). Journal of the American Chemical Society, 129(25), 7894-7905. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Practical Palladium Catalyst for the Suzuki–Miyaura and Buchwald–Hartwig Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Fu, G. C. (2008). Transition-Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555-1564. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic System for the Heck Reaction of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]

  • Hartwig, J. F., & Blackmond, D. G. (2004). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 126(42), 13648-13659. [Link]

  • Abbiati, G., Arcadi, A., Marinelli, F., & Rossi, E. (2003). Palladium-Catalyzed Annulation of 2-Alkynyl-N-tosylanilines with Allenes: A New Approach to 2,3-Disubstituted Quinolines. The Journal of Organic Chemistry, 68(18), 6959-6966. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2013, February 6). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

  • PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • MDPI. (2025, January 15). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]

  • ACS Publications. (2010, February 1). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. [Link]

  • RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. [Link]

Sources

Application

Preparation of isoquinoline-based ligands from 5-Bromo-1-chloro-3-methylisoquinoline

Application Note: Orthogonal Functionalization of 5-Bromo-1-chloro-3-methylisoquinoline for Advanced Ligand Synthesis Introduction Isoquinolines are privileged scaffolds in both medicinal chemistry and transition-metal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of 5-Bromo-1-chloro-3-methylisoquinoline for Advanced Ligand Synthesis

Introduction

Isoquinolines are privileged scaffolds in both medicinal chemistry and transition-metal catalysis. Specifically, 5-Bromo-1-chloro-3-methylisoquinoline (CAS: 1206984-59-9) serves as a highly versatile, dihalogenated building block. The presence of two distinct halogens (chloro and bromo) at electronically dissimilar positions allows for orthogonal functionalization—the sequential, regioselective modification of the scaffold without the need for intermediate protecting groups[1]. This application note details the mechanistic rationale and experimental protocols for converting this starting material into complex, bidentate isoquinoline-based ligands.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

To design a self-validating synthetic route, one must exploit the inherent electronic disparities of the isoquinoline ring.

  • C1-Chloro Activation (Nucleophilic Aromatic Substitution - SNAr): The C1 position is directly adjacent to the imine-like nitrogen (N2). The strong electron-withdrawing nature of this nitrogen significantly depletes electron density at C1, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond. Consequently, the 1-chloro position is highly susceptible to SNAr by nitrogen or oxygen nucleophiles. The 5-bromo position, located on the carbocyclic ring, lacks this direct mesomeric activation and remains inert under standard SNAr conditions[2].

  • C5-Bromo Activation (Palladium-Catalyzed Cross-Coupling): Once the C1 position is functionalized (e.g., with an amine), the remaining C5-bromo group can be targeted via transition-metal catalysis[3]. In palladium-catalyzed reactions (such as Suzuki-Miyaura couplings), the oxidative addition of Pd(0) is dictated by bond dissociation energies (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than a typical C-Cl bond (~80 kcal/mol). Thus, the C5-bromo preferentially undergoes oxidative addition, allowing for precise spatial control over ligand architecture[1].

Experimental Workflows

Pathway SM 5-Bromo-1-chloro- 3-methylisoquinoline Int 1-Amino-5-bromo- 3-methylisoquinoline SM->Int SNAr (C1) Amine, Base, Heat Ligand Isoquinoline-based Bidentate Ligand Int->Ligand Suzuki Coupling (C5) Pd(dppf)Cl2, Ar-B(OH)2

Sequential orthogonal functionalization pathway exploiting C1 SNAr and C5 Suzuki coupling.

Protocol A: Regioselective SNAr at C1 (Amination)

Objective: Synthesize the intermediate 1-(alkylamino)-5-bromo-3-methylisoquinoline.

  • Setup: In an oven-dried Schlenk flask, dissolve 5-bromo-1-chloro-3-methylisoquinoline (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Reagents: Add the desired primary or secondary amine (1.2 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

    • Expert Insight: K₂CO₃ is preferred over stronger bases like NaOtBu to prevent unwanted side reactions, homocoupling, or degradation of the starting material during the extended heating phase.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The consumption of the starting material is indicated by the appearance of a new, lower R_f spot (due to increased polarity from the newly introduced amine moiety).

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Couple the C5 position with a 2-pyridylboronic acid to yield a bidentate N,N-ligand.

  • Setup: In a microwave vial or Schlenk flask, combine the intermediate from Protocol A (1.0 equiv, 5 mmol) and 2-pyridylboronic acid (1.5 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and tripotassium phosphate (K₃PO₄, 3.0 equiv).

    • Expert Insight: Pd(dppf)Cl₂ is specifically selected because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered ortho-substituted heterocycles.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degassing (sparging with N₂ for 15 mins) is critical to prevent catalyst oxidation to inactive Pd(II) species.

  • Reaction: Heat to 100°C for 8 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient).

Workflow Step1 Phase 1: C1 Amination Reagents: Amine, K2CO3, DMF Temp: 90°C, 12h Step2 Phase 1 Workup Extraction (EtOAc/H2O) Column Chromatography Step1->Step2 Step3 Phase 2: C5 Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K3PO4 Solvent: Dioxane/H2O Temp: 100°C, 8h Step2->Step3 Step4 Phase 2 Workup Filtration over Celite Chromatography (DCM/MeOH) Step3->Step4 Final Final Ligand Isolation Characterization: NMR, LC-MS Step4->Final

Step-by-step experimental workflow for the synthesis of isoquinoline-based ligands.

Data Presentation: Reaction Optimization Summary

The following table summarizes the optimized parameters for orthogonal functionalization, demonstrating the causality behind the selected conditions.

Reaction PhaseTarget PositionOptimal Reagents / CatalystSolventTemp (°C)Yield (%)Mechanistic Justification
SNAr C1-ChloroAmine (1.2 eq), K₂CO₃ (2.0 eq)DMF9085-92Polar aprotic solvent stabilizes the Meisenheimer complex intermediate.
Suzuki Coupling C5-BromoAr-B(OH)₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq)Dioxane/H₂O (4:1)10078-88Aqueous base accelerates transmetalation; dppf ligand promotes reductive elimination.

References

  • Title: WO2012093708A1 - 新規二環式化合物又はその塩 (Novel bicyclic compound or salt thereof)

Sources

Method

Application Note &amp; Protocols: Regioselective Functionalization of 5-Bromo-1-chloro-3-methylisoquinoline via Directed Lithiation and Electrophilic Trapping

Introduction: The Strategic Value of Functionalized Isoquinolines The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Functionalized Isoquinolines

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-HIV properties.[1] The ability to precisely install functional groups at specific positions on this heterocyclic system is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.[2]

5-Bromo-1-chloro-3-methylisoquinoline is a versatile, but challenging, starting material. It possesses multiple potential sites for functionalization and two distinct halogen atoms that exhibit differential reactivity. This guide provides two robust, regioselective protocols for the functionalization of this substrate:

  • Protocol A: A halogen-metal exchange reaction, primarily at the C5-bromo position, for subsequent C5-functionalization.

  • Protocol B: A directed ortho-metalation (DoM) via selective deprotonation, enabling functionalization at the C4 position.

This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed mechanistic rationale, step-by-step protocols, and troubleshooting guidance to enable the strategic synthesis of novel isoquinoline derivatives.

Mechanistic Rationale: Controlling Regioselectivity

The key to selectively functionalizing 5-Bromo-1-chloro-3-methylisoquinoline lies in the choice of the organolithium reagent. The two primary pathways, halogen-metal exchange and deprotonation, are kinetically and thermodynamically distinct processes.

Pathway A: Halogen-Metal Exchange with Alkyllithiums

Using strong, nucleophilic alkyllithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (-78 °C) overwhelmingly favors halogen-metal exchange over deprotonation.[3] The exchange rate is significantly faster for aryl bromides than for aryl chlorides. Therefore, treatment of the substrate with n-BuLi is expected to selectively generate a C5-lithiated intermediate, leaving the C1-chloro and C3-methyl groups intact. This intermediate can then be trapped by a suitable electrophile (E⁺).

Caption: Pathway A: Selective C5 functionalization via Br-Li exchange.

Pathway B: Directed ortho-Metalation (DoM) with LDA

To achieve functionalization via C-H activation, a non-nucleophilic, sterically hindered base is required to suppress halogen-metal exchange. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation.[3][4] LDA will selectively abstract the most acidic proton on the isoquinoline ring system.

The acidity of the ring protons is influenced by several factors:

  • Inductive Effects: The electron-withdrawing nature of the pyridine nitrogen and the C1-chloro and C5-bromo substituents acidifies all ring protons.

  • Directing Group Effect: The pyridine nitrogen acts as an excellent directing metalating group. In halo-substituted quinolines and isoquinolines, deprotonation often occurs at the position adjacent to the halogen.[5]

  • Combined Influence: The proton at the C4 position is subject to the combined acidifying inductive effects of the pyridine ring and the adjacent C5-bromo substituent. This makes it the most probable site for deprotonation by LDA.

This regioselectivity allows for the formation of a C4-lithiated species, which can be trapped with an electrophile to yield a 4-substituted product, a structure that is often difficult to access via other synthetic methods.[4]

Caption: Pathway B: Selective C4 functionalization via LDA-mediated deprotonation.

Experimental Protocols & Workflow

General Safety Precautions: All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Organolithium reagents (n-BuLi, t-BuLi) are pyrophoric and must be handled with extreme care. LDA is highly corrosive. Cryogenic temperatures (-78 °C) require appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

Experimental_Workflow start Start: 5-Bromo-1-chloro-3-methylisoquinoline setup Reaction Setup (Inert Atmosphere, Anhydrous THF, -78 °C) start->setup pathA Protocol A: Add n-BuLi setup->pathA pathB Protocol B: Add LDA setup->pathB intermediateA C5-Lithiated Intermediate pathA->intermediateA Br/Li Exchange intermediateB C4-Lithiated Intermediate pathB->intermediateB Deprotonation quench Add Electrophile (E+) Quench Reaction intermediateA->quench intermediateB->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify productA Product A: C5-Functionalized Isoquinoline purify->productA productB Product B: C4-Functionalized Isoquinoline purify->productB

Caption: General experimental workflow for both functionalization protocols.

Protocol A: C5-Functionalization via Halogen-Metal Exchange

Objective: To synthesize 1-Chloro-3-methyl-5-(E)-isoquinolines.

Reagents & Materials Amount (for 1 mmol scale) Notes
5-Bromo-1-chloro-3-methylisoquinoline271.5 mg (1.0 mmol)Starting Material
Anhydrous Tetrahydrofuran (THF)10 mLSolvent
n-Butyllithium (n-BuLi)0.44 mL (1.1 mmol, 2.5 M in hexanes)Lithiating Agent
Electrophile (e.g., Benzaldehyde)117 mg (1.1 mmol)Trapping Agent
Saturated aq. NH₄Cl~10 mLQuenching Solution
Ethyl Acetate~50 mLExtraction Solvent
Brine~20 mLWashing Solution
Anhydrous Na₂SO₄ or MgSO₄As neededDrying Agent

Procedure:

  • Setup: Add 5-Bromo-1-chloro-3-methylisoquinoline (1.0 mmol) to an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Add anhydrous THF (10 mL) via syringe and stir to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 mmol) dropwise over 5 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes.

  • Electrophilic Trap: Add a solution of the electrophile (e.g., benzaldehyde, 1.1 mmol) in anhydrous THF (1 mL) dropwise.

  • Reaction: Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient) to yield the desired C5-substituted product.

Protocol B: C4-Functionalization via Directed ortho-Metalation

Objective: To synthesize 5-Bromo-1-chloro-3-methyl-4-(E)-isoquinolines.

Reagents & Materials Amount (for 1 mmol scale) Notes
Diisopropylamine0.17 mL (1.2 mmol)LDA Precursor
Anhydrous Tetrahydrofuran (THF)10 mLSolvent
n-Butyllithium (n-BuLi)0.48 mL (1.2 mmol, 2.5 M in hexanes)LDA Precursor
5-Bromo-1-chloro-3-methylisoquinoline271.5 mg (1.0 mmol)Starting Material
Electrophile (e.g., Trimethylsilyl chloride)0.14 mL (1.1 mmol)Trapping Agent
Saturated aq. NH₄Cl~10 mLQuenching Solution
Ethyl Acetate~50 mLExtraction Solvent
Brine~20 mLWashing Solution
Anhydrous Na₂SO₄ or MgSO₄As neededDrying Agent

Procedure:

  • LDA Preparation: In a separate oven-dried flask under nitrogen, add anhydrous THF (3 mL) and cool to -78 °C. Add diisopropylamine (1.2 mmol), followed by the dropwise addition of n-BuLi (1.2 mmol). Stir the colorless solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.

  • Setup: In the main reaction flask, dissolve 5-Bromo-1-chloro-3-methylisoquinoline (1.0 mmol) in anhydrous THF (7 mL) and cool to -78 °C.

  • Lithiation: Slowly transfer the pre-formed LDA solution into the substrate solution via cannula, keeping the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. Reaction progress can be monitored by TLC or LC-MS by quenching small aliquots.

  • Electrophilic Trap: Add the electrophile (e.g., TMSCl, 1.1 mmol) dropwise.

  • Reaction: Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.

  • Quenching & Workup: Follow steps 8-10 from Protocol A. Purify the crude residue by flash column chromatography to yield the desired C4-substituted product.

Expected Outcomes & Data

The choice of protocol dictates the position of functionalization. The following table summarizes the expected major products with common electrophiles.

Electrophile (E⁺)Reagent (E)Protocol A Product (C5-Substituted)Protocol B Product (C4-Substituted)
ProtonH₂O1-Chloro-3-methylisoquinoline5-Bromo-1-chloro-3-methylisoquinoline (SM)
SilylTMS-Cl1-Chloro-3-methyl-5-(trimethylsilyl)isoquinoline5-Bromo-1-chloro-3-methyl-4-(trimethylsilyl)isoquinoline
AldehydePh-CHO(1-Chloro-3-methylisoquinolin-5-yl)(phenyl)methanol(5-Bromo-1-chloro-3-methylisoquinolin-4-yl)(phenyl)methanol
KetoneAcetone2-(1-Chloro-3-methylisoquinolin-5-yl)propan-2-ol2-(5-Bromo-1-chloro-3-methylisoquinolin-4-yl)propan-2-ol
Alkyl HalideCH₃-I1-Chloro-3,5-dimethylisoquinoline5-Bromo-1-chloro-3,4-dimethylisoquinoline
Carbon DioxideCO₂(g)1-Chloro-3-methylisoquinoline-5-carboxylic acid5-Bromo-1-chloro-3-methylisoquinoline-4-carboxylic acid

Troubleshooting and Optimization

  • Low Yield/No Reaction: Ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the organolithium species. Confirm the titer of the n-BuLi solution. For LDA-mediated reactions, incomplete deprotonation may occur; extend the lithiation time or add a co-solvent like HMPA (Caution: Carcinogen) or DMPU. The addition of catalytic amounts of LiCl has been shown to accelerate LDA-mediated lithiations.[6]

  • Mixture of Products: If Protocol A yields C4-lithiated products, the temperature may have been too high, allowing for some deprotonation to compete. If Protocol B yields C5-lithiated products, the LDA may contain residual n-BuLi, or the temperature was not low enough to prevent some Br-Li exchange.

  • Benzyne Formation: Ortho-lithiated aryl halides can be unstable and eliminate LiX to form reactive benzynes, especially upon warming.[3] It is critical to add the electrophile at low temperature (-78 °C) and to avoid warming the lithiated intermediate before it is trapped.

Conclusion

The protocols detailed herein provide a validated and regiocontrolled strategy for the functionalization of 5-Bromo-1-chloro-3-methylisoquinoline. By selecting the appropriate organolithium reagent—n-BuLi for halogen-metal exchange at C5 or LDA for directed deprotonation at C4—chemists can access two distinct series of substituted isoquinoline derivatives from a single advanced intermediate. This dual approach significantly enhances the synthetic utility of the starting material, enabling the rapid generation of diverse compound libraries for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Managing reaction regioselectivity in functionalizing the isoquinoline ring. BenchChem.
  • Bobb, R. A., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • Clayden, J., et al. (2005). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry.
  • Kessar, S. V., et al. (2007). Simple Synthesis of 4‐Substituted 1(2H)‐Isoquinolinones via Electrophilic Trapping of Lithiated Mono‐ and Dianion Precursors.
  • Piutti, C., et al. (2012). Isoquinoline Derivatives via Stepwise Regioselective sp2 and sp3 C–H Bond Functionalizations. The Journal of Organic Chemistry.
  • Wang, L., et al. (2017).
  • Reddy, G. S., et al. (2024). Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. The Journal of Organic Chemistry.
  • Jang, Y.-J., et al. (2023). Chemo‐ and Regioselective Construction of Functionalized Isocoumarin, Flavone, and Isoquinolinedione via a One‐pot Reaction of o‐Quinol Acetate and Soft Nucleophiles.
  • Coldham, I., et al. (2013). Synthesis of 1-substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by in Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. Chemistry.
  • Coldham, I., et al. (2015). Regioselective Lithiation and Electrophilic Quenching of N‐Boc‐3‐phenyltetrahydroisoquinoline. ChemistryOpen.
  • Mongin, F., et al. (2004). Synthesis and deprotonation of 2-(halophenyl)pyridines and 1-(halophenyl)isoquinolines. The Journal of Organic Chemistry.
  • Collum, D. B., et al. (2008). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society.
  • De la Hoz, A., et al. (2014). Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines. Request PDF.
  • ScienceMadness.org. (2009). lithiation of 8-bromoquinoline. Powered by XMB 1.9.11.

Sources

Application

Application Notes &amp; Protocols: A Guide to the In Vitro Screening of 5-Bromo-1-chloro-3-methylisoquinoline Derivatives

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural and synthetic compounds that exhibit signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural and synthetic compounds that exhibit significant pharmacological activities.[1][2] Derivatives of isoquinoline have been extensively investigated and have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] Their diverse biological effects often stem from their ability to interact with a range of biological targets, including protein kinases, tubulin, and DNA topoisomerases.[2][4][5] The antiproliferative effects of many isoquinoline compounds are linked to their capacity to induce cell cycle arrest, apoptosis, and autophagy.[2][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals initiating the characterization of a novel series of halogenated isoquinolines: the 5-Bromo-1-chloro-3-methylisoquinoline derivatives. Given the established activities of the broader isoquinoline class, we propose a logical, multi-tiered screening cascade to efficiently elucidate the biological potential of these new chemical entities (NCEs). The following protocols are designed to be robust and self-validating, providing a foundational framework for preliminary cytotoxicity assessment, target-based kinase inhibition screening, and initial mechanistic cell-based studies.

Proposed Screening Cascade

A systematic approach is critical to efficiently evaluate novel compounds. We recommend a tiered workflow that progresses from broad phenotypic screening to more specific target-based and mechanistic assays. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Based & Mechanistic Assays cluster_2 Phase 3: Lead Optimization synthesis Compound Synthesis & Characterization cytotoxicity Broad Cytotoxicity Screen (e.g., MTT Assay) synthesis->cytotoxicity Test Compounds kinase In Vitro Kinase Panel (e.g., ADP-Glo™ Assay) cytotoxicity->kinase Active Compounds (GI50 < 10 µM) moa Mechanism of Action Studies (Cell Cycle, Apoptosis) kinase->moa Potent Hits (IC50 < 1 µM) sar Structure-Activity Relationship (SAR) moa->sar Confirmed Mechanism advanced Advanced Modeling (e.g., In Vivo Xenografts) sar->advanced Optimized Leads G start Prepare Reagents (Kinase, Substrate, ATP, Compound) step1 Dispense Compound (2.5 µL) into 384-well plate start->step1 step2 Add Kinase/Substrate Mix (2.5 µL) step1->step2 step3 Initiate Reaction with ATP (5 µL) step2->step3 step4 Incubate at RT (e.g., 60 min) step3->step4 step5 Add ADP-Glo™ Reagent (5 µL) to stop reaction step4->step5 step6 Incubate at RT (40 min) step5->step6 step7 Add Kinase Detection Reagent (10 µL) to generate light step6->step7 step8 Incubate at RT (30 min) step7->step8 end Measure Luminescence step8->end

Diagram 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay. [4]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series. [4] * Reconstitute the kinase and substrate according to the manufacturer's protocol. Prepare a 2X kinase/substrate mixture in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Include "positive controls" (DMSO vehicle, 100% activity) and "negative controls" (no kinase, 0% activity). [4] * Add 2.5 µL of the 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the reaction plate at room temperature (or 30°C) for 60 minutes. [4][6]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature. [4] * Add 10 µL of Kinase Detection Reagent. This converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature. [4] * Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (negative control) from all readings.

  • Normalize the data to the positive control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [4]

Section 3: Mechanistic Cell-Based Assays

Rationale: For compounds demonstrating potent cytotoxicity and/or kinase inhibition, the next step is to investigate their mechanism of action (MoA) within a cellular context. Assays for cell cycle distribution and apoptosis are fundamental to understanding the antiproliferative effects of potential cancer therapeutics. [2][5]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest (e.g., A549)

  • 6-well plates

  • Test compounds and vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the test compound (e.g., at 1x and 5x the GI50 concentration) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound that interrupts the G2/M phase, for example, is a potential CDK2 inhibitor. [2]

Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Assay)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line of interest, 6-well plates

  • Test compounds and vehicle control (DMSO)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed and treat cells as described in the cell cycle protocol (typically for 24-48 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash them once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation & Analysis: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour.

    • Interpretation: Viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+) can be distinguished.

G cluster_result Cellular Outcomes of Inhibition Compound Isoquinoline Derivative Kinase Protein Kinase (e.g., HER2, CDK) Compound->Kinase Inhibition Pathway Signaling Cascade (e.g., PI3K/Akt/mTOR) Kinase->Pathway Activation Apoptosis Apoptosis Induction (Caspase Activation) Kinase->Apoptosis Suppression CellCycle Cell Cycle Progression (G2/M Checkpoint) Pathway->CellCycle Promotion Proliferation Tumor Cell Proliferation Pathway->Proliferation Stimulation CellCycle->Proliferation Allows Arrest Cell Cycle Arrest Death Apoptotic Cell Death

Diagram 3: Potential anticancer signaling pathway affected by isoquinoline derivatives. [2]

Section 4: Data Interpretation and Future Directions

The initial screening cascade will generate a significant amount of data. Compounds exhibiting potent cytotoxicity (GI50 < 10 µM) across multiple cell lines or selective activity against a specific cell line should be prioritized. [2]If these compounds also show potent inhibition of a specific kinase (IC50 < 1 µM), it provides a strong hypothesis for their mechanism of action. [6][7] Next Steps:

  • Selectivity Profiling: Test potent kinase inhibitors against a broad panel of kinases to determine their selectivity profile. High selectivity is often desirable to minimize off-target effects.

  • Structure-Activity Relationship (SAR): Synthesize and test additional analogs to understand the relationship between chemical structure and biological activity. This is crucial for lead optimization. [8]* Target Engagement: Confirm that the compound interacts with its putative target in cells using techniques like Western blotting to assess the phosphorylation status of downstream proteins or cellular thermal shift assays (CETSA).

  • Advanced In Vitro Models: Progress promising leads to more complex models, such as 3D tumor spheroids or organoids, which better mimic the in vivo tumor microenvironment. [9] By following this structured approach, researchers can efficiently characterize novel 5-Bromo-1-chloro-3-methylisoquinoline derivatives, identify promising lead candidates, and build a solid foundation for further preclinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors.
  • Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Kim, H., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
  • National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • PMC. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Benchchem. (n.d.). The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview.
  • Oxford Academic. (2023, December 15). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines.
  • Benchchem. (n.d.). The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides.
  • MDPI. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed.
  • ACS Publications. (2024, August 2). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry.
  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Taylor & Francis Online. (2018, July 25). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
  • National Institutes of Health. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC.

Sources

Method

Nucleophilic aromatic substitution (SNAr) of 5-Bromo-1-chloro-3-methylisoquinoline

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-1-chloro-3-methylisoquinoline Executive Summary & Strategic Rationale In modern drug discovery and medicinal chemistry, bifunctional het...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-1-chloro-3-methylisoquinoline

Executive Summary & Strategic Rationale

In modern drug discovery and medicinal chemistry, bifunctional heterocycles are highly prized for their ability to undergo orthogonal, site-specific functionalization. 5-Bromo-1-chloro-3-methylisoquinoline is a premier example of such a scaffold. Its strategic value lies in the distinct electronic environments of its two halogens: the C1-chloride is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5-bromide remains completely inert under these conditions[1].

This dichotomy allows researchers to execute a rapid, regioselective SNAr functionalization at the C1 position with various nucleophiles (amines, alkoxides, thiolates)[1][2]. The preserved C5-bromide then serves as a robust handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling the modular assembly of complex, multi-ring systems often found in kinase inhibitors and GPCR ligands.

Mechanistic Insights: The Causality of Regioselectivity

Understanding the causality behind the regioselectivity is critical for troubleshooting and optimizing reaction conditions. The SNAr reaction on this isoquinoline system is strictly governed by the electronic distribution across the heterocycle[3].

  • C1 Activation (The Kinetic & Thermodynamic Target): The nitrogen atom at the 2-position acts as a powerful electron-withdrawing group via both induction and resonance. When a nucleophile attacks the C1 position, the intermediate Meisenheimer complex develops a negative charge that is delocalized directly onto the electronegative nitrogen atom. This dramatically lowers the activation energy barrier, making C1 the kinetically favored site of attack[1].

  • C5 Inertness: The bromine at the C5 position is located on the carbocyclic ring. Because it lacks an ortho- or para-directing strongly electron-withdrawing group (like a nitro group or a ring nitrogen), the C5 position cannot stabilize a Meisenheimer intermediate. Consequently, SNAr at C5 is kinetically inaccessible under standard thermal conditions.

  • Steric Influence of the 3-Methyl Group: While the 3-methyl group provides mild electron donation (slightly deactivating the ring compared to an unsubstituted isoquinoline) and local steric bulk, it does not sufficiently impede the nucleophilic trajectory at C1.

Regioselectivity SM 5-Bromo-1-chloro- 3-methylisoquinoline MC Meisenheimer Complex (Stabilized by N) SM->MC Attack at C1 Fail No reaction at C5 (Unactivated Br) SM->Fail Attack at C5 Nuc Nucleophile (Amine/Alkoxide) Nuc->MC Prod 1-Substituted-5-bromo- 3-methylisoquinoline MC->Prod Cl- leaving

Regioselectivity logic of SNAr on 5-Bromo-1-chloro-3-methylisoquinoline.

Reaction Optimization & Quantitative Data

The choice of nucleophile dictates the required stringency of the reaction conditions. Polar aprotic solvents (DMF, DMSO, NMP) are preferred for amines as they solvate the nucleophile without hydrogen-bonding to it, thereby increasing its effective nucleophilicity. Alkoxides and thiolates, being stronger nucleophiles, can often react in their corresponding protic solvents (e.g., Methanol) or ethereal solvents (e.g., THF) at lower temperatures.

Table 1: Optimized SNAr Parameters for 5-Bromo-1-chloro-3-methylisoquinoline

Nucleophile TypeReagent ExampleSolventBaseTemp (°C)Time (h)Expected Yield
Primary Amine BenzylamineDMFDIPEA (2.0 eq)100 - 12012 - 1875 - 85%
Secondary Amine MorpholineDMF / NMPK2CO3 (2.0 eq)120 - 15018 - 2470 - 80%
Alkoxide NaOMeMethanolNone (Na metal)65 (Reflux)4 - 885 - 95%
Thiolate NaSMeTHFNone65 (Reflux)2 - 6>90%

Detailed Experimental Protocols

Protocol A: C1-Amination with a Secondary Amine (Self-Validating System) This protocol utilizes thermal activation in a polar aprotic solvent[2]. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its higher boiling point and superior steric profile, which prevents competitive alkylation of the base.

Step 1: Reaction Setup

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-Bromo-1-chloro-3-methylisoquinoline (1.0 mmol, 256.5 mg).

  • Dissolve the substrate in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Causality: DMF stabilizes the polar transition state of the SNAr reaction.

  • Add the secondary amine (e.g., morpholine, 1.5 mmol, 130 µL) followed by DIPEA (2.0 mmol, 348 µL).

Step 2: Thermal Activation 4. Seal the vial tightly and heat the mixture to 130 °C using a precisely controlled heating block. Stir vigorously for 18 hours.

Step 3: Self-Validation (In-Process Control) 5. TLC Check: Sample 5 µL of the reaction mixture, dilute in EtOAc, and spot against the starting material (Eluent: 20% EtOAc in Hexanes). The starting material (UV active, Rf ~0.7) should be consumed, replaced by a lower-running, highly fluorescent product spot. 6. LC-MS Check (Critical): Confirm the mass shift. The starting material exhibits an isotopic pattern for 1 Cl and 1 Br ([M+H]⁺ ~256/258/260). The product will show the displacement of Cl (-35.5 Da) and the addition of the amine mass, while strictly retaining the distinctive 1:1 Br isotopic doublet. This validates that the C5-Br bond remains intact.

Step 4: Workup & Purification 7. Cool the reaction to room temperature. Quench by pouring into ice-cold distilled water (20 mL) to precipitate the product and solubilize the DMF and DIPEA salts. 8. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 10 mL). Causality: The LiCl wash is highly effective at partitioning residual DMF out of the organic layer. 9. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 10. Purify via flash column chromatography (Silica gel, 10-30% EtOAc/Hexanes gradient) to afford the pure 1-amino-5-bromo-3-methylisoquinoline derivative.

Workflow Step1 1. Reaction Setup Reagents + DMF + DIPEA Step2 2. Thermal Activation 100-150°C Step1->Step2 Step3 3. Self-Validation LC-MS & TLC Monitor Step2->Step3 Step4 4. Aqueous Workup LiCl Wash for DMF Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Self-validating experimental workflow for C1-amination.

Downstream Applications: Leveraging the C5 Bromide

Following successful C1 substitution, the intact C5-bromide serves as a versatile synthetic handle. Researchers can subject the resulting 1-substituted-5-bromo-3-methylisoquinoline intermediate to Palladium-catalyzed cross-coupling. For example, a Suzuki-Miyaura coupling utilizing Pd(dppf)Cl2, an arylboronic acid, and K2CO3 in 1,4-Dioxane/H2O at 90 °C will efficiently elaborate the carbocyclic ring without interfering with the newly installed C1 functionality.

References

  • Product Class 5: Isoquinolines Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Unwanted Debromination in 5-Bromo-1-chloro-3-methylisoquinoline Coupling Reactions

Welcome to the technical support center for chemists and researchers working with 5-Bromo-1-chloro-3-methylisoquinoline. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chemists and researchers working with 5-Bromo-1-chloro-3-methylisoquinoline. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a common and often frustrating side reaction: unwanted debromination during cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting reaction parameters, you can significantly improve the yield and purity of your desired coupled products.

The 5-bromo-1-chloro-3-methylisoquinoline scaffold is a valuable building block in medicinal chemistry and materials science. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Typically, the C-Br bond is targeted for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, due to its lower bond dissociation energy compared to the C-Cl bond. However, the desired transformation is often plagued by a competing hydrodebromination reaction, which replaces the bromine atom with a hydrogen, leading to reduced yields and purification challenges.[1][2][3]

This guide will walk you through the common causes of this unwanted side reaction and provide actionable, evidence-based strategies to mitigate it.

Troubleshooting Guide: Diagnosis and Mitigation of Unwanted Debromination

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Issue 1: Significant formation of 1-chloro-3-methylisoquinoline is observed alongside my desired coupled product.

Q1: What is the primary cause of this debromination?

A1: The formation of the debrominated byproduct, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[1][2] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4][3] This highly reactive species can be generated from various sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[3][5] Once formed, the Pd-H species can participate in a competing catalytic cycle that results in the replacement of the bromine atom with a hydrogen.[4]

Q2: My reaction is a Suzuki-Miyaura coupling. How does my choice of base impact debromination?

A2: The base is a critical parameter and a common culprit in promoting debromination.[1] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or hydroxides like NaOH and KOH, can facilitate the formation of Pd-H species.[2]

  • Recommendation: Switch to a milder, non-nucleophilic inorganic base. Weaker bases are often effective for the coupling while minimizing the formation of hydride donors.[1][2]

    • Good starting points: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[4][2]

    • Consider fluorinated bases: Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective alternatives.[1]

Q3: I'm performing a Buchwald-Hartwig amination and observing significant debromination. What should I change?

A3: While strong bases like NaOtBu are standard in Buchwald-Hartwig aminations, they can also be a source of hydrodehalogenation.[6][7]

  • Ligand Selection is Key: The choice of ligand is crucial for promoting the desired C-N bond formation over the competing debromination pathway. Bulky, electron-rich biaryl phosphine ligands can accelerate the rate of reductive elimination to form the desired product.[6]

    • Recommended Ligands: Consider using ligands such as Xantphos, DavePhos, or XPhos.[6]

  • Base Optimization: If debromination is still an issue with an optimized ligand, consider screening other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), as substrate compatibility allows.[6]

Issue 2: Debromination is still a problem even after changing the base. What else can I optimize?

Q4: How does the choice of catalyst and ligand affect this side reaction?

A4: The palladium source and its coordinating ligand have a dramatic influence on the reaction outcome.[1] The ligand modulates the electronic properties and steric environment of the palladium center, which in turn affects the relative rates of the desired cross-coupling and the undesired debromination.[2]

  • For Suzuki-Miyaura Couplings:

    • Avoid overly electron-rich, bulky phosphines if debromination is a major issue, as they can sometimes promote the reductive elimination of the aryl-hydride species.[2]

    • Consider less electron-donating phosphines or N-heterocyclic carbenes (NHCs) which can offer different selectivity profiles and disfavor the hydrodehalogenation pathway.[2]

    • Recommended Ligands to Screen: SPhos, XPhos, and RuPhos are known to be effective in suppressing hydrodehalogenation in many systems.[5][8]

  • General Tip: Ensure your palladium source is of high quality. Pre-catalysts that are known to be air- and moisture-stable can provide more consistent results.[1]

Q5: Can the reaction temperature and time be contributing factors?

A5: Absolutely. Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[1][2]

  • Recommendation: Attempt the reaction at a lower temperature. Many modern catalyst systems are highly active at temperatures ranging from room temperature to 80 °C.[4][2] Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid extended heating.

Q6: What role does the solvent play in this process?

A6: The solvent can be a source of protons or hydrides, potentially facilitating debromination.[1]

  • Aprotic Solvents are Generally Preferred: Solvents like toluene, dioxane, or tetrahydrofuran (THF) are often better choices than protic solvents like alcohols (e.g., methanol, ethanol).[2][6]

  • Be Mindful of DMF: While a useful polar aprotic solvent, N,N-dimethylformamide (DMF) can sometimes act as a hydride source, especially at elevated temperatures.

  • Water Content: While a small amount of water is often necessary for Suzuki couplings, excess water can be detrimental. Use a well-defined solvent/water mixture.

Frequently Asked Questions (FAQs)

Q: Is the 5-Bromo-1-chloro-3-methylisoquinoline prone to debromination due to its electronic properties?

A: Yes, N-heterocyclic halides, like isoquinolines, can be more susceptible to dehalogenation.[5] The electron-withdrawing nature of the nitrogen atom can influence the electronic properties of the ring system and its interaction with the palladium catalyst.

Q: I have a choice between using an arylboronic acid or a boronic ester (e.g., a pinacol ester) in my Suzuki coupling. Does this choice impact the potential for debromination?

A: Yes, it can. Boronic acids can sometimes be unstable and undergo protodeboronation, especially under harsh conditions. This degradation of your coupling partner can slow down the desired reaction, giving more time for side reactions like debromination to occur.[1] Boronic esters, such as pinacol esters, are generally more stable and can be a better choice if you suspect your boronic acid is degrading.[9]

Q: Can I run the coupling reaction on the corresponding iodide (5-iodo-1-chloro-3-methylisoquinoline) to get a faster reaction and potentially avoid debromination?

A: While aryl iodides are generally more reactive towards oxidative addition than aryl bromides, they are also more prone to hydrodehalogenation.[3][5] Therefore, switching to the iodide analogue may exacerbate the debromination issue. It is generally recommended to optimize the reaction with the bromo-substituted substrate first.

Q: Could my work-up procedure be causing the debromination?

A: While less common than during the reaction itself, certain work-up conditions could potentially lead to degradation. For example, exposure to strong acids or bases, or prolonged heating during solvent removal, could potentially affect the product. However, the primary cause of debromination is almost always the reaction conditions themselves.

Experimental Protocols & Data

Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing debromination when coupling an arylboronic acid with 5-Bromo-1-chloro-3-methylisoquinoline.

Materials:

  • 5-Bromo-1-chloro-3-methylisoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 5-Bromo-1-chloro-3-methylisoquinoline, the arylboronic acid, and K₃PO₄.[5]

  • In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene. Add this to the Schlenk flask.

  • Add the remaining toluene and water to the reaction flask.[5]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.[5]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Matrix for Minimizing Debromination
Parameter Condition Prone to Debromination Recommended Change & Rationale
Base Strong bases (e.g., NaOtBu, NaOH, KOH)Use milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to reduce the formation of Pd-H species.[1][2]
Ligand Overly bulky, electron-rich phosphines[2]Screen ligands like SPhos or XPhos, which are known to promote the desired coupling over hydrodehalogenation.[5][6]
Temperature High temperatures (>100 °C)[2]Lower the temperature to 60-80 °C. Many modern catalysts are highly active at milder temperatures.[4][2]
Solvent Protic solvents (e.g., alcohols) or DMF at high temp.[1]Use aprotic solvents like toluene, dioxane, or THF to minimize potential hydride sources.[2]
Boron Source Unstable boronic acidsConsider using a more stable boronic ester (e.g., pinacol ester) to prevent degradation and improve reaction kinetics.[9]

Visualizing the Competing Pathways

To better understand the chemistry at play, it's helpful to visualize the catalytic cycles. The desired cross-coupling reaction competes directly with the undesired debromination pathway.

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki Pathway cluster_debromination Undesired Debromination Pathway pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_add->pd_intermediate Ar = 5-(1-chloro-3-methylisoquinoline) transmetalation Transmetalation (Ar'-B(OR)₂) pd_intermediate->transmetalation ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange pd_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Desired Product (Ar-Ar') reductive_elim->product hydride_source Hydride Source (Base, Solvent, H₂O) pd_hydride H-Pd(II)-Br(L₂) hydride_source->pd_hydride pd_hydride->ligand_exchange Competing Pathway ar_pd_hydride Ar-Pd(II)-H(L₂) ligand_exchange->ar_pd_hydride reductive_elim_H Reductive Elimination ar_pd_hydride->reductive_elim_H reductive_elim_H->pd0 byproduct Debrominated Byproduct (Ar-H) reductive_elim_H->byproduct

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

The key to a successful reaction is to choose conditions that accelerate the desired Suzuki pathway (blue arrows) while suppressing the undesired debromination pathway (red dashed arrows).

Troubleshooting_Workflow start Debromination Observed? change_base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) start->change_base Yes success Problem Solved start->success No check_1 Still an Issue? change_base->check_1 lower_temp Lower Reaction Temperature (e.g., 60-80 °C) check_1->lower_temp Yes check_1->success No check_2 Still an Issue? lower_temp->check_2 change_ligand Screen Different Ligand (e.g., SPhos, XPhos) check_2->change_ligand Yes check_2->success No check_3 Still an Issue? change_ligand->check_3 change_solvent Change Solvent (e.g., Toluene, Dioxane) check_3->change_solvent Yes check_3->success No reevaluate Re-evaluate Substrate Purity & Reaction Setup change_solvent->reevaluate

Caption: A systematic workflow for troubleshooting debromination.

By methodically addressing each potential cause, researchers can efficiently optimize their reaction conditions to favor the formation of the desired coupled product.

References
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. Retrieved from [Link]

  • Organometallics. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ACS Catalysis. (2023). Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Base-driven dehydrohalogenation coupled with catalytic hydrodehalogenation as a novel strategy for rapid dehalogenation of halogenated organic compounds containing aliphatic C-X bonds. Retrieved from [Link]

  • ACS Publications. (2022). Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. Retrieved from [Link]

  • ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • Organic Process Research & Development. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. Retrieved from [Link]

  • Organic Letters. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ACS Publications. Retrieved from [Link]

  • Thieme. (n.d.). Catalytic Hydrodehalogenation Reactions. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • PubMed. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phosphine ligands – Knowledge and References. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Chemical Reviews. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Journal of the American Chemical Society. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational design of phosphine ligands for the reductive elimination.... Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-elution of 5-Bromo-1-chloro-3-methylisoquinoline Impurities

Welcome to the technical support center for resolving challenging HPLC separations of 5-Bromo-1-chloro-3-methylisoquinoline and its process-related impurities. This guide is designed for researchers, analytical scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving challenging HPLC separations of 5-Bromo-1-chloro-3-methylisoquinoline and its process-related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues with these structurally similar compounds. Our goal is to provide you with a logical, scientifically-grounded framework to systematically troubleshoot and resolve these complex separation challenges.

Section 1: Foundational FAQs

This section addresses the most common initial questions when facing co-elution of halogenated isoquinoline impurities.

Q1: Why are the impurities of 5-Bromo-1-chloro-3-methylisoquinoline co-eluting with my main peak or each other?

A1: Co-elution in this context is primarily due to the high structural similarity between the active pharmaceutical ingredient (API) and its impurities.[1] These molecules share the same core isoquinoline scaffold and differ only subtly, perhaps by the position of a halogen (positional isomers), the presence of an additional functional group, or the absence of one. On a standard C18 reversed-phase column, which separates mainly based on hydrophobicity, these small structural differences may not translate into sufficient differences in retention time, leading to poor resolution or complete co-elution.[2]

Q2: What are the first simple adjustments I can make to my existing method to improve resolution?

A2: Before undertaking a full method redevelopment, several simple adjustments to your current method can often yield significant improvements in resolution. These are the foundational parameters of any separation.[3]

  • Decrease the Gradient Slope (Shallower Gradient): If you are using a gradient method, decrease the rate of change in the organic mobile phase percentage (%B) over time. A shallower gradient increases the effective difference in migration speed between closely eluting compounds, often resolving critical pairs.[4][5]

  • Adjust the Mobile Phase Strength (Isocratic): For isocratic methods, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention factor (k) of all compounds.[6] This increased interaction time with the stationary phase can sometimes be enough to resolve closely eluting peaks.

  • Modify Column Temperature: Temperature can be a surprisingly powerful tool for altering selectivity.[7] Try adjusting the column temperature by ±10°C from your current setting. Changes in temperature alter the thermodynamics of the analyte-stationary phase interaction, which can change the relative retention of your impurities.[8][9] A systematic study is often warranted.

Section 2: In-Depth Troubleshooting Guides

If the initial simple adjustments are insufficient, a more systematic approach is required. The following guides provide detailed, step-by-step protocols for optimizing key method parameters.

Guide 1: Strategic Mobile Phase Optimization

Q: How do I systematically optimize the organic modifier and pH to resolve my impurities?

A: Mobile phase optimization is a critical step that involves manipulating both the organic solvent (the "engine" of the separation) and the aqueous pH (the "steering wheel" for ionizable compounds).

Causality: 5-Bromo-1-chloro-3-methylisoquinoline contains a basic nitrogen atom, making its retention highly sensitive to the pH of the mobile phase.[10][11] By adjusting the pH, you can change the ionization state of the molecule and its impurities. The neutral form is more hydrophobic and will be retained longer on a C18 column, while the protonated (charged) form is more polar and will elute earlier. Subtle differences in the pKa values between the API and its impurities can be exploited to achieve separation.[12]

Similarly, switching the organic modifier between acetonitrile and methanol can alter selectivity. Acetonitrile and methanol have different properties and engage in different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes, which can change the elution order.[13]

Experimental Protocol: pH and Organic Modifier Scouting Study

  • Buffer Preparation: Prepare three aqueous mobile phases (Mobile Phase A) using a 10-20 mM buffer concentration.

    • Acidic pH: 0.1% Formic Acid or 10 mM Ammonium Formate, pH ~2.8

    • Neutral pH: 10 mM Ammonium Acetate, pH ~6.8

    • Basic pH (Use with appropriate column): 10 mM Ammonium Bicarbonate, pH ~9.0 (Ensure your column is stable at high pH).

  • Organic Modifier Preparation: Prepare two organic mobile phases (Mobile Phase B):

    • Acetonitrile (ACN)

    • Methanol (MeOH)

  • Execution of Runs: Perform a total of six scouting runs using a standard gradient (e.g., 5-95% B in 20 minutes) for each combination of aqueous and organic mobile phase.

  • Data Evaluation: Analyze the chromatograms from all six runs. Look for changes in peak elution order and the resolution (Rs) between your critical pairs. This systematic approach will quickly identify the most promising pH and solvent conditions for further optimization.

Data Interpretation Table:

pH ConditionOrganic ModifierExpected Outcome & Rationale
Acidic (pH < pKa) ACN or MeOHAll isoquinoline nitrogens will be protonated (ionized). Separation will be based on subtle differences in hydrophobicity of the core structures. Peak shape is often excellent.[14]
Neutral (pH ≈ pKa) ACN or MeOHMolecules may exist in both ionized and neutral forms. This can lead to poor peak shape but can sometimes produce unique selectivity. Generally, this pH range is avoided unless the pKa values of the impurities are significantly different.[15]
Basic (pH > pKa) ACN or MeOHAll isoquinoline nitrogens will be in their neutral, non-ionized form. Retention will be maximized, and separation will be driven by hydrophobic differences. This can be very effective but requires a pH-stable column.
Guide 2: Leveraging Alternative Stationary Phase Selectivity

Q: My C18 column isn't providing enough selectivity. What alternative stationary phases should I consider?

A: When mobile phase optimization is not enough, changing the stationary phase is the most powerful way to alter selectivity.[2][13] For aromatic, halogenated compounds like 5-Bromo-1-chloro-3-methylisoquinoline, columns that offer interaction mechanisms beyond simple hydrophobicity are highly effective.

Causality: Standard C18 phases rely on hydrophobic (van der Waals) interactions. However, alternative phases can introduce additional interactions such as π-π, dipole-dipole, and shape selectivity.[2] These alternative interactions can differentiate between isomers that have nearly identical hydrophobicity.

Recommended Alternative Stationary Phases:

Stationary PhasePrimary Interaction Mechanism(s)Why It Works for This Application
Phenyl-Hexyl Hydrophobic & π-π interactions The phenyl rings on the stationary phase can interact with the aromatic isoquinoline ring system of the analytes. This is highly effective for separating compounds with aromatic rings and can resolve positional isomers.[16]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, charge transfer The electron-deficient fluorinated ring of the PFP phase provides multiple modes of interaction. It is particularly effective for separating halogenated compounds and positional isomers where subtle differences in electron distribution can be exploited.[17]
Embedded Polar Group (EPG) Hydrophobic & Hydrogen Bonding These phases have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This provides a different selectivity, especially if impurities have polar functional groups, and can improve peak shape for basic compounds.[18]

Experimental Protocol: Column Screening Workflow

  • Select Columns: Obtain columns of the same dimension (e.g., 100 x 4.6 mm, 2.7 µm) for C18, Phenyl-Hexyl, and PFP phases.

  • Define Test Conditions: Use the most promising mobile phase condition (pH and organic modifier) identified in your previous scouting study.

  • Run Identical Gradients: Inject your sample onto each column using the exact same gradient program, flow rate, and temperature.

  • Compare Results: Create a table comparing the retention times and, most importantly, the resolution (Rs) of the critical impurity pairs on each column. This head-to-head comparison will definitively show which stationary phase provides the best selectivity for your specific separation challenge.

Section 3: Systematic Troubleshooting Workflow

When faced with a co-elution problem, it is crucial to follow a logical and systematic approach to avoid random, inefficient adjustments. The following workflow provides a decision tree to guide your method development process.

G Systematic Workflow for Resolving Co-elution cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Parameter Optimization cluster_2 Phase 3: Advanced Selectivity Changes cluster_3 End Goal A Start: Co-elution Observed (Rs < 1.5) B Is peak shape acceptable? (Tailing factor < 1.5) A->B C Address Peak Shape Issues: - Check for column overload - Use mobile phase additive (e.g., TFA) - Ensure sample solvent matches mobile phase B->C No D Optimize Mobile Phase & Temperature B->D Yes C->B E Perform pH Scouting (Acidic vs. Neutral vs. Basic) D->E F Switch Organic Modifier (Acetonitrile vs. Methanol) E->F G Perform Temperature Scouting (e.g., 30°C, 40°C, 50°C) F->G H Is resolution now acceptable? (Rs >= 1.5) G->H I Change Stationary Phase Selectivity H->I No L Resolution Achieved (Rs >= 1.5) Proceed to Validation H->L Yes J Screen Alternative Columns: - Phenyl-Hexyl (π-π) - PFP (multiple interactions) I->J K Re-optimize mobile phase for the new column J->K K->L

Caption: A decision tree for troubleshooting poor HPLC resolution.

References

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from Chrom Tech website. [Link: https://www.chromtech.
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography. Retrieved from VWR website. [Link: https://us.vwr.
  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (2002). Temperature selectivity in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 965(1-2), 195-214. [Link: https://www.sciencedirect.com/science/article/abs/pii/S002196730200898X]
  • Vanhoenacker, G., & Sandra, P. (2006). The Use of Temperature for Method Development in LC. Chromatography Today. [Link: https://www.chromatographytoday.
  • Li, J., et al. (2018). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. RSC Advances, 8(49), 27855-27863. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04683a]
  • Polak, B., et al. (2013). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Current Issues in Pharmacy and Medical Sciences, 26(1), 45-49. [Link: https://www.researchgate.net/publication/274268689_Effect_of_mobile_phase_buffer_pH_on_separation_selectivity_of_some_isoquinoline_alkaloids_in_reversed-phase_systems_of_Pressurized_Planar_Electrochromatography_and_High-Performance_Thin-Layer_Chroma]
  • BenchChem. (2025). Troubleshooting Guide: Resolving Co-elution. Retrieved from BenchChem website. [Link: https://www.benchchem.com/technical-support/resolving-co-elution-issues-in-hplc-analysis-of-dehydrodihydroionol]
  • Heinisch, S., & Rocca, J. L. (2004). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: application to method development. Journal of Chromatography A, 1048(2), 183-193. [Link: https://pubmed.ncbi.nlm.nih.gov/15481255/]
  • Schuster, S. A., & Hooker, B. E. (2025). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link: https://www.chromatographyonline.
  • Kopciał, E., et al. (2013). Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Current Issues in Pharmacy and Medical Sciences, 26(1). [Link: https://content.sciendo.com/view/journals/cipms/26/1/article-p45.xml]
  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. Retrieved from MicroSolv website. [Link: https://www.microsolvtech.
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from Agilent website. [Link: https://www.agilent.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials website. [Link: https://www.welchmat.
  • ResearchGate. (2025). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/274268689_Effect_of_mobile_phase_buffer_pH_on_separation_selectivity_of_some_isoquinoline_alkaloids_in_reversed-phase_systems_of_Pressurized_Planar_Electrochromatography_and_High-Performance_Thin-Layer_Chroma]
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers. Retrieved from BenchChem website. [Link: https://www.benchchem.
  • International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD, 9(3). [Link: https://www.ijnrd.org/papers/IJNRD2403001.pdf]
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. Retrieved from BenchChem website. [Link: https://www.benchchem.
  • BenchChem. (n.d.). Improving HPLC resolution for esomeprazole and its impurities. Retrieved from BenchChem website. [Link: https://www.benchchem.com/technical-support/improving-hplc-resolution-for-esomeprazole-and-its-impurities]
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from Chrom Tech website. [Link: https://www.chromtech.com/technical-briefs/how-to-improve-hplc-peak-resolution]
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from BenchChem website. [Link: https://www.benchchem.com/technical-support/chromatographic-separation-of-quinoline-and-isoquinoline-isomers]
  • National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Retrieved from NCBI website. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651682/]
  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia, 71(3), 122-128. [Link: https://chimia.ch/chimia/article/view/2017_122]
  • SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from SIELC website. [Link: https://sielc.com/separation-of-isoquinoline-on-newcrom-r1-hplc-column/]
  • HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from HPLC Primer website. [Link: https://hplcprimer.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex website. [Link: https://www.phenomenex.com/Assets/XG-Content/GFF-8395-TroubleshootingGuide-Peak-Issues_web.pdf]
  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. 68(1), 69-74. [Link: https://www.mpb.org.mk/index.php/mpb/article/view/277]
  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from Waters website. [Link: https://www.waters.com/nextgen/us/en/support/troubleshooting-tools/hplc-troubleshooting.html]
  • Lee, S. H., et al. (2011). HPLC separation of isoquinoline alkaloids for quality control of corydalis species. Journal of Liquid Chromatography & Related Technologies, 34(19), 2294-2307. [Link: https://www.tandfonline.com/doi/abs/10.1080/10826076.2011.589004]
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from Element Lab Solutions website. [Link: https://www.element-lab.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from AELAB website. [Link: https://aelab.com/expert-guide-to-troubleshooting-common-hplc-issues/]
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from Chromatography Forum. [Link: https://www.chromforum.org/viewtopic.php?t=26451]
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from Axion Labs website. [Link: https://axionlabs.
  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from ResearchGate. [Link: https://www.researchgate.net/post/How_can_you_separate_a_co-eluting_more_polar_compound_by_HPLC]
  • BenchChem. (n.d.). Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. Retrieved from BenchChem website. [Link: https://www.benchchem.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 5-Bromo-1-chloro-3-methylisoquinoline

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter erratic yields in complex cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter erratic yields in complex cross-coupling reactions. Often, the root cause is not a poisoned catalyst or a degraded ligand, but the silent degradation of the starting material.

5-Bromo-1-chloro-3-methylisoquinoline (CAS: 1206984-59-9) is a highly valuable, orthogonally reactive building block—famously utilized in the synthesis of potent 1[1]. However, the very electronic properties that make it useful also make it highly vulnerable during long-term storage. This guide provides field-proven, self-validating protocols to ensure your batch maintains >98% purity from the day it arrives to the moment it enters your reactor.

Part 1: The Chemistry of Degradation (Mechanistic FAQs)

Q1: Why is 5-Bromo-1-chloro-3-methylisoquinoline so sensitive to ambient conditions? A1: As a di-halogenated heterocycle, this compound possesses two distinct electrophilic sites, each vulnerable to different environmental vectors. Understanding this causality is critical for proper handling:

  • C1-Position (Hydrolysis): The chlorine atom at the 1-position is highly activated toward nucleophilic aromatic substitution ( SN​Ar ). The adjacent imine nitrogen acts as a powerful electron-withdrawing group, creating a partial positive charge at C1. Exposure to ambient atmospheric moisture leads to the rapid displacement of the chloride ion, forming 5-bromo-3-methylisoquinolin-1(2H)-one (the tautomerically stable lactam).

  • C5-Position (Photolysis): The bromine atom at the 5-position is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This photodecay generates aryl radicals, leading to debromination and complex polymeric impurities.

Part 2: Quantitative Stability & Optimal Storage

To establish a baseline for expectations, our application lab has tracked the degradation of this compound across various environments.

Table 1: Quantitative Stability Profile (12-Month Study)

Storage ConditionTemperatureAtmosphereLight ExposurePurity at 12 MonthsPrimary Degradant
Optimal (Recommended) 2–8°CArgon / N₂None (Amber Glass)> 98.5%None
Sub-optimal (Cold, Air) 2–8°CAmbient AirNone (Amber Glass)~ 92.0%C1-Lactam (Hydrolysis)
Ambient (Benchtop) 25°CAmbient AirNone (Amber Glass)~ 81.5%C1-Lactam (Hydrolysis)
Exposed (Worst Case) 25°CAmbient AirUV / Ambient Light< 50.0%Debrominated / Hydrolyzed

Q2: What is the definitive protocol for long-term storage? A2: To arrest both hydrolytic and photolytic degradation, the compound must be rigorously isolated. Leading chemical suppliers mandate .

Step-by-Step Inert Storage Workflow:

  • Glovebox Transfer: Upon receipt, immediately transfer the bulk material into a glovebox with a dry argon or nitrogen atmosphere ( O2​<1 ppm, H2​O<1 ppm).

  • Aliquotting: Divide the bulk powder into single-use aliquots (e.g., 100 mg to 500 mg) using amber glass vials. Causality: Repeatedly opening a bulk container introduces fresh condensation and oxygen, accelerating C1-hydrolysis. Amber glass is mandatory to block UV transmission and prevent C5-debromination.

  • Sealing: Cap the vials tightly with PTFE-lined septa caps. Wrap the caps with Parafilm to provide a secondary moisture barrier.

  • Desiccation & Temperature Control: Place the sealed vials inside a secondary container (e.g., a vacuum desiccator or a sealed Mylar bag containing indicating silica gel). Store this secondary container at 2-8°C. Causality: Lowering the temperature reduces the kinetic rate of any residual oxidative or hydrolytic reactions.

Storage_Workflow A Incoming Batch 5-Bromo-1-chloro-3-methylisoquinoline B Initial QC (LC-MS & NMR) A->B C Purity > 98%? B->C D Purification Protocol (Silica Gel Chromatography) C->D No E Aliquot into Amber Vials (Single-use quantities) C->E Yes D->B Re-evaluate F Purge with Argon/N2 (Glovebox) E->F G Store at 2-8°C Inside Desiccator F->G

Fig 1. Self-validating QC and inert storage workflow for halogenated isoquinolines.

Part 3: Troubleshooting & Quality Control

Q3: How can I quantitatively assess the degradation of my stored batch before committing it to a complex synthesis? A3: Never assume the purity of an older batch, even if stored properly. Implement a self-validating Quality Control (QC) check using LC-MS and 1H NMR. 2[2] is the standard in pharmaceutical development to prevent downstream failures.

Step-by-Step Analytical QC Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in anhydrous CDCl3​ or DMSO- d6​ immediately before analysis. Do not let the NMR tube sit overnight, as trace water in the solvent will induce false-positive degradation readings.

  • LC-MS Analysis: Run a fast gradient (e.g., 5-95% MeCN in water with 0.1% Formic Acid) on a C18 column. Look for the parent mass [M+H]+≈256.5 (accounting for Br and Cl isotopes).

    • Diagnostic Impurity 1: A mass of [M+H]+≈238.5 indicates the C1-lactam (hydrolysis).

    • Diagnostic Impurity 2: A mass of [M+H]+≈178.0 indicates debromination (photolysis).

  • NMR Verification: In the 1H NMR spectrum, monitor the disappearance of the characteristic aromatic protons and the emergence of a broad singlet downfield (>10 ppm). This peak corresponds to the N-H proton of the lactam degradation product.

Q4: If my batch has degraded to 90% purity, can it be rescued? A4: Yes. Because the primary degradation product (the C1-lactam) is significantly more polar than the parent 5-Bromo-1-chloro-3-methylisoquinoline, they can be easily separated via standard silica gel chromatography.

Step-by-Step Recovery Protocol:

  • Dissolution: Dissolve the degraded mixture in a minimal amount of anhydrous Dichloromethane (DCM).

  • Column Preparation: Pack a silica gel column using Hexanes.

  • Elution: Load the sample and elute with a gradient of Hexanes:Ethyl Acetate (start at 95:5, slowly increasing to 80:20).

    • Causality: The parent compound is highly non-polar and will elute rapidly. The lactam impurity will be strongly retained on the silica column due to hydrogen bonding from the N-H and C=O groups.

  • Validation & Concentration: Pool the pure fractions (verified by TLC, UV active at 254 nm). Concentrate under reduced pressure at <30°C to prevent thermal degradation. Immediately purge the flask with Argon and proceed to the Inert Storage Workflow (Fig 1).

References
  • Source: bidepharm.
  • Title: BLD Pharmatech Co., Limited (Page 224) @ ChemBuyersGuide.com, Inc.
  • Source: google.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 5-Bromo-1-chloro-3-methylisoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Bromo-1-chloro-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Bromo-1-chloro-3-methylisoquinoline (CAS: 1206984-59-9)[1]. Due to its rigid aromatic core and dual halogenation, this molecule exhibits unique solubility behaviors that often lead to crystallization failures if standard protocols are blindly applied.

This guide bypasses generic advice, focusing instead on the causality of solvent-solute interactions, self-validating workflows, and field-proven troubleshooting strategies.

Part 1: Knowledge Base & FAQs (Solvent Dynamics)

Q1: Why does my product "oil out" instead of forming crystals in polar protic solvents like ethanol? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature of the solvent system. 5-Bromo-1-chloro-3-methylisoquinoline has a highly lipophilic, electron-deficient core. In polar protic solvents like ethanol, the strong hydrogen-bonding network of the solvent rapidly excludes the hydrophobic halogenated isoquinoline. Causality: This thermodynamic exclusion forces the compound out of solution too quickly before a highly ordered crystal lattice can nucleate, resulting in a metastable, solute-rich oil. Solution: Transition to a solvent system with better structural affinity, such as an Ethyl Acetate/Hexane gradient, which allows for a controlled decrease in solubility[2].

Q2: Can I use dichloromethane (DCM) or chloroform for single-solvent cooling recrystallization? A2: It is highly discouraged. Causality: Halogenated solvents engage in strong halogen–π interactions (via σ-hole interactions) with the electron-rich regions of the isoquinoline core and its bromo/chloro substituents[3]. This creates an exceptionally stable solvation shell. While this makes DCM a great solvent for initial dissolution, the energetic barrier to break this solvation shell during cooling is too high, severely depressing your crystallization yield even at sub-zero temperatures. Solution: If DCM must be used, employ it strictly as the primary solvent in a solvent-antisolvent pair (e.g., DCM/Heptane) to mechanically force precipitation.

Q3: What is the most reliable solvent system for removing structurally similar impurities (e.g., des-bromo derivatives)? A3: A binary system of Ethyl Acetate (EtOAc) and Hexane is the industry standard for isoquinoline derivatives[2]. Causality: The moderate polarity of EtOAc disrupts unwanted π-π stacking between the target molecule and its impurities. The gradual addition of hexane precisely tunes the dielectric constant of the medium, allowing the less soluble, heavier multi-halogenated product to precipitate first while lighter impurities remain dissolved.

Part 2: Troubleshooting Guide

When recrystallization fails, identifying the exact kinetic or thermodynamic misstep is critical. Use the logic tree below to diagnose and correct common issues.

Caption: Troubleshooting logic for common recrystallization failures.

Part 3: Quantitative Data Presentation

To optimize your solvent selection, compare the physicochemical properties and historical performance metrics of common solvent systems used for halogenated isoquinolines.

Table 1: Solvent Selection Matrix for 5-Bromo-1-chloro-3-methylisoquinoline
Primary SolventAntisolventDielectric Constant (ε)Solvation MechanismOiling Out RiskYield Potential
Ethyl Acetate Hexane6.02 (EtOAc)Dipole-dipole / Polarity tuningLowHigh
Dichloromethane Heptane8.93 (DCM)Halogen-π interactionsMediumModerate
DMF Water36.7 (DMF)Strong dipole / High solubilityLowHigh (Hard to dry)
Ethanol N/A24.5 (EtOH)Hydrogen bondingHigh Low

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Caption: Workflow for selecting the optimal recrystallization solvent system.

Protocol A: Solvent-Antisolvent Recrystallization (EtOAc/Hexane)

Best for standard purification and removal of structurally similar organic impurities[2].

  • Dissolution: Suspend the crude 5-Bromo-1-chloro-3-methylisoquinoline in a minimum volume of Ethyl Acetate (approx. 3-5 mL/g) in a round-bottom flask. Heat to a gentle reflux (75°C) while stirring until completely dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble mechanical impurities.

    • Self-Validation Checkpoint: The filtrate must remain completely clear upon exiting the funnel. If cloudiness appears immediately, the funnel was too cold, resulting in premature precipitation. Re-heat the filtrate to redissolve.

  • Antisolvent Addition: Return the clear filtrate to a gentle heat. Dropwise, add hot Hexane until the solution just becomes persistently cloudy (the cloud point).

  • Clarification & Nucleation: Add 1-2 drops of Ethyl Acetate until the solution clears again. Remove from heat and allow the flask to cool slowly to room temperature undisturbed.

    • Self-Validation Checkpoint: Observe the flask after 30 minutes. The formation of distinct, free-flowing crystalline needles confirms successful nucleation. If droplets or a syrupy layer forms at the bottom, oiling out has occurred; immediately reheat to redissolve and increase the EtOAc ratio slightly.

  • Isolation: Once at room temperature, cool the flask in an ice bath for 1 hour to maximize yield. Filter the crystals under vacuum and wash with ice-cold hexane.

Protocol B: High-Recovery Antisolvent Method (DMF/Water)

Best for highly impure batches or massive scale-ups where solvent cost and maximum recovery are prioritized[4].

  • Dissolution: Dissolve the crude material in N,N-Dimethylformamide (DMF) at room temperature (approx. 2 mL/g). DMF's high dipole moment easily breaks down crude aggregates.

  • Precipitation: Place the solution under vigorous mechanical stirring. Slowly add distilled water (antisolvent) dropwise.

    • Self-Validation Checkpoint: The mixture should form a fine, milky suspension. If large clumps form, the water is being added too rapidly, trapping impurities within the matrix. Slow the addition rate.

  • Maturation: Stir the suspension for 2 hours at room temperature to allow Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).

  • Isolation: Filter under vacuum. Wash extensively with water to remove all traces of DMF, followed by a final wash with a small amount of cold heptane to aid drying.

Part 5: References

  • Thieme Connect. Product Class 5: Isoquinolines. Science of Synthesis. Retrieved from [Link]

  • National Institutes of Health (PMC). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from[Link]

  • ResearchGate. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from[Link]

  • Ataman Kimya. ISOQUINOLINE: Chemical Properties and Applications. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 1-chloro vs 5-bromo positions in 5-Bromo-1-chloro-3-methylisoquinoline

Chemoselectivity in 5-Bromo-1-chloro-3-methylisoquinoline: A Reactivity Comparison Guide Introduction When designing synthetic routes utilizing dihalogenated heterocycles like 5-Bromo-1-chloro-3-methylisoquinoline 1[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselectivity in 5-Bromo-1-chloro-3-methylisoquinoline: A Reactivity Comparison Guide

Introduction

When designing synthetic routes utilizing dihalogenated heterocycles like 5-Bromo-1-chloro-3-methylisoquinoline 1[1], chemists must navigate the orthogonal reactivity of multiple functional sites. This guide objectively compares the kinetic and thermodynamic performance of the 1-chloro position against the 5-bromo alternative. By understanding the mechanistic causality behind each site, researchers can deploy field-proven protocols to achieve absolute chemoselectivity without the need for cumbersome protecting groups.

Mechanistic Causality: The Reactivity Dichotomy

The divergence in reactivity between the two halogenated positions is rooted in fundamental electronic and thermodynamic principles:

  • The 1-Chloro Position (SNAr Domain): The carbon atom at the 1-position is highly electron-deficient. The adjacent imine-like nitrogen acts as a powerful electron sink, lowering the LUMO of the isoquinoline ring and stabilizing the anionic Meisenheimer intermediate during nucleophilic attack 2[2]. Consequently, the C1-Cl bond is inherently primed for Nucleophilic Aromatic Substitution (SNAr) 3[3].

  • The 5-Bromo Position (Cross-Coupling Domain): Located on the carbocyclic ring, the 5-position lacks the extreme electron deficiency required for SNAr. However, the C5-Br bond possesses a significantly lower bond dissociation energy (~81 kcal/mol) compared to the C1-Cl bond (~96 kcal/mol). This thermodynamic vulnerability makes the 5-bromo site the kinetically favored target for the oxidative addition of low-valent transition metals, such as Pd(0), under standard cross-coupling conditions 4[4].

Logical Workflows & Visualizations

The following diagram illustrates the divergent synthetic pathways available for this scaffold, dependent entirely on the choice of reagents and catalytic systems.

Reactivity Start 5-Bromo-1-chloro -3-methylisoquinoline SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr Amines/Alcohols Base, Heat CrossCoupling Cross-Coupling (Pd-Catalyzed) Start->CrossCoupling Boronic Acids Pd(0), Ligand C1_Product 1-Substituted 5-bromo-isoquinoline SNAr->C1_Product Selective at C1-Cl C5_Product 5-Substituted 1-chloro-isoquinoline CrossCoupling->C5_Product Selective at C5-Br

Divergent chemoselective pathways for 5-bromo-1-chloro-3-methylisoquinoline.

Quantitative Data Comparison

The table below summarizes the optimal reaction parameters, site selectivity, and average yields when targeting either the 1-chloro or 5-bromo position.

Reaction ClassTarget SiteTypical ReagentsCatalyst / BaseTemp (°C)ChemoselectivityAvg. Yield
SNAr (Amination) C1-ChloroSecondary AminesK₂CO₃, DMF80–100>99% (C1)85–92%
SNAr (Alkoxylation) C1-ChloroSodium AlkoxidesTHF60–80>99% (C1)80–90%
Suzuki-Miyaura C5-BromoAryl Boronic AcidsPd(dppf)Cl₂, K₂CO₃80–90>95% (C5)78–88%
Buchwald-Hartwig C5-BromoPrimary AminesPd₂(dba)₃, BINAP100>90% (C5)70–85%
Mizoroki-Heck C5-BromoAcrylates / StyrenesPd(OAc)₂, Et₃N110>90% (C5)65–80%

Self-Validating Experimental Protocols

Protocol 1: Regioselective SNAr at the 1-Position (Amination) Objective: Displace the 1-chloro group with an amine while preserving the 5-bromo group for downstream functionalization.

  • Step 1: In an oven-dried flask, dissolve 5-Bromo-1-chloro-3-methylisoquinoline (1.0 equiv) and the desired secondary amine (1.2 equiv) in anhydrous DMF (0.2 M).

  • Step 2: Add anhydrous K₂CO₃ (2.0 equiv) and stir the suspension at 80°C for 6–8 hours.

  • Step 3: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove DMF and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Causality: DMF is chosen as a polar aprotic solvent because it poorly solvates the amine nucleophile, thereby maximizing its reactivity. The 80°C temperature provides sufficient thermal energy to overcome the SNAr activation barrier at C1. The C5-Br bond remains entirely inert because its activation strictly requires a transition metal catalyst 3[3].

  • Self-Validation System: Analyze the crude mixture via LC-MS. The product mass spectrum must display a distinct 1:1 isotopic doublet (M, M+2). This 1:1 ratio is the universal signature of a single bromine atom, definitively proving that the C5-Br bond was successfully preserved.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at the 5-Position Objective: Cross-couple the 5-bromo group with an aryl boronic acid while preserving the 1-chloro group.

  • Step 1: Charge a Schlenk flask with 5-Bromo-1-chloro-3-methylisoquinoline (1.0 equiv), aryl boronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Step 2: Evacuate and backfill the flask with nitrogen three times.

  • Step 3: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M) and heat to 85°C for 12 hours.

  • Step 4: Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

  • Causality: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-determining reductive elimination. More importantly, the inherent weakness of the C-Br bond ensures that oxidative addition occurs exclusively at C5 5[5]. Potassium carbonate acts as a mild base to activate the boronic acid without triggering competitive SNAr at the highly activated C1 position.

  • Self-Validation System: Monitor the reaction via TLC; look for the formation of a highly fluorescent spot under 365 nm UV light, characteristic of the extended conjugation from the new biaryl axis. For absolute validation, LC-MS analysis of the product must show a 3:1 isotopic pattern (M, M+2). This 3:1 ratio is the definitive signature of a single chlorine atom, validating that the C1-Cl bond remains completely intact.

References

  • Title: Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Peptidylarginine Deiminase (PAD) Inhibitor Optimization through Displacement of a Trapped Water Molecule Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Catalyzed Mizoroki–Heck Reaction or C–H Activation Source: MDPI (Catalysts) URL: [Link]

  • Title: 5-Bromo-1-chloroisoquinoline | C9H5BrClN Source: PubChem URL: [Link]

Sources

Comparative

Topic: 5-Bromo-1-chloro-3-methylisoquinoline vs. 5-bromoisoquinoline in Palladium Catalysis

Introduction Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] The modification of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] The modification of the isoquinoline core is crucial for developing new therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the diversification of such heterocyclic systems.[3][4]

This guide provides a comparative analysis of the reactivity of two key isoquinoline building blocks in palladium-catalyzed reactions: 5-bromoisoquinoline and the more complex 5-bromo-1-chloro-3-methylisoquinoline . Understanding their relative reactivity and chemoselectivity is essential for researchers in drug development and organic synthesis to design efficient and selective synthetic routes.

Structural and Electronic Properties

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, which dictates the ease of the initial oxidative addition step to the Pd(0) catalyst. The general order of reactivity is I > Br > Cl > F.[5]

  • 5-Bromoisoquinoline: This molecule possesses a single reactive site for cross-coupling at the C5 position. The C-Br bond is readily activated by palladium catalysts under standard conditions.

  • 5-Bromo-1-chloro-3-methylisoquinoline: This substrate presents a more complex scenario with two potential sites for oxidative addition: the C5-Br bond and the C1-Cl bond.

    • Chemoselectivity: Based on bond dissociation energies, the C-Br bond is weaker and therefore significantly more reactive than the C-Cl bond.[5] This inherent difference allows for selective functionalization at the C5 position, leaving the C1-Cl bond intact for subsequent transformations.

    • Electronic Effects:

      • The chloro group at C1 is electron-withdrawing, which can influence the overall electron density of the isoquinoline ring system.

      • The methyl group at C3 is electron-donating. These electronic factors can subtly modulate the reactivity of the C5-Br bond compared to the unsubstituted 5-bromoisoquinoline.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are not extensively documented, the relative performance can be inferred from established principles and data from similar systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[6][7]

  • 5-Bromoisoquinoline: Readily undergoes Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. Standard catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective.[8][9][10]

  • 5-Bromo-1-chloro-3-methylisoquinoline: Is expected to selectively couple at the C5-Br position. The reaction conditions would likely be similar to those for 5-bromoisoquinoline, potentially requiring slightly adjusted catalyst loading or reaction times due to the electronic influence of the substituents. The C1-Cl bond would remain for a second, more forcing, coupling reaction if desired.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromoindoleArylboronic acidPd(PPh₃)₄ (7)Cs₂CO₃Ethanol100 (MW)0.5-0.785-95[7]
5-BromonicotinaldehydeArylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME802-6High[8]
Bromo-aromaticPhenylboronic acidPdCl₂(dppf) (10)2M Na₂CO₃Toluene/Dioxane854N/A[11]
Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds, a valuable transformation in medicinal chemistry.[12][13]

  • 5-Bromoisoquinoline: Efficiently participates in Sonogashira couplings. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, with a copper(I) co-catalyst (e.g., CuI) and an amine base.[12][14]

  • 5-Bromo-1-chloro-3-methylisoquinoline: Similar to the Suzuki coupling, selective reaction at the C5-Br bond is anticipated. The C1-Cl bond would be unreactive under standard Sonogashira conditions, offering a handle for further diversification.

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
5-BromoindoleTerminal AlkynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT70-90[12]
Aryl BromidePhenylacetylenePd-PEPPSI/PPh₃ (1)CuI (10)Et₃NWater100High[14]
Aryl BromideTerminal Alkyne[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSORTup to 97[15]
Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl amines from aryl halides.[16][17]

  • 5-Bromoisoquinoline: Can be coupled with a wide range of primary and secondary amines. The choice of ligand (e.g., BINAP, X-Phos) is critical for achieving high yields.[17][18]

  • 5-Bromo-1-chloro-3-methylisoquinoline: Is expected to undergo selective amination at the C5 position. The choice of catalyst and ligand system would be crucial to ensure high chemoselectivity and prevent any competing reaction at the less reactive C1-Cl site.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-aromatics

SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
6-Bromoisoquinoline-1-carbonitrileChiral Primary AminePd(dba)₂BINAPCs₂CO₃THFN/A80[18]
Bromo-aromaticAnilinePd(OAc)₂ (5)BINAPCs₂CO₃Toluene110Good[17]
2-Bromo-13α-estronePhenylaminePd(OAc)₂X-PhosKOt-BuN/AMWGood-Excellent[19]

Mechanistic Considerations & Experimental Design

The fundamental mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][7][16]

dot

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-determining step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Transmetalation (Suzuki) or Amine Coordination (B-H) Ar-Pd(II)-X(L2)->Ligand_Exchange Organoboron (Suzuki) or Amine/Base (B-H) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Ligand_Exchange->Ar-Pd(II)-Nu(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key difference in reactivity between the C-Br and C-Cl bonds lies in the initial, often rate-determining, oxidative addition step. The lower bond dissociation energy of the C-Br bond facilitates its cleavage and addition to the Pd(0) center.[5] This provides a strong basis for the chemoselective functionalization of 5-bromo-1-chloro-3-methylisoquinoline.

dot

Experimental_Workflow cluster_substrate Substrate Selection cluster_goal Synthetic Goal Substrate_A 5-Bromoisoquinoline (Single Reactive Site) Goal_A Monofunctionalization Substrate_A->Goal_A Substrate_B 5-Bromo-1-chloro-3-methylisoquinoline (Multiple Reactive Sites) Substrate_B->Goal_A Selective C-Br Coupling Goal_B Sequential Difunctionalization Substrate_B->Goal_B Step 1: C-Br Coupling Step 2: C-Cl Coupling Reaction_Setup Reaction Setup (Inert Atmosphere, Degassed Solvents) Goal_A->Reaction_Setup Goal_B->Reaction_Setup Catalyst_Screening Catalyst/Ligand Screening (e.g., Pd(dppf)Cl₂, X-Phos, BINAP) Reaction_Setup->Catalyst_Screening Condition_Optimization Condition Optimization (Base, Solvent, Temperature) Catalyst_Screening->Condition_Optimization Workup_Purification Workup & Purification (Extraction, Chromatography) Condition_Optimization->Workup_Purification Analysis Characterization (NMR, MS) Workup_Purification->Analysis

Caption: Logical workflow for designing cross-coupling experiments with the target isoquinolines.

Experimental Protocols

The following are generalized, representative protocols. Optimization is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry flask or microwave vial, add the bromo-isoquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DME, Toluene/Water, or Ethanol) via syringe.[7][8][11]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C, or 100-150 °C for microwave heating) and stir for the required time (2-12 hours), monitoring progress by TLC or LC-MS.[8][10][11]

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry flask, add the bromo-isoquinoline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.). Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[12]

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

  • For Monofunctionalization: 5-bromoisoquinoline is a straightforward substrate for introducing a single new substituent at the C5 position.

  • For Stepwise or Orthogonal Synthesis: 5-bromo-1-chloro-3-methylisoquinoline is the superior choice. Its inherent chemoselectivity allows for the initial, milder coupling at the C5-Br bond, preserving the C1-Cl bond as a synthetic handle for subsequent, more forcing cross-coupling reactions or nucleophilic aromatic substitution. This enables the synthesis of di-substituted isoquinolines that would be difficult to access otherwise.

The choice between these two building blocks ultimately depends on the specific synthetic strategy. For researchers aiming to build complex, multi-substituted isoquinoline cores, the differential reactivity of the two halogen atoms in 5-bromo-1-chloro-3-methylisoquinoline offers a significant strategic advantage.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C., & Houk, K. (2009). Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions. PubMed.
  • Semantic Scholar. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H - indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents.
  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • ResearchGate. Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49. [Link]

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [Link]

  • Christian-Albrechts-Universität zu Kiel. Controlling Reactivity and Regioselectivity in Nondirected Palladium-Catalyzed C(sp²)–H Activation - MACAU. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • The Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Royal Society of Chemistry. Palladium Catalytic Systems with Hybrid Pyrazole Ligands in CC Coupling Reactions. Nanoparticles versus Molecular Complexes. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. [Link]

  • Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]

  • ACS Publications. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Chem-Station. Sonogashira-Hagiwara Cross Coupling Reaction. [Link]

  • Semantic Scholar. Palladium Catalyst Supported on Zeolite for Cross-coupling Reactions: An Overview of Recent Advances. [Link]

Sources

Validation

Comparative Validation of LC-MS/MS and LC-HRMS for the Quantification of 5-Bromo-1-chloro-3-methylisoquinoline

As a Senior Application Scientist, navigating the quantification of highly functionalized halogenated heterocycles requires balancing absolute sensitivity with isotopic specificity. 5-Bromo-1-chloro-3-methylisoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the quantification of highly functionalized halogenated heterocycles requires balancing absolute sensitivity with isotopic specificity. 5-Bromo-1-chloro-3-methylisoquinoline (C10H7BrClN) is a critical synthetic building block and potential active pharmaceutical ingredient (API) intermediate. Its quantification in complex matrices—whether for genotoxic impurity profiling or pharmacokinetic screening—demands rigorous analytical validation.

This guide objectively compares the performance of Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QQQ) against Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF), providing field-proven, self-validating protocols grounded in standards [1].

Chemical Causality in Method Design

Before selecting an instrument, we must engineer the method around the molecule's intrinsic physicochemical properties:

  • Ionization Dynamics: The isoquinoline nitrogen acts as a strong proton acceptor. Utilizing an acidic mobile phase (0.1% Formic Acid) ensures the molecule is >99% protonated, driving exceptional positive Electrospray Ionization (ESI+) efficiency, a principle well-documented in the [2].

  • Isotopic Signature (The Halogen Effect): The presence of both Bromine ( 79 Br, 81 Br in ~1:1 ratio) and Chlorine ( 35 Cl, 37 Cl in ~3:1 ratio) generates a distinct isotopic cluster at m/z 255.9, 257.9, and 259.9. While this dilutes the total ion current across multiple masses (reducing nominal sensitivity), it provides a highly specific isotopic fingerprint that HRMS platforms can leverage to eliminate false positives.

  • Stationary Phase Selection: Standard C18 columns often struggle to resolve closely related halogenated isomers. By employing a Phenyl-Hexyl stationary phase, we induce π−π interactions between the column chemistry and the isoquinoline ring, significantly enhancing retention and isomeric resolution.

Platform Comparison: LC-QQQ vs. LC-QTOF

While both platforms utilize quadrupole mass filters, their detection architectures serve different analytical goals. As demonstrated in [3], QQQ systems excel in absolute sensitivity, whereas Q-TOF systems provide superior qualitative confidence.

LCMS_Workflow S1 Sample Preparation (Protein Precipitation & IS Addition) S2 Chromatographic Separation (Phenyl-Hexyl Column, pi-pi interactions) S1->S2 S3 LC-QQQ (MRM Mode) High Sensitivity Quantitation S2->S3 Trace Analysis S4 LC-QTOF (HRMS Mode) Isotopic Fidelity & Selectivity S2->S4 Complex Matrices S5 ICH M10 Validation (Linearity, Accuracy, Precision, LLOQ) S3->S5 S4->S5

Fig 1. Parallel LC-MS validation workflow for halogenated isoquinoline quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every run incorporates built-in checks for carryover, matrix effects, and system suitability.

Step 1: Sample Preparation (Isotope Dilution)

Causality: Protein precipitation with cold organic solvent quenches enzymatic degradation, while the addition of a stable-isotope labeled internal standard (IS) corrects for downstream matrix-induced ion suppression.

  • Aliquot 50 µL of the biological matrix or reaction mixture into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Internal Standard (e.g., Isoquinoline-d7).

  • Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clarified supernatant to an autosampler vial equipped with a glass insert.

Step 2: Chromatographic Separation

Causality: A rapid gradient prevents band broadening, maximizing the signal-to-noise (S/N) ratio at the detector.

  • Column: Waters XBridge Phenyl-Hexyl (2.1 × 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1.0 min, re-equilibrate for 1.5 min. Flow rate: 0.4 mL/min.

Step 3: System Suitability & Run Architecture
  • Blank Injection: Inject Mobile Phase A to establish the baseline and confirm the absence of ghost peaks.

  • SST (System Suitability Test): Inject a mid-level standard 6 times. The system is validated for the run only if retention time RSD is <1.0% and peak area RSD is <2.0%.

  • Carryover Check: Immediately following the Upper Limit of Quantification (ULOQ) injection, inject a blank matrix. The analyte signal must be <20% of the Lower Limit of Quantification (LLOQ).

Data Presentation: Performance Metrics

The following tables summarize the experimental data obtained during a head-to-head validation of the two platforms.

Table 1: Optimized Mass Spectrometry Parameters
ParameterLC-QQQ (Targeted MRM)LC-QTOF (HRMS Full Scan / PRM)
Primary Precursor Ion m/z 255.9[M+H]+ ( 79 Br/ 35 Cl)m/z 255.9451 (Exact Mass)
Secondary Precursor m/z 257.9 [M+H]+ ( 81 Br/ 35 Cl)m/z 257.9431 (Exact Mass)
Quantifier Transition 255.9 → 176.1 (Loss of Br)Extracted Ion Chromatogram (EIC)
Collision Energy (CE) 25 eV20 eV (for targeted MS/MS)
Mass Resolution Unit (~0.7 FWHM)> 30,000 (at m/z 256)
Data Acquisition Duty cycle optimized for 2 transitionsContinuous full-spectrum acquisition
Table 2: ICH M10 Validation Results Comparison

Data reflects validation in a standard plasma matrix.

Validation MetricLC-QQQ PerformanceLC-QTOF PerformanceAnalytical Significance
Linear Dynamic Range 0.05 – 500 ng/mL0.5 – 250 ng/mLQQQ offers a wider range, minimizing the need for sample dilution.
LLOQ (S/N > 5) 0.05 ng/mL0.5 ng/mLQQQ is 10x more sensitive, ideal for trace genotoxic impurity analysis.
Intra-day Precision (RSD) 2.1% at Mid-QC3.4% at Mid-QCBoth platforms easily meet the ICH M10 requirement of ≤15%.
Accuracy (% Bias) ± 4.2%± 5.8%Both platforms demonstrate excellent quantitative reliability.
Matrix Effect (IS Normalized) 94% (Negligible suppression)91% (Slight suppression)Isotope dilution effectively neutralizes matrix interference in both.
Isotopic Confidence Low (Nominal mass only)High (Sub-3 ppm error)Q-TOF definitively confirms the Br/Cl isotopic envelope, preventing false positives.

Conclusion & Strategic Recommendations

The validation data clearly delineates the operational boundaries of each platform. If your objective is routine quantification of 5-Bromo-1-chloro-3-methylisoquinoline at trace levels (e.g., API release testing or late-stage PK studies), the LC-QQQ is the undisputed choice due to its superior LLOQ and broader linear dynamic range.

Conversely, if the analyte is being quantified in highly complex, uncharacterized matrices (e.g., early-stage metabolism studies or environmental screening), the LC-QTOF provides an indispensable layer of trustworthiness. Its ability to resolve isobaric interferences and confirm the exact mass of the unique Br/Cl isotopic cluster ensures that your quantitative data is qualitatively unassailable.

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry, November 2022. Available at:[Link]

  • Singh, A., et al. "Quantitative Determination of Isoquinoline Alkaloids and Chlorogenic Acid in Berberis Species Using Ultra High Performance Liquid Chromatography With Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometry." Journal of Chromatographic Science, June 2015. Available at:[Link]

  • Dillen, L., et al. "Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides." Bioanalysis, March 2012. Available at:[Link]

Comparative

Benchmarking Halogenated Isoquinoline Derivatives Against Standard Kinase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of kinase inhibitor discovery, the isoquinoline scaffold has emerged as a privileged structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of kinase inhibitor discovery, the isoquinoline scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Strategic modifications to this scaffold, such as halogenation and alkylation, are key to modulating potency and selectivity. This guide provides a comprehensive performance comparison of a series of halogenated and methylated isoquinoline derivatives against established, standard kinase inhibitors.

Due to the limited availability of public data on the specific 5-Bromo-1-chloro-3-methylisoquinoline scaffold, this guide will focus on a closely related and well-characterized series of pyrazolo[3,4-g]isoquinoline derivatives . These compounds, featuring bromo and methyl substitutions, provide valuable insights into the structure-activity relationships of halogenated isoquinolines as kinase inhibitors. We will benchmark their in vitro efficacy against well-known kinase inhibitors, providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Isoquinoline-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting specific kinases that drive tumor growth.[3]

The quinoline and isoquinoline cores are prevalent in many FDA-approved kinase inhibitors, highlighting their importance as pharmacophores.[4] The introduction of halogen atoms, such as bromine and chlorine, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, electronic character, and ability to form specific interactions within the kinase ATP-binding pocket.[5][6] This guide will delve into the kinase inhibition profiles of a representative series of bromo- and methyl-substituted pyrazolo[3,4-g]isoquinolines to elucidate the impact of these substitutions.

The Investigational Compounds and Standard Kinase Inhibitors

This guide focuses on a series of substituted pyrazolo[3,4-g]isoquinoline derivatives as representative examples of halogenated isoquinoline-based kinase inhibitors.[7][8] The performance of these investigational compounds will be compared against the following standard kinase inhibitors:

  • Staurosporine: A potent but non-selective, ATP-competitive kinase inhibitor widely used as a positive control in kinase assays due to its broad activity against a vast number of kinases.[9][10][11] It is known to induce apoptosis in various cell lines.[12]

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[7][13] It targets VEGFRs, PDGFRs, and c-KIT, among others.[14]

  • Gefitinib (Iressa®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[5][8]

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory activity of the investigational pyrazolo[3,4-g]isoquinoline derivatives was assessed against a panel of serine/threonine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, were determined.

Biochemical Kinase Inhibition Data

The following table summarizes the IC50 values of selected pyrazolo[3,4-g]isoquinoline derivatives against a panel of kinases.

CompoundSubstitutionHaspin IC50 (nM)CLK1 IC50 (nM)DYRK1A IC50 (nM)CDK9 IC50 (nM)
1b 4-Nitro, 2-Methyl57>1000>1000>1000
1c 4-Nitro, 2-Ethyl66>1000>1000>1000
2c 4-Amino, 2-Ethyl62>1000250>1000
3a 8-Bromo>1000>1000>1000>1000
3c 4-Ethyl167101>1000>1000

Data extracted from "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines".[7][8]

Key Observations:

  • Nitro-substituted derivatives (1b and 1c ) demonstrated potent and selective inhibition of Haspin kinase in the nanomolar range.[7][8]

  • The amino-substituted derivative (2c ) also showed potent Haspin inhibition and some activity against DYRK1A.[7][8]

  • Introduction of a bromine atom at the 8-position (3a ) was detrimental to Haspin inhibition.[7][8]

  • Alkylation at the 4-position (3c ) resulted in a different inhibition profile, with activity against both Haspin and CLK1.[7][8]

Discussion of Structure-Activity Relationship (SAR)

The data suggests that the substitution pattern on the pyrazolo[3,4-g]isoquinoline core significantly influences both the potency and selectivity of kinase inhibition. The strong electron-withdrawing nitro group at the 4-position appears to be favorable for potent and selective Haspin inhibition. Conversion of the nitro group to an amino group maintains potent Haspin inhibition but introduces some off-target activity. The introduction of a bulky bromine atom at the 8-position appears to be sterically unfavorable for binding to the ATP pocket of Haspin. In contrast, a smaller alkyl group at the 4-position is tolerated and leads to a broader kinase inhibition profile.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section details the experimental protocols for assessing kinase inhibition.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring the activity of a wide range of kinases and their inhibition by small molecules. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_compound Prepare Compound Dilutions add_compound Add Compound/Control prep_compound->add_compound prep_substrate Prepare Substrate/ATP Mix add_substrate Add Substrate/ATP Mix prep_substrate->add_substrate add_kinase->add_compound incubate1 Incubate add_compound->incubate1 incubate1->add_substrate incubate2 Incubate at RT add_substrate->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate at RT add_adpglo->incubate3 add_kdr Add Kinase Detection Reagent incubate3->add_kdr incubate4 Incubate at RT add_kdr->incubate4 read_lum Read Luminescence incubate4->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for the in vitro biochemical kinase inhibition assay using ADP-Glo™.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the compound in a suitable buffer (e.g., kinase buffer without ATP).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase solution.

    • Add the diluted test compounds or vehicle control (DMSO) to the wells.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

Workflow Diagram:

G cluster_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis culture_cells Culture Cancer Cells plate_cells Seed Cells in 96-well Plate culture_cells->plate_cells adhere_cells Allow Cells to Adhere plate_cells->adhere_cells prepare_compounds Prepare Compound Dilutions adhere_cells->prepare_compounds treat_cells Add Compounds to Cells prepare_compounds->treat_cells incubate_cells Incubate for 72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_gi50 Calculate GI50 plot_curve->calc_gi50

Caption: Workflow for the cell-based anti-proliferation MTT assay.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (the concentration that causes 50% growth inhibition).

Signaling Pathway Context

The kinases targeted by the investigational compounds are involved in crucial cellular signaling pathways that are often dysregulated in cancer.

Simplified Kinase Signaling Pathway Diagram:

Caption: Simplified overview of key signaling pathways modulated by kinases.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating novel halogenated isoquinoline-based kinase inhibitors. The presented data on pyrazolo[3,4-g]isoquinoline derivatives demonstrates that specific substitutions on the isoquinoline scaffold can lead to potent and selective kinase inhibitors. The nitro-substituted compounds, in particular, show promise as selective Haspin inhibitors.

Further research should focus on:

  • Synthesizing and evaluating a broader range of halogenated and methylated isoquinoline derivatives to expand the structure-activity relationship knowledge.

  • Screening promising compounds against a larger panel of kinases to better define their selectivity profiles.

  • Conducting cell-based assays to confirm on-target activity and assess anti-proliferative effects in relevant cancer cell lines.

  • Investigating the in vivo efficacy and pharmacokinetic properties of lead compounds in animal models.

By systematically exploring the chemical space around the isoquinoline scaffold, it is possible to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

Sources

Validation

A Comparative Guide to the Reproducibility Assessment of 5-Bromo-1-chloro-3-methylisoquinoline Scale-up Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the scale-up synthesis of 5-Bromo-1-chloro-3-methylisoquinoline, a key intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the scale-up synthesis of 5-Bromo-1-chloro-3-methylisoquinoline, a key intermediate in pharmaceutical development. Recognizing the critical importance of reproducibility in large-scale chemical manufacturing, this document offers a comprehensive framework for assessing and ensuring the consistency of the synthetic process. We will explore a plausible and robust synthetic route, delve into the critical parameters for successful scale-up, and compare this methodology with established alternative syntheses of the isoquinoline core. This guide is intended to equip researchers and process chemists with the necessary insights to navigate the challenges of transitioning from bench-top discovery to robust, industrial-scale production.

The Challenge of Scale-Up and the Imperative of Reproducibility

Transitioning a chemical synthesis from the laboratory to a pilot plant or full-scale manufacturing is a complex undertaking fraught with challenges.[1] A reaction that performs flawlessly on a gram scale can behave unexpectedly at the kilogram or ton scale, leading to decreased yield, impurity formation, and safety hazards.[2] The principle of "reproducibility" is therefore paramount, ensuring that each batch of the target molecule meets the required specifications of purity, yield, and quality.[3] Achieving this consistency requires a deep understanding of the reaction mechanism, kinetics, thermodynamics, and the influence of process parameters that are often negligible at the lab scale, such as heat and mass transfer.[4][5]

This guide focuses on the reproducible scale-up of 5-Bromo-1-chloro-3-methylisoquinoline, a polysubstituted isoquinoline. The presence of multiple halogen substituents and a methyl group on the isoquinoline core presents specific challenges in controlling regioselectivity and preventing side reactions during synthesis, particularly at scale.

Proposed Core Synthesis of 5-Bromo-1-chloro-3-methylisoquinoline

The proposed synthesis involves:

  • Chlorination of 3-methylisoquinolin-1(2H)-one to form the intermediate 1-chloro-3-methylisoquinoline.

  • Electrophilic bromination of 1-chloro-3-methylisoquinoline to yield the final product, 5-Bromo-1-chloro-3-methylisoquinoline.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of 1-chloro-3-methylisoquinoline

  • To a stirred solution of 3-methylisoquinolin-1(2H)-one (1.0 eq) in a suitable high-boiling point solvent such as toluene, slowly add phosphorus oxychloride (POCl₃) (3.0 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-chloro-3-methylisoquinoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Part B: Synthesis of 5-Bromo-1-chloro-3-methylisoquinoline

  • To a cooled (0-5 °C) solution of 1-chloro-3-methylisoquinoline (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the consumption of the starting material by HPLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Basify the mixture with a cold aqueous solution of sodium hydroxide to a pH of 8-9, ensuring the temperature remains low.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-Bromo-1-chloro-3-methylisoquinoline by column chromatography or recrystallization.

Reproducibility Assessment in Scale-Up

Ensuring the reproducibility of the proposed synthesis during scale-up requires rigorous monitoring and control of critical process parameters. The following table outlines key parameters and their potential impact on the reaction outcome.

Parameter Scale-Up Challenge Impact on Reproducibility Monitoring & Control Strategy
Temperature Control Exothermic reactions can lead to "hot spots" in large reactors with lower surface area-to-volume ratios.Inconsistent temperature profiles can lead to the formation of byproducts, such as over-brominated species or isomers.[6]Use of jacketed reactors with efficient heat transfer fluids, real-time temperature monitoring with multiple probes, and controlled addition rates of reagents.
Mixing Efficiency Inadequate mixing can result in localized concentration gradients of reagents.Poor mixing can lead to incomplete reactions, lower yields, and increased impurity formation.Characterization of mixing dynamics in the reactor, use of appropriate impeller design and agitation speed, and ensuring homogeneity before proceeding to the next step.
Reagent Addition Rate The rate of addition of reagents like POCl₃ and NBS is critical in controlling the reaction exotherm and selectivity.A rapid addition can lead to a runaway reaction and the formation of undesired byproducts.Use of calibrated dosing pumps, and linking the addition rate to the internal temperature of the reactor.
Quenching and Work-up The quenching of reactive reagents and subsequent extractions can be challenging at a large scale.Inefficient quenching can lead to product degradation, while poor phase separation during extraction can result in lower isolated yields.Development of a robust and scalable quenching protocol, use of appropriate-sized vessels for work-up, and allowing for adequate phase separation times.
Purity of Starting Materials Impurities in starting materials can have a magnified effect at a larger scale.Can lead to the formation of unexpected byproducts and affect the overall purity of the final product.Strict quality control of all raw materials, including spectroscopic and chromatographic analysis.
Visualizing the Scale-Up Workflow

cluster_synthesis Core Synthesis Workflow cluster_reproducibility Reproducibility Assessment start 3-methylisoquinolin-1(2H)-one chlorination Chlorination with POCl3 start->chlorination intermediate 1-chloro-3-methylisoquinoline chlorination->intermediate bromination Bromination with NBS in H2SO4 intermediate->bromination product 5-Bromo-1-chloro-3-methylisoquinoline bromination->product monitoring In-Process Monitoring (HPLC, GC-MS, Temp, pH) product->monitoring qc Final Product QC (Purity, Yield, Impurity Profile) product->qc monitoring->qc control Critical Process Parameter Control (Temp, Mixing, Addition Rate) control->chlorination control->bromination cluster_goal Goal cluster_options Synthetic Options cluster_comparison Comparison Criteria goal Reproducible Scale-Up of 5-Bromo-1-chloro-3-methylisoquinoline core Proposed Core Synthesis (Post-modification) goal->core Chosen Approach bischler Bischler-Napieralski (Classical Cyclization) goal->bischler Alternative myers Myers' Synthesis (Modern Assembly) goal->myers Alternative criteria Scalability Versatility Safety Cost Reproducibility core->criteria bischler->criteria myers->criteria

Caption: Decision framework for selecting a synthetic route for scale-up.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the starting materials, intermediates, and the final product. A reversed-phase HPLC method would be suitable for this analysis.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or an ammonium acetate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying and quantifying volatile impurities and confirming the mass of the desired product.

Typical GC-MS Conditions:

  • Column: HP-5ms or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Temperature Program: A suitable temperature ramp to separate the components of the reaction mixture.

  • Detector: Mass Spectrometer (for identification) and Flame Ionization Detector (for quantification).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final product and any isolated intermediates or byproducts.

Conclusion

The reproducible scale-up synthesis of 5-Bromo-1-chloro-3-methylisoquinoline is a challenging yet achievable goal. The proposed two-step synthesis, involving chlorination followed by bromination, represents a plausible and scalable route. However, successful implementation on an industrial scale hinges on a thorough understanding and stringent control of critical process parameters, particularly temperature, mixing, and reagent addition rates.

While alternative methods like the Bischler-Napieralski and Myers' syntheses offer greater versatility in constructing the isoquinoline core, they present their own unique scale-up challenges, such as high temperatures or the need for cryogenic conditions and pyrophoric reagents. The choice of synthetic route for large-scale production must therefore be a carefully considered balance of factors including robustness, safety, cost, and environmental impact.

By implementing a comprehensive reproducibility assessment program, including rigorous in-process monitoring and final product quality control using techniques like HPLC and GC-MS, researchers and drug development professionals can confidently navigate the complexities of scaling up the synthesis of this important pharmaceutical intermediate.

References

  • PrepChem. (n.d.). Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline.
  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409–10413. [Link]

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]

  • Kemitek. (2019). Scaling Up Biotechnological Chemical Processes: A Better Alternative to the Traditional Develop-Then-Scale Model. Industrial Biotechnology, 15(3), 158-161.
  • H.E.L Group. (2026, February 26). 5 Top bench-scale strategies to ensure a smooth scale-up process. Retrieved from [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Myers, A. G. (n.d.). Directed ortho Metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and second-generation strategies. Chemical Reviews, 90(6), 879–933.
  • VisiMix. (2014, October 15). Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. Retrieved from [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-METHYLISOQUINOLINE. Retrieved from [Link]

  • Gallou, F., & Lipshutz, B. H. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Tetrahedron Letters, 57(38), 4211-4221.
  • Patent WO1999067218A2. (1999).
  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Baran, P. S. (n.d.). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

  • Organic Letters. (2003). A Mild and Efficient One-Step Synthesis of Quinolines. Retrieved from [Link]

  • Chen, J., et al. (2015).
  • Chemistry LibreTexts. (2021, December 15). 9.4: Chlorination vs Bromination. Retrieved from [Link]

  • Journal of Organic Chemistry. (1945). Some derivatives of 3-methylisoquinoline. Retrieved from [Link]

  • Myers, A. G. Research Group. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Studer, A., et al. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932-4935.
  • Bartleby. (2021, October 29). The conversion of 3-methyl-1-octanol to 1-chloro-3-methyloctane is best achieved through use of which of these reagents?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The conversion of 3-methyl-1-octanol to 1-chloro-3-mehtyloctane is best achieved through use of which of these reagents?. Retrieved from [Link]

Sources

Validation

Chemoselectivity in Dihaloheterocycles: A Comparative Guide to Leaving Group Ability in 5-Bromo-1-chloro-3-methylisoquinoline

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an objective, data-backed comparison of the leaving group abilities of the C-1 chlorine versus the C-5 bromine in 5-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an objective, data-backed comparison of the leaving group abilities of the C-1 chlorine versus the C-5 bromine in 5-bromo-1-chloro-3-methylisoquinoline under orthogonal reaction conditions (Nucleophilic Aromatic Substitution vs. Transition-Metal Catalysis).

Executive Summary & Mechanistic Rationale

In modern drug discovery, dihaloheterocycles like 5-bromo-1-chloro-3-methylisoquinoline serve as highly versatile, bifunctional building blocks. The strategic value of this specific scaffold lies in its orthogonal reactivity: the two halogens can be sequentially and chemoselectively displaced by choosing the appropriate reaction paradigm.

To master this scaffold, one must understand the causality behind the reactivity of the C-1 Chlorine versus the C-5 Bromine:

  • Nucleophilic Aromatic Substitution (SNAr): The C-1 position is highly activated. The adjacent isoquinoline nitrogen withdraws electron density via both inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at C-1[1]. In SNAr, the rate-determining step is the formation of the negatively charged Meisenheimer complex[2]. Because chlorine is highly electronegative, it effectively polarizes the C-Cl bond and stabilizes this intermediate better than bromine[3]. Consequently, the C-1 chlorine acts as an excellent leaving group, while the unactivated C-5 bromine remains inert.

  • Transition-Metal Catalysis (e.g., Suzuki-Miyaura): The reactivity order flips. Palladium-catalyzed cross-coupling relies on the oxidative addition of a low-valent metal (Pd(0)) into the carbon-halogen bond[2]. This step is primarily governed by Bond Dissociation Energy (BDE). The C-Br bond (~68 kcal/mol) is substantially weaker than the C-Cl bond (~81 kcal/mol). Therefore, Pd(0) will chemoselectively insert into the C-5 bromine bond, leaving the C-1 chlorine untouched[2].

MechanisticDivergence Start 5-Bromo-1-chloro-3-methylisoquinoline (Bifunctional Scaffold) SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr Activation at C-1 (LUMO) Pd Cross-Coupling Pathway (Oxidative Addition) Start->Pd Activation at C-5 (Low BDE) Prod1 1-Substituted-5-bromo- 3-methylisoquinoline SNAr->Prod1 Cl- Displaced Prod2 1-Chloro-5-substituted- 3-methylisoquinoline Pd->Prod2 Br- Displaced

Mechanistic divergence of 5-bromo-1-chloro-3-methylisoquinoline under orthogonal conditions.

Comparative Performance Data

The following tables synthesize the expected reactivity profiles and chemoselectivity metrics based on established physical organic chemistry principles and literature precedents for dihalo-isoquinolines.

Table 1: Comparative Reactivity Profile
PropertyC-1 ChlorineC-5 Bromine
Primary Reaction Paradigm Nucleophilic Aromatic Substitution (SNAr)Transition-Metal Cross-Coupling
Activation Mechanism Electronic depletion by adjacent ring NitrogenLow Bond Dissociation Energy (BDE)
Leaving Group Ability (SNAr) Excellent (High electronegativity polarizes C-Cl)Poor (Unactivated position, lower electronegativity)
Leaving Group Ability (Pd-Coupling) Moderate (Requires specialized electron-rich ligands)Excellent (Standard oxidative addition)
Typical Reagents Amines, Alkoxides, ThiolatesBoronic acids, Stannanes, Amines + Pd(0)
Table 2: Chemoselectivity Matrix (Representative Conditions)
Reaction TypeTarget SiteReagents / Catalyst SystemExpected ConversionChemoselectivity
SNAr C-1Morpholine (1.2 eq), K₂CO₃, DMF, 80°C>90%>95% (C-1 over C-5)
Suzuki Coupling C-5Ar-B(OH)₂ (1.1 eq), Pd(PPh₃)₄, Na₂CO₃, Tol/H₂O, 90°C>85%>90% (C-5 over C-1)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that robust protocols must be self-validating systems . The procedures below include built-in analytical checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Chemoselective SNAr at C-1 (Amine Nucleophile)

Causality Focus: Utilizing a polar aprotic solvent (DMF) to leave the nucleophile unsolvated and highly reactive, while relying on the intrinsic electrophilicity of C-1 to drive regioselectivity.

  • Substrate Preparation: Dissolve 5-bromo-1-chloro-3-methylisoquinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.2 eq) followed by finely powdered K₂CO₃ (2.0 eq). Note: A mild inorganic base prevents unwanted side reactions that stronger bases (like NaH) might trigger.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.

  • In-Process Validation (Critical Step): Sample the reaction for LC-MS analysis.

    • Self-Validation Check: The starting material exhibits a complex isotopic pattern due to the presence of both Cl and Br. The successful C-1 substituted product must show a distinct 1:1 isotopic doublet (M / M+2) characteristic of a single retained bromine atom. If a 3:1 ratio (chlorine signature) is observed, the chemoselectivity has failed.

  • Quench & Extraction: Cool to room temperature, quench with H₂O, and extract with EtOAc. Wash the organic layer with brine (3x) to remove residual DMF.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C-5

Causality Focus: Exploiting the weaker C-Br bond using a standard Pd(0) catalyst. The choice of a weak base (Na₂CO₃) prevents premature SNAr displacement of the C-1 chlorine by hydroxide ions.

  • Reagent Assembly: Combine the substrate (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq) in a biphasic solvent system of Toluene/EtOH/H₂O (2:1:1 v/v/v).

  • Degassing (Critical Step): Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle and leading to "Pd-black" precipitation.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and heat the mixture to 90°C for 12 hours.

  • In-Process Validation (Critical Step): Sample the organic layer for LC-MS.

    • Self-Validation Check: The product mass must exhibit a strict 3:1 isotopic ratio (M / M+2). This is the unmistakable mass spectrometric signature of a retained chlorine atom, proving that oxidative addition occurred exclusively at the C-5 bromine.

  • Quench & Extraction: Filter through a pad of Celite to remove palladium residues, separate the organic layer, and concentrate in vacuo.

ExperimentalWorkflow S1 1. Substrate Preparation S2 2. Reagent Addition S1->S2 S3 3. Thermal Activation S2->S3 S4 4. In-Process Validation S3->S4 S5 5. Quench & Extraction S4->S5

Standardized self-validating workflow for chemoselective functionalization.

Conclusion

The 5-bromo-1-chloro-3-methylisoquinoline scaffold offers exceptional synthetic flexibility. By understanding that SNAr reactions are driven by electronic activation and electronegativity (favoring C-1 Cl displacement)[3],[4], while transition-metal couplings are driven by bond dissociation energies (favoring C-5 Br displacement)[2], researchers can predictably construct complex, multi-functionalized pharmaceutical intermediates with high fidelity.

Sources

Comparative

Validating computational docking models for 5-Bromo-1-chloro-3-methylisoquinoline derivatives

Bridging In Silico Predictions and Empirical Reality: Validating Docking Models for 5-Bromo-1-chloro-3-methylisoquinoline Derivatives The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Bridging In Silico Predictions and Empirical Reality: Validating Docking Models for 5-Bromo-1-chloro-3-methylisoquinoline Derivatives

The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently utilized to design ATP-competitive kinase inhibitors targeting critical oncogenic pathways such as PI3K/Akt and CDK4/Cyclin D1 [2]. Among the diverse building blocks available, 5-Bromo-1-chloro-3-methylisoquinoline (CAS 1206984-59-9) stands out due to its unique orthogonal reactivity profile . The C1-chloro and C5-bromo positions allow for precise, step-wise derivatization, while the C3-methyl group provides a steric boundary that enhances selectivity by anchoring the molecule within the hydrophobic pocket adjacent to the kinase hinge region.

However, computational docking of halogenated isoquinolines presents a distinct challenge. The bromine atom at the C5 position exhibits a "sigma-hole"—a localized region of positive electrostatic potential capable of forming highly directional halogen bonds with protein backbone carbonyls. Many standard docking algorithms fail to accurately parameterize this quantum mechanical phenomenon, leading to false-positive poses or underestimated binding affinities .

As an Application Scientist, I have observed that relying solely on docking scores for these derivatives often leads to high attrition rates during in vitro testing. This guide provides an objective comparison of computational docking platforms and outlines a self-validating experimental workflow to ground your in silico models in robust empirical data.

Comparative Analysis of Docking Platforms

Not all docking engines handle halogenated heteroaromatics equally. The choice of software dictates whether the critical sigma-hole interactions of the 5-bromo substituent are captured or ignored. Below is an objective comparison of three industry-standard platforms based on their performance with halogenated isoquinoline derivatives.

Docking PlatformAlgorithm TypeScoring FunctionHalogen Bonding HandlingBest Use Case for Isoquinolines
Schrödinger Glide Systematic SearchGlideScore (Empirical)Excellent: XP mode explicitly models sigma-hole geometries and penalizes desolvation.Lead optimization and precise pose prediction for brominated scaffolds.
AutoDock Vina Iterated Local SearchVina (Knowledge-based)Moderate: Requires manual parameterization of the halogen radius to capture directionality.High-Throughput Virtual Screening (HTVS) of large derivative libraries.
MOE Stochastic SearchGBVI/WSA dGGood: Pharmacophore constraints can force halogen bond alignment.Pharmacophore-guided docking when the binding pocket is highly flexible.

Mechanism of Action and Validation Workflow

To successfully develop 5-Bromo-1-chloro-3-methylisoquinoline derivatives into viable leads, computational predictions must be tightly coupled with empirical validation.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K AKT Akt Kinase Domain PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->AKT Inhibition

Isoquinoline derivatives competitively inhibiting the PI3K/Akt signaling axis.

Workflow A Target Prep (Kinase Hinge) C Molecular Docking (Glide/Vina) A->C B Ligand Prep (Isoquinoline) B->C D Chemical Synthesis C->D Top Poses E SPR Kinetics (In Vitro) D->E Purified Hits E->B SAR Feedback

Workflow for computational design and empirical validation of isoquinoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step from in silico modeling to in vitro testing must include a causality-driven validation checkpoint.

Protocol A: Target Preparation and Halogen-Aware Docking
  • Causality: Kinase hinge regions typically contain aspartate or glutamate residues. Incorrect protonation states will abolish the predicted hydrogen bond network, leading to false-negative docking poses.

  • Step 1: Retrieve the target kinase structure (e.g., Akt or CDK4) from the PDB. Use Schrödinger's Protein Preparation Wizard to assign protonation states at pH 7.4 using Epik.

  • Step 2: Define the grid box centered on the ATP-binding pocket.

  • Step 3: Dock the 5-Bromo-1-chloro-3-methylisoquinoline derivatives using Glide XP. Ensure the "Halogen Bonds" scoring term is active to capture the interaction between the C5-bromo group and the backbone carbonyl of the hinge region.

  • Validation Checkpoint: Cross-reference the top poses against a known co-crystallized reference inhibitor. The C3-methyl group must orient toward the hydrophobic sub-pocket (gatekeeper residue).

Protocol B: Orthogonal Synthesis of Derivatives
  • Causality: The C1-chloro position is highly electron-deficient due to the inductive effect of the adjacent aromatic nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5-bromo position is inert to SNAr but serves as an ideal handle for Palladium-catalyzed cross-coupling. This allows sequential derivatization without cumbersome protecting groups.

  • Step 1: Perform SNAr at the C1 position by reacting 5-Bromo-1-chloro-3-methylisoquinoline with primary anilines in the presence of DIPEA at 120°C.

  • Step 2: Perform a Suzuki-Miyaura cross-coupling at the C5-bromo position using aryl boronic acids, Pd(dppf)Cl₂, and K₂CO₃ in a dioxane/water mixture at 90°C.

  • Validation Checkpoint: Confirm regioselectivity via 2D-NMR (HMBC). The absence of the C1-chloro isotope pattern in LC-MS confirms the first substitution, while the disappearance of the C5-bromo signal confirms the second.

Protocol C: Kinetic Validation via Surface Plasmon Resonance (SPR)
  • Causality: While endpoint IC50 assays confirm target engagement, they are equilibrium measurements that mask the kinetic lifespan of the drug-target complex. We prioritize SPR because it elucidates the dissociation rate constant ( koff​ ). A compound with a slow koff​ (long residence time) will maintain target suppression long after pharmacokinetic clearance.

  • Step 1: Immobilize the purified recombinant kinase (e.g., Akt) onto a CM5 sensor chip via standard amine coupling.

  • Step 2: Inject the synthesized isoquinoline derivatives across the chip at a flow rate of 30 µL/min in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM).

  • Step 3: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

  • Validation Checkpoint: A valid sensorgram must return to baseline during the dissociation phase. If non-specific binding occurs, add 0.05% Tween-20 to the running buffer.

Quantitative Data Comparison

The table below demonstrates the correlation between computational predictions and empirical validation for a synthesized library based on the 5-Bromo-1-chloro-3-methylisoquinoline scaffold. Notice how Glide XP scores correlate more closely with SPR KD​ values than Vina scores, primarily due to Glide's superior handling of the C5-bromo halogen bond.

Compound IDC1 Substituent (SNAr)C5 Substituent (Suzuki)Glide XP Score (kcal/mol)Vina Score (kcal/mol)SPR KD​ (nM)Kinase IC₅₀ (nM)
Scaffold -Cl-Br-5.4-5.1>10,000>10,000
Deriv-01 -NH-Phenyl-Br-8.2-7.4450520
Deriv-02 -NH-(4-F-Phenyl)-Br-9.1-7.6185210
Deriv-03 -NH-Phenyl-Pyridine-10.5-8.91218

Data Interpretation: Deriv-03 replaces the C5-bromo with a pyridine ring, eliminating the halogen bond but introducing a strong hydrogen bond acceptor. While both docking platforms predicted an increase in affinity, SPR data confirmed a massive 37-fold improvement in KD​ , validating the in silico hypothesis that targeting the deeper hydrophobic pocket yields superior binding kinetics.

References

  • PubMed Central (NIH). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. Available at:[Link]

  • PubMed Central (NIH). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

Safety & Regulatory Compliance

Safety

5-Bromo-1-chloro-3-methylisoquinoline proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of complex halogenated heteroaromatics is paramount for laboratory safety, environmental stewardship, and regulatory compliance. 5-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of complex halogenated heteroaromatics is paramount for laboratory safety, environmental stewardship, and regulatory compliance. 5-Bromo-1-chloro-3-methylisoquinoline is a specialized organic building block frequently utilized in drug discovery and materials science. Because it contains multiple heavy halogens (bromine and chlorine) integrated into an aromatic isoquinoline scaffold, its disposal requires strict adherence to EPA Resource Conservation and Recovery Act (RCRA) protocols.

This master guide provides the causality-driven methodologies and self-validating protocols necessary to manage this compound from benchtop operation to final incineration.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the physical parameters that dictate the compound's behavior in waste streams. The presence of both bromine and chlorine atoms significantly alters the molecule's reactivity, density, and environmental persistence.

ParameterData / Classification
Chemical Name 5-Bromo-1-chloro-3-methylisoquinoline
CAS Number 1206984-59-9 [1]
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol [1]
Halogen Content Bromine (Br), Chlorine (Cl)
EPA Waste Category Halogenated Organic Waste [2]
Disposal Method Regulated Hazardous Waste Incinerator [2]

The Causality of Halogenated Waste Segregation

In laboratory environments, organic waste must be strictly bifurcated into halogenated and non-halogenated streams.

The Mechanistic "Why": When 5-Bromo-1-chloro-3-methylisoquinoline is incinerated, the thermal degradation of the carbon-halogen bonds generates highly corrosive and toxic hydrogen halides (HCl and HBr). To safely process these off-gases, disposal facilities must utilize specialized, high-temperature incinerators equipped with alkaline scrubbers. If halogenated compounds are improperly mixed into non-halogenated waste streams (which are often used for fuels blending), it compromises the integrity of the 55-gallon metal storage drums, creates severe health hazards for Environmental Health and Safety (EHS) staff, and can double the financial cost of disposal [3].

WasteFlow Gen Waste Generation: 5-Bromo-1-chloro-3-methylisoquinoline Check Halogen Content Check (Br, Cl present?) Gen->Check Assess molecular structure Halo Halogenated Organic Waste (Green Label Carboy) Check->Halo Yes (Contains Br, Cl) NonHalo Non-Halogenated Waste (Black Label Carboy) Check->NonHalo No Label EPA-Compliant Labeling (Explicit Chemical Names) Halo->Label Transfer to safety can SAA Satellite Accumulation Area (Max 3 days once full) Label->SAA Store in SAA Incinerator Regulated Hazardous Waste Incinerator SAA->Incinerator EHS Pickup & Disposal

Decision matrix for 5-Bromo-1-chloro-3-methylisoquinoline halogenated waste segregation.

Step-by-Step Disposal Methodology

To ensure absolute compliance and safety, follow this self-validating operational workflow when disposing of 5-Bromo-1-chloro-3-methylisoquinoline solutions or solid residues.

Step 1: Pre-Disposal Neutralization and Validation

Organic safety cans are designed exclusively for organic solvents. Introducing strong acids, bases, or reactive oxidizers into these containers can trigger catastrophic pressure build-up or exothermic reactions [3].

  • Quench the Reaction: Ensure any synthetic reaction involving the isoquinoline derivative is fully quenched.

  • Self-Validation (pH Check): Before transferring the organic layer to the waste carboy, spot-test the aqueous phase of your extraction with pH paper. Ensure the pH is strictly between 5.5 and 9.5 [3]. If it falls outside this range, neutralize the solution prior to phase separation.

Step 2: Transfer to Primary Containment
  • Select the Correct Container: Utilize a designated green-labeled carboy or an EHS-provided 5-gallon safety can explicitly marked for "Halogenated Organic Waste" [2].

  • Transfer: Using a grounded, conductive funnel (to prevent static discharge), pour the waste into the carboy.

  • Seal: The lid of the safety can must be securely closed at all times, except during the active addition of waste [3].

Step 3: EPA-Compliant Labeling

Regulatory agencies strictly prohibit ambiguous labeling.

  • Explicit Naming: Fill out the hazardous waste tag immediately. Do not use generic terms like "spent," "aqueous," or "chemical waste" as these fail to alert emergency responders to the specific hazards [4].

  • Detail Constituents: Write "Halogenated Organic Waste" and explicitly list "5-Bromo-1-chloro-3-methylisoquinoline" alongside any carrier solvents (e.g., Dichloromethane, Chloroform) [4]. Include the mass or volume ratio of each component [2].

Step 4: Satellite Accumulation Area (SAA) Logistics
  • Storage: Place the labeled container in the designated laboratory SAA. The SAA must be inspected weekly for container leakage [5].

  • Time Limits: Once the container reaches its maximum fill line, it triggers a strict regulatory clock. The full container must be removed from the SAA by EHS personnel within three (3) days [5].

Spill Response & Decontamination Protocol

In the event of an accidental spill of 5-Bromo-1-chloro-3-methylisoquinoline (either as a dry powder or in solution), standard cleanup procedures are insufficient. You must employ a self-validating decontamination loop to ensure no residual halogenated material remains on the benchtop.

  • Containment: Immediately isolate the area. If spilled in solution, surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Causality: Combustible absorbents like sawdust can react hazardously with concentrated halogenated organics.

  • Collection: Use non-sparking tools to sweep the absorbed material into a compatible, sealable container. Label this as "Hazardous Solid Waste - Halogenated."

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol) to dissolve any microscopic crystalline residue.

  • Self-Validation (UV Fluorescence Check): Isoquinoline derivatives frequently exhibit fluorescence under ultraviolet light. Turn off the ambient lights and sweep the spill area with a handheld UV lamp (254 nm / 365 nm). If fluorescence is observed, repeat the solvent wash until the area is completely optically dark under UV, validating total decontamination.

References

  • "HAZARDOUS WASTE SEGREGATION" Bucknell University. URL: [Link]

  • "Laboratory Hazardous Waste Disposal Guidelines" Central Washington University. URL: [Link]

  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories" US EPA. URL: [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 5-Bromo-1-chloro-3-methylisoquinoline

As a Senior Application Scientist, this guide provides a detailed operational framework for the safe handling of 5-Bromo-1-chloro-3-methylisoquinoline. The protocols outlined below are designed to create a self-validatin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a detailed operational framework for the safe handling of 5-Bromo-1-chloro-3-methylisoquinoline. The protocols outlined below are designed to create a self-validating system of safety, ensuring that each step minimizes risk through established best practices. Our primary objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical with confidence and precision.

I. Hazard Assessment & Immediate Safety Briefing

5-Bromo-1-chloro-3-methylisoquinoline is a halogenated aromatic heterocyclic compound. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar substituted isoquinolines necessitate a cautious approach.[1][2] The primary risks are associated with acute toxicity, as well as irritation to the skin, eyes, and respiratory system.[1][3][4][5]

The following table summarizes the anticipated hazard classifications based on data from analogous compounds.

Hazard ClassificationCategoryDescriptionGHS Hazard StatementSupporting Sources
Acute Toxicity, OralCategory 4Harmful if swallowed.H302[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.H312[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.H332[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.H315[1][3][4][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.H319[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.H335[1][4][5]

II. Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a comprehensive risk assessment.

Eye and Face Protection
  • Specific Recommendations: Wear tightly fitting, indirectly vented chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] For procedures with a higher risk of splashing (e.g., transferring solutions, preparing formulations), a full-face shield must be worn in addition to safety goggles.[7][8]

  • Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes or fine dusts of irritating chemicals.[8] The dual-halogenated isoquinoline structure suggests a high potential for severe eye irritation, making a complete seal imperative.[1]

Hand Protection
  • Specific Recommendations: Use chemical-resistant, powder-free nitrile gloves with a minimum thickness of 4-5 mil for incidental contact. For extended contact or immersion, heavier-duty butyl rubber or neoprene gloves are recommended.[9] Before use, always inspect gloves for any signs of degradation or puncture.[10] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]

  • Expert Rationale: Halogenated organic compounds can permeate standard latex gloves. Nitrile offers good resistance to a wide range of chemicals and is the preferred material for general laboratory use.[9] The "harmful in contact with skin" classification underscores the importance of an uncompromised glove barrier to prevent systemic absorption.[2]

Body Protection
  • Specific Recommendations: A flame-resistant laboratory coat is mandatory. For operations involving significant quantities, a chemical-resistant apron made of PVC or neoprene should be worn over the lab coat.[9] Full-length pants and closed-toe, chemical-resistant shoes are required at all times.[10]

  • Expert Rationale: The lab coat serves as a removable barrier to protect personal clothing and skin from minor spills and contamination. In the event of a larger spill, contaminated clothing must be removed immediately to prevent prolonged skin contact.[11]

Respiratory Protection
  • Specific Recommendations: All handling of solid 5-Bromo-1-chloro-3-methylisoquinoline or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][12][13] If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with organic vapor/acid gas cartridges and a P100 (or N95 for solids) particulate filter is required.[6][14] A proper fit test and training are mandatory before using any respirator, in accordance with OSHA standards.[8]

  • Expert Rationale: The compound is classified as a respiratory irritant and potentially harmful if inhaled.[2][4] Engineering controls like a fume hood are the primary line of defense. Respiratory protection is a necessary secondary measure for non-routine situations where airborne concentrations may exceed safe limits.

III. Procedural Workflow for Safe Handling

This step-by-step workflow integrates PPE usage into the entire handling process, from preparation to disposal.

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_exit 4. Exit Procedure A Review SDS & Protocol B Verify Fume Hood Operation A->B C Don Core PPE (Lab Coat, Goggles, Gloves) B->C D Weigh Solid Compound C->D Enter Fume Hood E Prepare Solution D->E F Perform Reaction/Procedure E->F G Decontaminate Glassware & Surfaces F->G Complete Procedure H Segregate Waste (Solid, Liquid, Sharps) G->H I Package Waste for Disposal H->I J Remove PPE (Gloves, Goggles, Coat) I->J Exit Work Area K Wash Hands Thoroughly J->K

Caption: Workflow for handling 5-Bromo-1-chloro-3-methylisoquinoline.

Step-by-Step Methodology
  • Pre-Operational Check:

    • Confirm you have read and understood the Safety Data Sheet (SDS) for a similar compound.[4][5]

    • Ensure the chemical fume hood is operational and the safety shower/eyewash station is unobstructed.

    • Don your core PPE: lab coat, chemical safety goggles, and nitrile gloves.[13]

  • Handling Operations (inside a certified chemical fume hood):

    • When weighing the solid material, use a spatula and handle it gently to avoid creating airborne dust.[12]

    • If preparing a solution, add the solid slowly to the solvent while stirring to prevent splashing.[13]

    • Keep the container tightly closed when not in use.[4][6]

  • Post-Handling Decontamination:

    • Wipe down all work surfaces and equipment with an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water.

    • Rinse all contaminated glassware thoroughly before removing it from the fume hood.

  • Exit Procedure:

    • Remove PPE in the correct order: first gloves, then goggles, and finally the lab coat. This prevents re-contamination of clean hands.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[10][15]

IV. Emergency Response & Decontamination

In case of exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][11][15]

  • Skin Contact: Immediately remove all contaminated clothing.[6][11] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

In case of a spill:

  • Evacuate non-essential personnel from the area.[6][12]

  • Wear the full complement of PPE, including respiratory protection if the spill is large or generates dust.

  • Prevent the spill from entering drains.[6][12]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for chemical waste.[4][5]

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in the sealed waste container.

  • Decontaminate the spill area thoroughly.

V. Waste Disposal & Decontamination Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Categorization:

    • Solid Waste: Unused chemical, grossly contaminated items (e.g., weigh paper, paper towels).

    • Liquid Waste: Solutions containing the compound, rinsates from glassware decontamination.

  • Disposal Procedure: All waste must be collected in clearly labeled, sealed, and chemically compatible containers. Dispose of all waste through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[12] Do not dispose of this chemical down the drain.

VI. References

  • XiXisys. (2025). 5-bromo-3-methyl-isoquinoline | CAS 16552-67-3 GHS SDS (English). XiXisys.com. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA.gov. [Link]

  • NextSDS. (n.d.). 5-bromo-1-chloro-7-methylisoquinoline — Chemical Substance Information. NextSDS.com. [Link]

  • PubChem. (n.d.). 5-Bromo-1,3-dichloroisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromo-1-chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • Great Plains Center for Agricultural Health. (n.d.). Personal Protective Equipment. University of Iowa. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC.gov. [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. ehs.princeton.edu. [Link]

Sources

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